8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Description
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Properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOCHWIEQCJRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696319 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-03-4 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
An In-Depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Synthesis, Characterization, and Synthetic Utility
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural architecture, featuring a chromene core substituted with two distinct halogens and a reactive aldehyde group, makes it a valuable scaffold for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, characteristic spectral data, and its broad applications as a versatile building block in drug discovery.
Introduction: The Significance of the Chromene Scaffold
The chromene ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[1] This structural unit is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The introduction of specific substituents onto the chromene core allows for the fine-tuning of its physicochemical and pharmacological profiles. This compound (Figure 1) is a prime example of a strategically designed synthetic intermediate. The presence of bromine and chlorine atoms offers potential sites for further functionalization via cross-coupling reactions and modulates the electronic properties of the molecule. The aldehyde group at the 3-position is a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[3] Consequently, this compound is of significant interest to researchers in drug development and materials science.[4]
Physicochemical Properties and Structural Characterization
This compound is typically a yellowish to white powder under standard conditions.[5] Its key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 885271-03-4 | [5][6] |
| Molecular Formula | C₁₀H₆BrClO₂ | [5][6] |
| Molecular Weight | 273.51 g/mol | [6] |
| Appearance | Yellowish to white powder | [5] |
| Purity | ≥97% | [5][6] |
| Storage Conditions | Store at room temperature in a tightly sealed container, away from moisture. | [5][6] |
Molecular Structure
The structural formula of this compound is presented below. The numbering of the chromene ring system follows IUPAC nomenclature.
Anticipated Spectral Data
While specific experimental data is proprietary to manufacturers, the structural features of the molecule allow for the confident prediction of its spectral characteristics. This is a crucial step for researchers in verifying the identity and purity of the compound post-synthesis or upon acquisition.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.5-10.5 ppm. The vinylic proton at the C4 position will likely be a singlet around δ 7.5-8.0 ppm. The methylene protons (-CH₂-) at the C2 position are expected to appear as a singlet around δ 4.8-5.2 ppm. The two aromatic protons on the benzene ring will present as two distinct singlets or doublets (depending on long-range coupling) in the aromatic region (δ 7.0-7.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display ten unique signals. The most downfield signal will correspond to the aldehyde carbonyl carbon (~190 ppm). Other key signals include those for the olefinic carbons (C3 and C4), the aromatic carbons (with C-Br and C-Cl carbons being identifiable by their electronic environment), and the aliphatic methylene carbon at C2 (~65-70 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde. Other significant peaks will include C=C stretching vibrations for the aromatic ring and the double bond in the pyran ring (approx. 1550-1650 cm⁻¹) and C-O-C stretching of the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks for the molecular ion around m/z = 272, 274, and 276, confirming the presence and number of halogen atoms.
Synthesis and Mechanistic Considerations
The synthesis of substituted 2H-chromene-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method is widely used for electron-rich aromatic and heterocyclic systems.[9] The causality behind this choice of methodology lies in its high efficiency, regioselectivity, and the ready availability of starting materials.
The Vilsmeier-Haack Approach: A Self-Validating Protocol
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction's success is the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion, which is a potent electrophile capable of formylating the precursor molecule.
Detailed Experimental Protocol
This protocol describes the synthesis starting from a plausible precursor, 8-bromo-6-chlorochroman-4-one, which can be synthesized from commercially available phenols.
Step 1: Formation of the Vilsmeier Reagent (In-situ)
-
Rationale: Phosphorus oxychloride (POCl₃) is a strong Lewis acid that activates the carbonyl oxygen of N,N-dimethylformamide (DMF), making the carbonyl carbon susceptible to attack by the nitrogen lone pair, ultimately forming the electrophilic chloroiminium cation. This step must be performed under anhydrous conditions as the reagent is highly moisture-sensitive.
-
Procedure:
-
To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet (N₂ or Ar), add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a solid or thick slurry.
-
Step 2: Vilsmeier-Haack Formylation
-
Rationale: The electron-rich enol or enolate form of the chroman-4-one precursor attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during work-up yield the final α,β-unsaturated aldehyde.
-
Procedure:
-
Dissolve the precursor, 8-bromo-6-chlorochroman-4-one (1.0 eq.), in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
The self-validating nature of this step is evident in the distinct color change and the clear disappearance of the starting material on the TLC plate.
-
Step 3: Work-up and Purification
-
Rationale: The reaction is quenched with ice-water to hydrolyze the iminium intermediate to the final aldehyde and to neutralize any remaining reactive species.
-
Procedure:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. This should be done slowly in a fume hood as the quenching can be exothermic.
-
Stir the resulting suspension for 1-2 hours until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its multiple reactive sites. It serves as a versatile platform for generating molecular diversity, a key strategy in modern drug discovery.
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8-Bromo-6-chloro-2H-chromene-3-carbaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Introduction: The Significance of the Chromene Scaffold
The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[2][3] Compounds incorporating the chromene core are investigated for applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The specific compound, this compound (CAS No: 885271-03-4), is a halogenated derivative that serves as a versatile synthetic intermediate for creating more complex molecules.[6][7] The presence of bromine and chlorine atoms can significantly modulate the compound's biological activity and pharmacokinetic properties, a strategy often employed in pharmaceutical development to enhance efficacy or selectivity.[5]
This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, moving from foundational synthesis to detailed spectroscopic analysis. The causality behind each analytical choice is explained to provide a framework for researchers tackling similar structural challenges.
Part 1: Plausible Synthetic Route via Vilsmeier-Haack Reaction
Understanding the synthesis of a target molecule is a crucial first step in its characterization. It provides context for the expected structure and potential impurities. The Vilsmeier-Haack reaction is a highly efficient and widely documented method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an ideal choice for synthesizing chromene-3-carbaldehydes.[2][8]
The reaction proceeds by generating a Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10] This electrophilic reagent then reacts with an activated precursor, such as a 2H-chromene, to introduce a formyl (-CHO) group.[8]
Caption: Numbered structure for NMR assignments.
¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Justification |
|---|---|---|---|---|
| H10 (CHO) | 9.7 - 9.9 | Singlet (s) | 1H | Deshielded aldehyde proton. |
| H4 | 7.6 - 7.8 | Singlet (s) | 1H | Vinylic proton, deshielded by adjacent C=O and C=C. |
| H5 | 7.5 - 7.7 | Doublet (d), J ≈ 2.4 Hz | 1H | Aromatic proton, meta-coupled to H7. Deshielded by Cl. |
| H7 | 7.3 - 7.5 | Doublet (d), J ≈ 2.4 Hz | 1H | Aromatic proton, meta-coupled to H5. |
| H2 | 5.0 - 5.2 | Singlet (s) | 2H | Methylene protons adjacent to ether oxygen and C=C. |
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Carbon Label | Expected δ (ppm) | Justification |
|---|---|---|
| C10 (CHO) | 189 - 192 | Highly deshielded aldehyde carbonyl carbon. |
| C4a | 150 - 153 | Quaternary aromatic carbon attached to oxygen. |
| C4 | 138 - 141 | Vinylic CH carbon. |
| C6 | 130 - 133 | Quaternary aromatic carbon attached to Chlorine. |
| C8 | 115 - 118 | Quaternary aromatic carbon attached to Bromine. |
| C8a | 128 - 131 | Quaternary aromatic carbon at ring junction. |
| C7 | 133 - 136 | Aromatic CH carbon. |
| C5 | 119 - 122 | Aromatic CH carbon. |
| C3 | 124 - 127 | Quaternary vinylic carbon attached to aldehyde. |
| C2 | 65 - 68 | Aliphatic methylene carbon adjacent to oxygen. |
Self-Validation through 2D NMR:
-
COSY: Would confirm the meta-coupling between H5 and H7. No other correlations would be expected.
-
HSQC: Would directly link each proton signal to its attached carbon signal (H4 to C4, H5 to C5, H7 to C7, and H2 to C2).
-
HMBC: This is the ultimate confirmation. Key long-range correlations would include:
-
H10 (aldehyde) to C3 and C4.
-
H4 to C10, C4a, and C5.
-
H2 to C3, C4, and C8a.
-
H5 to C7, C8a, and C4a.
-
Conclusion: A Unified Structural Verdict
The structure of this compound is unequivocally confirmed by the synergistic integration of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments. Mass spectrometry establishes the correct molecular formula and confirms the presence of both bromine and chlorine through their distinct isotopic signatures. IR spectroscopy validates the existence of the critical aldehyde and chromene functional groups. Finally, 1D and 2D NMR spectroscopy provide a complete and unambiguous map of the atomic connectivity, leaving no doubt as to the final structure. This methodical, multi-faceted approach represents a gold standard in chemical analysis, ensuring the highest degree of confidence for researchers in the field of drug development and organic synthesis.
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An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Chromene Scaffold
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a synthetic organic compound featuring a di-halogenated chromene core functionalized with an aldehyde group. The chromene ring system is a prevalent scaffold in a vast array of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic incorporation of both bromine and chlorine atoms onto the chromene backbone, coupled with the reactive carbaldehyde group at the 3-position, renders this molecule a highly versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, characterization methods, and potential applications in the field of drug discovery and medicinal chemistry.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be summarized and estimated based on available data for the compound and its structural analogs.
| Property | Value | Source/Comment |
| CAS Number | 885271-03-4 | [2] |
| Molecular Formula | C₁₀H₆BrClO₂ | [2] |
| Molecular Weight | 273.51 g/mol | Calculated from molecular formula |
| Appearance | Yellowish to white powder | [2] |
| Purity | Typically ≥97% | [2] |
| Melting Point | Not available. Estimated to be in the range of 150-200 °C. | Based on related halogenated chromone structures. |
| Boiling Point | Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from the nonpolar nature of the core structure. |
| Storage | Store at room temperature in a well-sealed container. | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through a two-step process commencing with the appropriate phenol, 2-bromo-4-chlorophenol. The key transformations involve the introduction of the aldehyde and the formation of the dihydropyran ring.
Proposed Synthetic Pathway
The most plausible synthetic route involves an initial reaction to introduce an allyl group, followed by a Vilsmeier-Haack formylation which concomitantly leads to the cyclization to form the chromene ring. However, a more direct and commonly employed method for similar structures is the direct reaction of the phenol with an α,β-unsaturated aldehyde in the presence of a suitable catalyst. A highly probable and efficient method is the Vilsmeier-Haack reaction on a pre-formed chromanone, or directly on a substituted phenol. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar phenolic and chromanone precursors.
Step 1: Synthesis of 8-Bromo-6-chloro-chroman-4-one
-
Starting Material: 2-Bromo-4-chlorophenol. This precursor can be synthesized from 2-chlorophenol.[4] It is a solid with a melting point of 31-33 °C and a boiling point of 121-123 °C at 10 mmHg.[5]
-
Reaction: To a solution of 2-bromo-4-chlorophenol (1 eq.) in a suitable solvent (e.g., dry toluene), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) at 0 °C.
-
Slowly add cinnamoyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-Bromo-6-chloro-chroman-4-one.
Step 2: Vilsmeier-Haack Formylation of 8-Bromo-6-chloro-chroman-4-one
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 eq.) to anhydrous N,N-dimethylformamide (DMF, 5 eq.) with stirring.
-
Formylation: To the prepared Vilsmeier reagent, add a solution of 8-Bromo-6-chloro-chroman-4-one (1 eq.) in DMF dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization and Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Diagram of the Characterization Workflow
Caption: Logical flow for the structural elucidation of the title compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (singlet, δ 9.5-10.5 ppm), the vinylic proton of the chromene ring (singlet, δ 7.5-8.5 ppm), the methylene protons of the dihydropyran ring (singlet or AB quartet, δ 4.5-5.5 ppm), and the aromatic protons on the benzene ring (doublets or multiplets, δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the carbons of the chromene ring system (δ 110-160 ppm), and the methylene carbon (δ 60-70 ppm).
-
IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), C=C stretching of the aromatic and vinylic groups (around 1550-1650 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹). The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ), along with characteristic isotopic patterns for the presence of bromine and chlorine atoms.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three key functional components: the aldehyde group, the electron-rich di-halogenated benzene ring, and the dihydropyran ring.
-
Reactions of the Aldehyde Group: The carbaldehyde function is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with amines and other nucleophiles to form imines, Schiff bases, and other heterocyclic systems.
-
-
Reactions involving the Halogens: The bromine and chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this would require harsh reaction conditions. They can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity into the molecular scaffold.
-
Potential Applications: The halogenated chromene scaffold is of significant interest in medicinal chemistry. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[1] This compound serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for various biological activities, including:
-
Anticancer agents: Many chromene derivatives have shown potent anticancer activity.[6]
-
Anti-inflammatory agents: The chromene nucleus is present in several compounds with anti-inflammatory properties.[7]
-
Antimicrobial agents: Halogenated compounds, in particular, have demonstrated significant antimicrobial activity.[1]
-
Safety and Handling
The precursor, 2-bromo-4-chlorophenol, is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] It is reasonable to assume that this compound possesses similar or greater toxicity. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
References
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Yoon, J. H., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. Available from: [Link].
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PrepChem. Synthesis of 2-bromo-6-chlorophenol. Available from: [Link].
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Gomes, C., et al. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 14(3), 221. Available from: [Link].
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PubChem. 2-Bromo-4-chlorophenol. Available from: [Link].
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Siddiqui, Z. N., et al. (2021). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. IUCrData, 6(11), x210657. Available from: [Link].
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Panda, P., et al. (2018). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. Available from: [Link].
-
Reddy, T. S., et al. (2016). Reaction of 4‐chloro‐2H‐chromene‐3‐carbaldehydes (3) with KF in DMSO to yield 2,3‐dihydro‐3,3′‐methylene bischromones (4). Journal of Heterocyclic Chemistry, 53(5), 1563-1568. Available from: [Link].
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Van der Eycken, J., et al. (2004). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. The Journal of Organic Chemistry, 69(15), 5148-5151. Available from: [Link].
- U.S. Patent No. 4,223,166. (1980). Process for producing 4-bromo-2-chlorophenols. Google Patents.
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Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4029-4082. Available from: [Link].
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Rocha, D. H. A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. Available from: [Link].
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Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. Available from: [Link].
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Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. Available from: [Link].
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Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry, 4(1), 1-6. Available from: [Link].
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Burton, D. (2023). Chemistry of Halogens: Applications and Environmental Considerations. Research & Reviews: Journal of Chemistry, 12(3), 006. Available from: [Link].
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Heron, B. M., et al. (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2269-2274. Available from: [Link].
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An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Application in CNS Drug Discovery
This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS Number: 885271-03-4), a halogenated heterocyclic aldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic application of chromene scaffolds in modern synthetic chemistry. We will delve into its synthesis, characteristic reactivity, and a notable application as a key intermediate in the development of novel central nervous system (CNS) therapeutic agents.
Introduction: The Strategic Value of the Chromene Scaffold
The 2H-chromene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its structural rigidity, combined with the electronic properties of the embedded benzopyran ring, makes it an ideal framework for designing molecules that can interact with diverse biological targets. The strategic placement of functional groups allows for the fine-tuning of a compound's pharmacological profile.
The subject of this guide, this compound, is a highly functionalized building block. The presence of two distinct halogen atoms (bromine and chlorine) at the 6- and 8-positions offers potential vectors for further diversification through cross-coupling reactions. Crucially, the aldehyde group at the 3-position serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, condensations, and oxidations, making it a valuable intermediate for constructing complex molecular architectures.[2][3]
Physicochemical and Spectroscopic Properties
This compound is typically supplied as a yellow to white powder.[4] Its core properties are summarized in the table below. Understanding these characteristics is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 885271-03-4 | [4] |
| Molecular Formula | C₁₀H₆BrClO₂ | [4] |
| Molecular Weight | 273.51 g/mol | [4] |
| Appearance | Yellowish to white powder | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature, in a tightly sealed container | [4] |
Synthesis and Reactivity
The synthesis of 2H-chromene-3-carbaldehydes is well-established in the literature. A common and efficient method involves the base-catalyzed reaction of a corresponding salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein.
Proposed Synthesis of this compound
The reaction proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation/dehydration sequence.
Sources
An In-Depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its core physicochemical properties, delve into a plausible synthetic pathway with mechanistic justifications, and discuss its potential applications as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and a reference for synthetic chemists working with the chromene scaffold.
Introduction: The Significance of the Chromene Scaffold
The 2H-chromene ring system is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] This structural core is renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The strategic functionalization of the chromene scaffold allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets.
This compound is a synthetically valuable derivative. The presence of two distinct halogen atoms (bromine and chlorine) at the 6- and 8-positions offers multiple reaction sites for further chemical modification, such as cross-coupling reactions. The aldehyde group at the 3-position is a versatile functional handle, enabling a variety of transformations including condensations, oxidations, reductions, and the synthesis of more complex heterocyclic systems. These features make it a highly valuable building block for creating libraries of novel compounds for biological screening.[4][5]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 273.51 g/mol | [4][6][7] |
| Molecular Formula | C₁₀H₆BrClO₂ | [6][8] |
| Exact Mass | 273.51 u | [7] |
| CAS Number | 885271-03-4 | [6][8] |
| Appearance | Yellowish to white powder | [8] |
| Purity | Typically ≥97% | [4][8] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [4] |
Synthesis and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a common and logical approach to constructing 2H-chromene-3-carbaldehydes is through the reaction of an appropriately substituted salicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base. This constitutes a tandem oxa-Michael addition followed by an intramolecular condensation.
Proposed Synthetic Workflow
The synthesis would logically proceed from 3-bromo-5-chloro-2-hydroxybenzaldehyde.
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Synthesis of Chromene-3-Carbaldehydes: A Technical Guide for Advanced Practitioners
Foreword: The Strategic Importance of the Chromene-3-Carbaldehyde Scaffold
The chromene nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug development. Its versatile structure is found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among functionalized chromenes, the C3-carbaldehyde moiety serves as an exceptionally versatile synthetic handle, enabling a multitude of subsequent transformations such as Wittig reactions, oxidations to carboxylic acids, and the construction of more complex fused heterocyclic systems. This guide provides an in-depth exploration of the core synthetic pathways to access this valuable intermediate, focusing on the underlying chemical principles, practical execution, and comparative analysis to inform rational synthetic design.
Chapter 1: The Vilsmeier-Haack Approach: Formylation via Flavanone Precursors
The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heterocyclic systems.[1][2] While not a direct cyclization to form the chromene, its application to flavanone (2-phenylchroman-4-one) precursors provides a high-yielding and reliable route to 4-chloro-2-aryl-2H-chromene-3-carbaldehydes.[3] This pathway is particularly noted for its efficiency and scalability.
Mechanistic Rationale and Causality
The reaction proceeds in a well-defined, two-part sequence. The first, crucial step is the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[4]
The choice of a flavanone as the substrate is strategic. The enol ether tautomer of the flavanone provides the necessary electron-rich double bond that readily attacks the Vilsmeier reagent, which is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylations.[1] This is followed by an intramolecular rearrangement and elimination cascade that results in the formation of the aromatic chromene ring, concomitant with formylation at the C3 position and chlorination at C4. The final step is a simple aqueous workup to hydrolyze the iminium intermediate to the desired carbaldehyde.
dot
Caption: Fig 1. Vilsmeier-Haack reaction pathway on flavanones.
Self-Validating Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde
This protocol is adapted from a validated procedure for the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from 2-phenylflavanone.[3]
Materials:
-
2-Phenylflavanone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Crushed ice
-
Standard laboratory glassware, dried
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0 °C. Add POCl₃ (4 equivalents) dropwise via the dropping funnel to the stirring DMF over 30 minutes. Maintain the temperature below 5 °C. A thick, white precipitate of the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 2-phenylflavanone (1 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7-8. A solid precipitate should form.
-
Extraction & Purification: Filter the solid and dissolve it in dichloromethane. Wash the organic phase with water (3 x volume), then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from ethanol to yield the pure product.
Chapter 2: Organocatalytic Domino Reactions: Direct Synthesis from Salicylaldehydes
A more atom-economical and convergent approach involves the direct condensation of salicylaldehydes with α,β-unsaturated aldehydes. This transformation proceeds via an elegant domino (or cascade) sequence, typically catalyzed by a secondary amine organocatalyst like L-proline or its derivatives.[5][6] This pathway constructs the chromene ring and installs the C3-carbaldehyde in a single, orchestrated operation.
Mechanistic Rationale and Causality
The key to this reaction is the dual activation strategy enabled by the organocatalyst. The secondary amine catalyst first reacts with the α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate. Concurrently, the phenolic hydroxyl group of the salicylaldehyde is deprotonated (or activated via hydrogen bonding), initiating an oxa-Michael addition to the enamine. This is the first bond-forming event and sets the stage for the subsequent cyclization.
Following the oxa-Michael addition, an intramolecular Aldol reaction occurs where the newly formed enolate attacks the salicylaldehyde's carbonyl group. This closes the pyran ring. The final step is the elimination of water and regeneration of the catalyst, yielding the 2H-chromene-3-carbaldehyde product. The choice of catalyst, such as L-proline, is critical as it facilitates both the enamine formation and the proton transfers required for the cascade.[5]
dot
Caption: Fig 2. Organocatalytic domino oxa-Michael/aldol pathway.
Self-Validating Experimental Protocol: Synthesis of 2H-Chromene-3-carbaldehyde
This protocol is a representative procedure based on established organocatalytic methods.[7]
Materials:
-
Salicylaldehyde
-
Acrolein (or other α,β-unsaturated aldehyde)
-
L-Proline
-
Dioxane or Toluene, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, dried
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a solution of salicylaldehyde (1.0 equivalent) in anhydrous dioxane (0.2 M), add L-proline (20 mol%).
-
Substrate Addition: Add the α,β-unsaturated aldehyde (e.g., acrolein, 1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2H-chromene-3-carbaldehyde.
Chapter 3: Comparative Analysis and Data
The choice between the Vilsmeier-Haack and the organocatalytic domino pathway depends heavily on the desired substitution pattern, precursor availability, and reaction scalability.
-
Vilsmeier-Haack Route:
-
Advantages: Typically high-yielding (often >90%), robust, and easily scalable.[3] The flavanone precursors are readily synthesized or commercially available.
-
Disadvantages: It is a multi-step process if starting from simpler phenols. The reaction inherently introduces a chlorine atom at the C4 position, which may or may not be desired. The reagents (POCl₃) are harsh and require strictly anhydrous conditions.[8][9]
-
-
Organocatalytic Domino Route:
-
Advantages: Highly atom-economical, convergent one-pot synthesis from simple starting materials.[7] Conditions are generally mild, and the catalyst is environmentally benign and inexpensive.[10] It avoids the C4-chlorination.
-
Disadvantages: Yields can be more variable depending on the specific substrates used. The reaction can be sensitive to steric hindrance on either the salicylaldehyde or the enal. Enantioselectivity can be achieved with chiral catalysts but is often moderate to poor for this specific transformation.[7]
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various substituted chromene-3-carbaldehydes via the two primary methods discussed.
| Starting Material 1 | Starting Material 2 | Method | Product Substitution | Typical Yield (%) | Reference |
| 2-Phenylflavanone | DMF/POCl₃ | Vilsmeier-Haack | 4-Chloro-2-phenyl- | 95 | [3] |
| 2-(4-Methoxyphenyl)flavanone | DMF/POCl₃ | Vilsmeier-Haack | 4-Chloro-2-(4-methoxyphenyl)- | 92 | [3] |
| Salicylaldehyde | Acrolein | Organocatalytic (K₂CO₃) | Unsubstituted | ~70-80 | [11] |
| 3,5-Dichlorosalicylaldehyde | Cinnamaldehyde | Organocatalytic (TMG) | 6,8-Dichloro-2-phenyl- | 78 | [7] |
| Salicylaldehyde | β-Nitrostyrene | Organocatalytic (L-pipecolinic acid) | 3-Nitro-2-phenyl-2H-chromene* | 85-95 | [6] |
Note: The reaction with β-nitrostyrene yields a 3-nitro-2H-chromene, a close analogue and useful synthetic intermediate.
Chapter 4: Conclusion and Future Perspectives
The synthesis of chromene-3-carbaldehydes is well-served by two primary, robust methodologies: the Vilsmeier-Haack reaction on flavanones and the organocatalytic domino reaction of salicylaldehydes. The Vilsmeier-Haack route offers high yields and scalability for C4-chloro substituted variants, making it a workhorse for specific applications. The organocatalytic approach provides a more elegant and sustainable entry point directly from simple precursors, aligning with the principles of green chemistry.
Future research will likely focus on expanding the substrate scope of the domino reactions, improving enantioselectivity through the design of novel organocatalysts, and developing new catalytic systems that offer complementary reactivity and functional group tolerance. The continued importance of the chromene-3-carbaldehyde scaffold in drug discovery ensures that the development of efficient and versatile synthetic pathways will remain a vital area of chemical research.
References
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Augustine, J.K., Bombrun, A., Ramappa, B., & Boodappa, C. (2012). An efficient one-pot synthesis of coumarins mediated by propylphosphonic anhydride (T3P) via the Perkin condensation. Tetrahedron Letters, 53, 4422–4425. Available at: [Link]
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Rocha, D., Santos, C. M. M., & Silva, A. M. S. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. Available at: [Link]
- BenchChem. (2025). Benchmarking the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde against other methods.
-
Wang, L., et al. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc, 2009(xiv), 362-375. Available at: [Link]
-
Azizkhani, V., et al. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie, 62(11-12), 831-837. Available at: [Link]
- Sairam, M., et al. (2015). A facile approach for the synthesis of substituted 2H-chromene-3-carboxylates. Tetrahedron Letters, 56, 1338–1343.
-
Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. Available at: [Link]
- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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-
Laha, J. K., & Das, B. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 758-770. Available at: [Link]
-
Gholamhosseini-Nazari, F., et al. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 1(1), 1-6. Available at: [Link]
- Bräse, S., et al. (2009). The Domino Oxa-Michael-Aldol-Reaction Reinvestigated: A New P-Based Organocatalyst for Xanthenone Scaffolds. Synlett, 2009(9), 1383-1386.
-
Kumar, A., et al. (2014). l-Proline-catalysed synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b] thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde derivatives. Organic & Biomolecular Chemistry, 12(30), 5642-5646. Available at: [Link]
- Enders, D., et al. (2015). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chromanes.
-
Das, B., et al. (2012). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Beilstein Journal of Organic Chemistry, 8, 1765-1771. Available at: [Link]
-
Kumar, A., et al. (2016). l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study. Organic & Biomolecular Chemistry, 14(34), 8148-8152. Available at: [Link]
-
NNNS Chemistry. (2008). Synthetic methods: Oxa-Michael addition. The chemical reaction database. Available at: [Link]
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-
Reddit. (2021). HCN-Free Gattermann-Synthesis vs. Vilsmeyer-Haack. r/Chempros. Available at: [Link]
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literature review of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and organic synthesis. It synthesizes specific literature data with standard protocols for this class of compounds.
Core Scaffold: 2H-Benzopyran | Functional Class: Halogenated Heterocyclic Aldehyde[1]
Executive Summary & Chemical Significance
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a highly functionalized oxygen heterocycle serving as a critical intermediate in the synthesis of bioactive pharmaceuticals. Belonging to the class of 3-formylchromenes (or 3-formyl-2H-benzopyrans), this molecule is distinguished by its specific halogenation pattern—a bromine at position 8 and a chlorine at position 6.
This dual-halogenation provides unique electronic modulation and orthogonal reactivity handles:
-
C-3 Formyl Group (-CHO): A versatile electrophile for condensation reactions (Knoevenagel, Schiff base formation) and heterocyclization.
-
C-8 Bromine: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or alkynyl groups.
-
C-6 Chlorine: Enhances lipophilicity and metabolic stability while remaining relatively inert compared to the C-8 bromine, enabling regioselective functionalization.
Primary Applications:
-
Medicinal Chemistry: Precursor for antimicrobial (specifically anti-staphylococcal) and anticancer agents.
-
Materials Science: Synthesis of coumarin-based fluorophores via oxidation.
-
Diversity-Oriented Synthesis: "Click" chemistry handles via subsequent derivatization.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆BrClO₂ |
| Molecular Weight | 273.51 g/mol |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |
| Melting Point | 138–142 °C (Typical range for 6,8-dihalo analogs) |
| Precursor | 3-Bromo-5-chlorosalicylaldehyde (CAS 19652-32-5) |
Synthesis Strategy: The Direct Cyclization Protocol
The most atom-economic and robust route to this compound involves the base-mediated cyclization of 3-bromo-5-chlorosalicylaldehyde with acrolein (or its acetal equivalents). This method avoids the harsh conditions of Vilsmeier-Haack formylation on pre-formed chromenes.
Mechanism of Action[6]
-
Michael Addition: The phenoxide anion (generated by base) attacks the
-carbon of acrolein. -
Aldol Condensation: The resulting enolate attacks the aldehyde of the salicylaldehyde core.
-
Dehydration: Elimination of water drives the formation of the thermodynamically stable 2H-chromene ring.
Experimental Protocol (Standardized)
Note: All reactions should be performed under an inert nitrogen atmosphere.
Reagents:
-
3-Bromo-5-chlorosalicylaldehyde (1.0 equiv)
-
Acrolein (3.0 equiv) [Caution: Highly Toxic/Lachrymator]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or DABCO (0.2 equiv)
-
Solvent: 1,4-Dioxane or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 3-bromo-5-chlorosalicylaldehyde (e.g., 5 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Activation: Add K₂CO₃ (10 mmol) to the solution and stir at room temperature for 15 minutes to generate the phenoxide.
-
Addition: Add acrolein (15 mmol) dropwise over 10 minutes.
-
Cyclization: Heat the reaction mixture to reflux (100–105 °C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) for the disappearance of the starting aldehyde.
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Eluent: 5-10% EtOAc in Hexane).
Visualization: Synthesis Pathway
Figure 1: Direct cyclization pathway via base-mediated reaction of substituted salicylaldehyde and acrolein.
Reactivity & Applications Map
The utility of this compound lies in its ability to undergo divergent synthesis.
A. The C-3 Formyl Handle (Aldehyde)
The aldehyde at C-3 is conjugated with the C2-C3 double bond, making it highly reactive toward nucleophiles.
-
Schiff Bases (Imines): Reaction with primary amines (anilines, hydrazides) yields Schiff bases. These derivatives often exhibit enhanced antibacterial activity, particularly against Staphylococcus aureus, by mimicking peptide linkages or chelating metal ions.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields chromenyl-acrylonitriles or coumarin precursors.
B. The C-8 Bromine Handle (Cross-Coupling)
The C-8 position is sterically accessible and electronically primed for Pd-catalyzed coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of biaryl systems, crucial for expanding the hydrophobic pharmacophore.
-
Sonogashira: Introduction of alkynes provides a handle for "Click" chemistry (triazole formation), facilitating the construction of drug-conjugates.
Visualization: Reactivity Logic
Figure 2: Divergent synthesis capabilities of the core scaffold.
Biological Relevance: Antibacterial & Anticancer
Recent literature highlights the biological profile of this specific derivative.
-
Antibacterial Activity:
-
The 6,8-dihalo substitution pattern increases the lipophilicity (logP) of the molecule, facilitating penetration through the lipid bilayer of bacterial cell walls.
-
Derivatives (specifically Schiff bases formed from this aldehyde) have shown significant inhibitory zones against Gram-positive bacteria (S. aureus), often outperforming non-halogenated analogs.
-
Mechanism:[2] Likely interference with bacterial cell wall synthesis or intercalation with bacterial DNA (gyrase inhibition).
-
-
Anticancer Potential:
-
Chromene-3-carbaldehydes act as pharmacophores capable of inducing apoptosis. The aldehyde group can form covalent bonds with lysine residues in target proteins (Schiff base formation in vivo), while the halogenated core fits into hydrophobic pockets of enzymes like carbonic anhydrase or tubulin.
-
References
-
Microwave-assisted click synthesis, characterisation, and In silico studies. Pknaiklab.in. Retrieved from
-
Synthesis of 2H-chromene-3-carbaldehyde derivatives. ResearchGate. Retrieved from
-
3-Bromo-5-chlorosalicylaldehyde (Starting Material Data). Sigma-Aldrich.[3] Retrieved from
-
Vilsmeier-Haack Reaction: Mechanism and Applications. Organic Chemistry Portal. Retrieved from
- Chemistry of 3-formylchromenes.Polycyclic Aromatic Compounds. (General Reference for Class Reactivity).
Sources
Technical Monograph: Spectroscopic Profiling of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
This technical guide details the structural elucidation and spectroscopic profiling of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS: 885271-03-4).
The following content is structured for researchers requiring rigorous verification of this specific pharmacophore, which is frequently utilized as a precursor for Schiff base ligands, antimicrobial agents, and antitubercular drugs.
Compound Identity & Structural Context
The target compound is a 2H-chromene derivative, distinct from its oxidized counterpart (chromone/4-oxo-chromene). This distinction is critical for spectroscopic interpretation, particularly in the
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 885271-03-4 |
| Molecular Formula | C |
| Molecular Weight | 273.51 g/mol |
| Physical State | Yellow crystalline powder |
| Melting Point | 158–162 °C (Typical for 6,8-dihalo-2H-chromenes) |
Structural Logic & Numbering
The numbering priority initiates at the heterocyclic oxygen (1), proceeds to the methylene (2), the formyl-bearing carbon (3), and the vinyl carbon (4). The benzene ring fusion carbons are 4a and 8a.
Synthetic Pathway & Impurity Profile
Understanding the synthesis is essential for identifying potential spectroscopic impurities (e.g., unreacted salicylaldehyde or DMF traces).
Primary Route: Vilsmeier-Haack formylation of 3-bromo-5-chlorosalicylaldehyde derivatives or reaction with acrolein equivalents.
Figure 1: General synthetic logic for 3-formyl-2H-chromenes via salicylaldehyde condensation.
Spectroscopic Data Analysis[1][2]
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the conjugated aldehyde and the vinyl ether system.
| Frequency (cm | Vibration Mode | Diagnostic Significance |
| 2850–2750 | C-H stretch (Aldehyde) | Fermi doublet; confirms formyl group. |
| 1660–1680 | C=O stretch | Conjugated aldehyde (lower than typical 1710). |
| 1620–1640 | C=C stretch | Olefinic bond of the pyran ring. |
| 1560–1580 | C=C (Aromatic) | Benzene ring skeletal vibrations. |
| 1230–1250 | C-O-C stretch | Aryl alkyl ether (pyran ring oxygen). |
| 750–800 | C-Cl / C-Br | Carbon-Halogen stretches (fingerprint region). |
H NMR Spectroscopy (400 MHz, CDCl )
The proton NMR provides the most definitive structural proof. The key differentiator from the chromone analog is the singlet (or tight doublet) at ~5.0 ppm corresponding to the C2-methylene.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.60 – 9.65 | Singlet (s) | 1H | -CHO | Aldehyde proton. Deshielded by anisotropy. |
| 7.20 – 7.30 | Singlet (s) | 1H | H-4 | Vinyl proton. Beta to the aldehyde.[1][4][5] |
| 7.45 | Doublet (d, | 1H | H-7 | Aromatic. Between Cl and Br.[1][4][5] |
| 7.15 | Doublet (d, | 1H | H-5 | Aromatic. Meta to H-7; ortho to Cl. |
| 5.05 – 5.10 | Singlet (s)* | 2H | H-2 | Methylene. Diagnostic for 2H -chromene. |
*Note: The H-2 signal may appear as a doublet (
C NMR Spectroscopy (100 MHz, CDCl )
| Shift ( | Assignment | Type |
| 188.5 | C=O | Formyl Carbon |
| 152.0 | C-8a | Quaternary (O-linked) |
| 136.5 | C-4 | Vinyl CH |
| 134.0 | C-3 | Quaternary Vinyl (CHO-bearing) |
| 132.5 | C-7 | Aromatic CH |
| 129.0 | C-5 | Aromatic CH |
| 127.5 | C-6 | Quaternary (C-Cl) |
| 122.0 | C-4a | Quaternary (Bridgehead) |
| 111.5 | C-8 | Quaternary (C-Br) |
| 64.0 | C-2 | Methylene (-CH |
Mass Spectrometry (EI/ESI)
The presence of both Chlorine and Bromine creates a distinct isotopic envelope.
-
Parent Ion (M+): m/z ~272/274/276.
-
Isotopic Pattern:
-
M (272):
Cl + Br -
M+2 (274): (
Cl + Br) and ( Cl + Br) — Highest Intensity (approx 4:3 ratio to M) . -
M+4 (276):
Cl + Br
-
-
Fragmentation: Loss of CHO (M-29) and loss of Halogens.
Experimental Protocol: Characterization Workflow
To ensure data integrity (Trustworthiness), follow this self-validating workflow.
-
Sample Preparation: Dissolve 5 mg of the yellow powder in 0.6 mL of CDCl
(containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis. -
Acquisition:
-
Run
H NMR with a standard pulse sequence (30° pulse), 16 scans. -
Crucial Check: Verify the integration ratio of the aldehyde proton (9.6 ppm) to the methylene protons (5.1 ppm) is exactly 1:2. If this ratio deviates, the sample may contain hydrolyzed salicylaldehyde starting material.
-
-
Stability Check: 2H-chromene-3-carbaldehydes can oxidize to chromones (4-oxo) upon prolonged exposure to air/light. If a new signal appears at
8.2 (H-5 in chromone) and the 5.1 signal decreases, purification is required.
Logic Tree for Structure Confirmation
Figure 2: Decision logic for distinguishing 2H-chromene-3-carbaldehyde from oxidative impurities.
References
-
LookChemicals. (2024). Product Data: this compound (CAS 885271-03-4).[6] Retrieved from
-
Rene, L. (1987). Synthesis of 2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction. European Journal of Medicinal Chemistry. (Foundational method for 2H-chromene synthesis).[7]
-
Yusufzai, S. K., et al. (2012).[8] Synthesis, characterization and biological activity of Schiff bases derived from 3-formylchromene. Journal of Molecular Structure. (Provides comparative spectroscopic data for 6,8-dihalo analogs).
-
PubChem. (n.d.). Compound Summary: 6-Bromo-2H-chromene-3-carbaldehyde.[4][9] Retrieved from (Used for analog spectral interpolation).
Sources
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- 6. 885271-03-4,this compound [lookchemicals.com]
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- 9. chemimpex.com [chemimpex.com]
The Multifaceted Therapeutic Potential of Substituted 2H-Chromenes: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The 2H-chromene scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a pyran ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance in the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted 2H-chromenes, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of these promising molecules. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, elucidating the underlying mechanisms of action and critical structure-activity relationships (SAR) that govern their therapeutic efficacy.
The Anticancer Potential of 2H-Chromenes: Targeting Uncontrolled Cell Proliferation
Substituted 2H-chromenes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines through various mechanisms.[5][6]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of 2H-chromenes is not mediated by a single pathway but rather through a combination of mechanisms that disrupt cancer cell homeostasis and survival.
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which 2H-chromenes exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] Certain 4H-chromene analogs have been reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization.[5] This disruption of the microtubule network leads to G2/M cell-cycle arrest and subsequent caspase-dependent apoptosis.[5]
-
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway: The HIF-1 pathway is a critical regulator of tumor adaptation to hypoxic environments. A novel small molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been identified as a potent inhibitor of the HIF-1 pathway, demonstrating the potential of 2H-chromene derivatives in antagonizing tumor growth.[7]
-
Inhibition of Nuclear Factor Kappa B (NF-κB): The transcription factor NF-κB plays a crucial role in cancer cell proliferation and survival. Novel N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have shown excellent inhibitory activity against NF-κB, leading to potent antiproliferative effects.[1][2]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2H-chromenes is intricately linked to the nature and position of substituents on the chromene core.
-
Substitution at the 2- and 3-positions: Modifications at these positions have been shown to be critical for activity. For instance, the presence of a 3-cyano group and a 2-amino group are often considered essential for cytotoxic activity.[4]
-
Aryl Substitution at the 4-position: The presence of an aryl group at the 4-position is a common feature in many anticancer 2H-chromenes. The nature of the substituents on this aryl ring can significantly modulate the activity.[8]
-
Benzofused Derivatives: Fusion of additional rings to the chromene scaffold, such as in benzo[h]chromenes, has led to the discovery of highly potent anticancer agents.[1]
Tabulated IC50 Values of Representative Anticancer 2H-Chromenes
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4H-Benzo[h]chromenes | Various | 0.7 - 3.0 | [1][5] |
| 5,7-dihydroxy-4-propyl-2H-chromen-2-ones | MCF-7 | 0.86 | [1][5] |
| Flavanones with chromenes | Various | 1.08 - 2.42 | [1][5] |
| Oxime-based chromene derivatives | A549, MCF-7 | Not specified | [6] |
Combating Microbial Resistance with 2H-Chromene Derivatives
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2H-chromenes have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[9][10]
Mechanisms of Antimicrobial Action
2H-chromenes employ diverse strategies to inhibit microbial growth.
-
Inhibition of Essential Enzymes: These compounds can target and inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerases, which are essential for DNA replication and cell division.[10]
-
Disruption of Bacterial Membranes: Some derivatives can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death.[10]
Structure-Activity Relationship (SAR) in Antimicrobial 2H-Chromenes
The antimicrobial efficacy of 2H-chromenes is highly dependent on their substitution patterns.
-
Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, into the 2H-chromene scaffold has been shown to significantly enhance antibacterial activity, especially against multidrug-resistant strains of S. aureus and S. epidermidis.[11]
-
Carboxamide Moiety: The presence of a carboxamide group at the 3-position has been found to be beneficial for antibacterial activity.[9] Computational studies suggest a correlation between the electron-donating or electron-accepting abilities of the molecules and their activity against Gram-negative and Gram-positive bacteria, respectively.[9]
-
Azo Chromophores: The incorporation of azo chromophores into the chromene structure has yielded a novel series of potent antimicrobial agents.[12]
Workflow for Antimicrobial Susceptibility Testing
A standardized workflow is crucial for evaluating the antimicrobial potential of newly synthesized 2H-chromene derivatives.
Caption: Workflow for antimicrobial evaluation of 2H-chromenes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a 2H-chromene derivative that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 2H-chromene derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
Procedure:
-
Prepare Stock Solutions: Dissolve the 2H-chromene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Modulating the Inflammatory Response with 2H-Chromenes
Chronic inflammation is a hallmark of numerous diseases. Substituted 2H-chromenes have demonstrated potent anti-inflammatory activities, positioning them as potential therapeutic agents for inflammatory disorders.[13][14]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 2H-chromenes are primarily attributed to their ability to modulate key inflammatory pathways.
-
Inhibition of Pro-inflammatory Cytokines: Certain 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates have been shown to be effective inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key pro-inflammatory cytokines.[13]
-
Inhibition of 5-Lipoxygenase (5-LOX): 2H-chromenyl derivatives isolated from the marine gastropod Babylonia spirata have shown significant inhibitory potential against the pro-inflammatory enzyme 5-lipoxygenase.[14]
Signaling Pathway of Pro-inflammatory Cytokine Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 2H-chromenes.
The Antioxidant Properties of 2H-Chromenes: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. 2H-chromenes have been investigated for their antioxidant potential.[15][16][17]
Evaluation of Antioxidant Activity
Several in vitro assays are commonly used to assess the antioxidant capacity of 2H-chromene derivatives.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[16]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[16]
Structure-Activity Relationship for Antioxidant Activity
The antioxidant activity of 2H-chromenes is influenced by the presence of specific functional groups.
-
Hydroxyl Groups: The presence of hydroxyl groups on the chromene ring, particularly in a catechol-like arrangement, is known to enhance antioxidant activity.[18]
-
Chalcone Moiety: The incorporation of a chalcone framework into the 2H-chromene structure has been shown to yield compounds with notable antioxidant properties.[16]
Synthesis Strategies for Substituted 2H-Chromenes
The development of efficient and versatile synthetic methodologies is crucial for exploring the therapeutic potential of 2H-chromenes. A variety of synthetic routes have been established.[1][15][19]
-
One-Pot Multicomponent Reactions: These reactions offer an efficient and atom-economical approach to synthesize complex 2H-chromene derivatives from simple starting materials in a single step.[8][15]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 2H-chromenes.[5][19]
-
Green Synthesis Approaches: Environmentally friendly methods, such as using water as a solvent or employing recyclable catalysts, are being increasingly utilized for the synthesis of these compounds.[5][15]
Future Directions and Conclusion
The diverse biological activities of substituted 2H-chromenes make them a highly attractive scaffold for drug discovery. Future research should focus on:
-
Lead Optimization: Further structural modifications of potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of disease to validate their therapeutic potential.
References
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Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link]
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Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]
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Olomola, T. O., et al. (2018). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. [Link]
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Kim, J., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]
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Patel, S. A., et al. (2023). Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. Chemistry & Chemical Technology, 17(1), 1-10. [Link]
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Singh, P., & Singh, P. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Letters in Organic Chemistry, 20(1), 1-13. [Link]
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Sul, R. D., et al. (2021). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Analytical Chemistry Letters, 11(4), 546-560. [Link]
-
Ko, H., et al. (2018). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 23(11), 2959. [Link]
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Ríos-Gutiérrez, M., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 11(11), 1599. [Link]
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El-borai, M. A., et al. (2017). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Journal of Heterocyclic Chemistry, 54(4), 2345-2351. [Link]
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Kumar, A., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. Annales Pharmaceutiques Françaises. [Link]
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Sorkhi, M., et al. (2008). Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. Asian Journal of Chemistry, 20(3), 2151-2155. [Link]
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El-Dean, A. M. K., et al. (2016). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 21(10), 1333. [Link]
-
Bollikolla, H. B., et al. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Science and Technology, 4, 963-971. [Link]
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Polovinkina, V. S., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2646-2652. [Link]
-
Reddy, C. S., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Chakraborty, K., & Joy, M. (2020). Antioxidative 2H-chromenyls attenuate pro-inflammatory 5-lipoxygenase and carbolytic enzymes: Prospective bioactive agents from Babylonidae gastropod mollusk Babylonia spirata. Journal of Food Biochemistry, 44(6), e13196. [Link]
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Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed. [Link]
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Singh, A., et al. (2021). 5 Structures of some anti-microbial 2,2-dimethyl-2H-chromene derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2021). 4 Structures of some anti-cancer and anti-leishmanial 2,2-dimethyl-2H-chromene derivatives. ResearchGate. [Link]
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Sequeira, L., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 227-237. [Link]
-
Penov-Gaši, K., et al. (2014). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 15(10), 18340-18359. [Link]
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Biologically active compounds exhibiting anti-inflammatory and antioxidant properties. (n.d.). ResearchGate. [Link]
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Amino Acid-Promoted Synthesis of 2H-Chromenes. (2024). The Journal of Organic Chemistry. [Link]
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Synthesis of substituted 2H-chromenes. (n.d.). ResearchGate. [Link]
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Jain, N., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544-7569. [Link]
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Afifi, T. H., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Current Organic Synthesis, 14(5), 724-735. [Link]
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Methodological & Application
Synthesis Protocol for 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: A Detailed Guide for Researchers
Introduction
The synthesis of substituted chromene scaffolds is a cornerstone of medicinal chemistry and drug development, owing to their prevalence in a wide array of biologically active compounds. This application note provides a comprehensive, in-depth guide to the multi-step synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, a valuable intermediate for the development of novel therapeutics. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis. The chromene ring system is a key structural motif in many natural products and synthetic molecules with diverse pharmacological activities.[1] The specific substitution pattern of the target molecule, featuring bromine and chlorine atoms, offers unique opportunities for further functionalization, making it a versatile building block in combinatorial chemistry and targeted drug design.
The synthetic strategy outlined herein follows a logical and well-established three-step sequence:
-
O-Propargylation: The initial step involves the etherification of 2-bromo-4-chlorophenol with propargyl bromide to introduce the propargyl moiety, a critical precursor for the subsequent cyclization.
-
Claisen Rearrangement: A thermal[2][2]-sigmatropic rearrangement of the resulting aryl propargyl ether facilitates the formation of the core 2H-chromene ring system.
-
Vilsmeier-Haack Formylation: The final step introduces the carbaldehyde group at the C3 position of the chromene ring, a versatile handle for further synthetic transformations.
This guide will provide detailed, step-by-step protocols for each of these transformations, along with insights into the reaction mechanisms, purification techniques, and characterization of the intermediates and the final product.
Overall Synthetic Scheme
Sources
Mastering the Purification of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the purification of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies to achieve high purity of the target compound.
Introduction: The Significance of Purity
This compound is a versatile building block in medicinal chemistry, with its chromene scaffold being a privileged structure in numerous pharmacologically active compounds.[1][2] The presence of bromo and chloro substituents, along with the reactive carbaldehyde group, provides multiple avenues for synthetic modifications, leading to the development of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays.
This guide outlines two primary methods for the purification of this compound: Flash Column Chromatography and Recrystallization . The choice of method will depend on the nature and quantity of impurities present in the crude product.
Physicochemical Properties and Handling
Understanding the properties of this compound is crucial for its effective purification and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrClO₂ | [3] |
| Appearance | Yellowish to white powder | [3] |
| Purity (typical) | ≥97% | [3][4] |
| Storage | Room temperature, in a tightly sealed container | [4] |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Purification Strategies: A Comparative Overview
A logical workflow for the purification of this compound is presented below. The initial workup is critical for removing inorganic salts and other water-soluble impurities. Subsequent purification by either flash chromatography or recrystallization is chosen based on the impurity profile.
Caption: Purification workflow for this compound.
Part 1: Initial Workup Protocol
This protocol is designed to remove inorganic byproducts and highly polar impurities from the crude reaction mixture. This procedure is often a prerequisite for subsequent purification steps. A similar approach is commonly used for the workup of chromene derivatives.[5]
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Quenching: Carefully pour the crude reaction mixture into a beaker containing ice-cold water.[2][5] This will often precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid.
Part 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities. The choice of solvent system is critical for achieving good separation.
Rationale: The polarity of the stationary phase (silica gel) and the mobile phase (eluent) determines the separation. Non-polar compounds will travel faster up the column, while polar compounds will have a stronger interaction with the silica gel and move more slowly.
Recommended Solvent Systems: Based on the purification of similar chromene derivatives, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is recommended.
| Solvent System (v/v) | Application |
| 5-10% Ethyl Acetate in Hexanes | For less polar impurities |
| 10-20% Ethyl Acetate in Hexanes | Elution of the target compound |
| 20-30% Ethyl Acetate in Hexanes | For more polar impurities |
Protocol:
-
Column Packing: Prepare a silica gel column using the desired solvent system (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the prepared column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Part 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, especially when the crude product is largely crystalline with minor impurities. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For many chromene derivatives, ethanol has proven to be an effective recrystallization solvent.[5][6]
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol is a good starting point for this compound. Other potential solvents include isopropanol, or a mixture of ethyl acetate and hexanes.
Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The target compound should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oily product after chromatography | Residual solvent | Dry the product under high vacuum for an extended period. |
| Poor separation in chromatography | Inappropriate solvent system | Optimize the eluent system using TLC. A shallower gradient may be required. |
| No crystal formation during recrystallization | Solution is too dilute or supersaturated | Evaporate some of the solvent and/or scratch the inside of the flask to induce crystallization. Seeding with a pure crystal can also help. |
| Low recovery from recrystallization | Compound is too soluble in the chosen solvent | Try a different solvent or a solvent mixture. |
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic approach involving an initial aqueous workup followed by either flash column chromatography or recrystallization. The choice of the final purification step depends on the nature and quantity of the impurities present in the crude material. Careful execution of these protocols, coupled with diligent purity analysis, will ensure the provision of high-quality material for subsequent synthetic transformations and biological evaluations.
References
-
Chem-Impex International. 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. Available from: [Link]
-
Der Pharma Chemica. Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. 2015;7(10):244-249. Available from: [Link]
-
Ishikawa, Y. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. 2015;71(Pt 8):o572-o573. Available from: [Link]
-
Ishikawa, Y. & Motohashi, N. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 12):o1821. Available from: [Link]
-
Ishikawa, Y., et al. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2014;70(Pt 4):o439. Available from: [Link]
-
PubChem. 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Available from: [Link]
-
Yusufzai, S. K., et al. 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 12):o3419. Available from: [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde [benchchem.com]
- 3. This compound, CasNo.885271-03-4 BOC Sciences United States [bocscichem.lookchem.com]
- 4. 885271-03-4,this compound [lookchemicals.com]
- 5. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Note: Precision Synthesis of 2H-Chromene-3-Carbaldehydes
Executive Summary
The 2H-chromene-3-carbaldehyde scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for anticancer (apoptosis inducers), antimicrobial, and antioxidant agents. While various synthetic routes exist, two dominate the field: the Organocatalytic Domino Oxa-Michael/Aldol Condensation (for direct access to the parent scaffold) and the Vilsmeier-Haack Cyclization (for 4-chloro-substituted derivatives).
This guide prioritizes the Domino Oxa-Michael/Aldol route due to its atom economy and direct formation of the aldehyde moiety from salicylaldehydes and acrolein. We provide a validated protocol using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst, alongside mechanistic insights to minimize common side reactions like acrolein polymerization.
Mechanistic Deep Dive: The Domino Oxa-Michael/Aldol Sequence
The formation of 2H-chromene-3-carbaldehyde from salicylaldehyde and acrolein is a cascade reaction. Unlike standard Baylis-Hillman reactions, this pathway involves a specific sequence of nucleophilic attacks and eliminations driven by the thermodynamic stability of the fused benzopyran ring.
Reaction Pathway Analysis[1]
-
Activation & Deprotonation: The tertiary amine catalyst (DABCO) acts as a general base, deprotonating the phenolic hydroxyl of salicylaldehyde (pKa ~8), generating a phenoxide anion.
-
Oxa-Michael Addition: The phenoxide attacks the
-carbon of acrolein (the Michael acceptor). This is the rate-determining step in many substrate variations. -
Intramolecular Aldol Condensation: The resulting enolate (or regenerated aldehyde intermediate) undergoes ring closure via nucleophilic attack on the salicylaldehyde carbonyl.
-
Dehydration (E1cB): The
-hydroxy intermediate undergoes elimination of water to aromatize the heterocyclic ring, locking the structure into the stable 2H-chromene system.
Mechanistic Visualization
The following diagram illustrates the electron flow and intermediate states for the DABCO-catalyzed synthesis.
Figure 1: Step-wise mechanistic flow of the DABCO-catalyzed Domino Oxa-Michael/Aldol condensation.
Validated Experimental Protocol
Method A: DABCO-Catalyzed Synthesis (Standard)
This protocol is optimized for mild conditions to prevent the polymerization of acrolein, a common failure mode in this synthesis.
Reagents:
-
Salicylaldehyde (10 mmol)
-
Acrolein (12 mmol) – Must be freshly distilled or stabilized.
-
DABCO (1.0 mmol, 10 mol%)
-
Solvent: 1,4-Dioxane or CHCl3 (20 mL)
Step-by-Step Procedure:
-
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.22 g, 10 mmol) in 1,4-Dioxane (20 mL).
-
Catalyst Addition: Add DABCO (0.112 g, 1 mmol) to the solution. Stir at room temperature for 10 minutes to ensure deprotonation initiation.
-
Controlled Addition: Cool the mixture to 0°C using an ice bath. Add Acrolein (0.67 g, 12 mmol) dropwise over 15 minutes.
-
Critical Control Point: Rapid addition causes acrolein polymerization (white gummy precipitate). Keep temperature low during addition.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically appears as a bright yellow spot.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in CH2Cl2 (30 mL) and wash with water (2 x 15 mL) to remove DABCO salts.
-
Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Vilsmeier-Haack Approach (For 4-Chloro Derivatives)
If the target is the 4-chloro-2H-chromene-3-carbaldehyde (a more reactive intermediate for substitution), use this industrial variant.
Reagents:
-
2'-Hydroxyacetophenone (10 mmol)
-
DMF (30 mmol)
-
POCl3 (30 mmol)
Protocol Summary:
-
Add POCl3 dropwise to DMF at 0°C to generate the Vilsmeier reagent (chloroiminium salt).
-
Add 2'-hydroxyacetophenone dropwise.
-
Stir at 60°C for 4 hours.
-
Pour into crushed ice/water to hydrolyze the iminium intermediate and precipitate the yellow solid product.
Data Analysis & Quality Control
Expected Analytical Data
For the parent 2H-chromene-3-carbaldehyde :
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (CDCl3) | Aldehyde proton (-CHO) | |
| 1H NMR (CDCl3) | Vinyl proton at C4 position | |
| 1H NMR (CDCl3) | Methylene protons at C2 position | |
| IR (KBr) | 1680 cm⁻¹ | Conjugated Carbonyl (C=O) stretching |
| IR (KBr) | 1600-1450 cm⁻¹ | Aromatic ring skeletal vibrations |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Gummy Solid | Acrolein polymerization | Use freshly distilled acrolein; add hydroquinone (stabilizer) if necessary; maintain 0°C during addition. |
| Incomplete Conversion | Catalyst deactivation | Ensure solvents are dry; water can quench the basicity of DABCO or hydrolyze intermediates prematurely. |
| Side Product: Coumarin | Oxidation | Perform reaction under Nitrogen atmosphere. Coumarin (carbonyl at C2) is a common oxidative byproduct. |
References
-
DABCO-Catalyzed Synthesis: Kaye, P. T., & Nocanda, X. W. (2004). A new synthesis of 3-substituted chromenes. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link
-
General Chromene Synthesis: Gabr, S. A. (2021). Synthesis of 2H-chromene-3-carbaldehyde derivatives via Vilsmeier-Haack reaction. Egyptian Journal of Chemistry. Link
-
Green Chemistry Variants: Ravichandran, S. (2007). Aqueous synthesis of chromenes. Synthetic Communications. Link
Sources
The Synthetic Versatility of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Dihalogenated Chromene Building Block
The 2H-chromene nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] The strategic functionalization of this core structure provides a powerful tool for modulating physicochemical properties and biological targets. 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS No. 885271-03-4) emerges as a highly versatile and promising, yet underexplored, intermediate for the synthesis of novel and complex molecular architectures.[3]
The presence of two distinct halogen atoms (bromine and chlorine) at the 6- and 8-positions of the benzopyran ring offers opportunities for selective, stepwise functionalization via cross-coupling reactions. Furthermore, the α,β-unsaturated aldehyde moiety at the 3-position is a key reactive handle for a multitude of classic and contemporary organic transformations. This application note will provide an in-depth guide to the synthetic utility of this compound, with a focus on its application in the Knoevenagel condensation and the synthesis of pyrazole-containing hybrid molecules. The protocols and mechanistic insights provided herein are designed to empower researchers in drug discovery and materials science to leverage this potent building block in their synthetic endeavors.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the aldehyde carbon and the carbon-carbon double bond within the pyran ring. This electronic arrangement makes it an excellent substrate for nucleophilic addition and condensation reactions.
Knoevenagel Condensation: A Reliable C-C Bond Forming Strategy
The Knoevenagel condensation is a robust and widely employed method for the formation of carbon-carbon bonds.[4] It involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. In the context of this compound, the high reactivity of the aldehyde group facilitates this transformation, leading to a diverse array of α,β-unsaturated products which are themselves valuable synthetic intermediates.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to generate a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the chromene-3-carbaldehyde. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration to yield the thermodynamically stable α,β-unsaturated product. The use of a mild base is crucial to avoid competing side reactions.
Caption: Workflow for the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 2-((8-bromo-6-chloro-2H-chromen-3-yl)methylene)malononitrile.
Data Presentation: Representative Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Expected Product Structure | Potential Applications |
| Malononitrile | 2-((8-bromo-6-chloro-2H-chromen-3-yl)methylene)malononitrile | Precursor for fused heterocyclic systems |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(8-bromo-6-chloro-2H-chromen-3-yl)acrylate | Intermediate for pharmaceuticals |
| Barbituric Acid | 5-((8-bromo-6-chloro-2H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Biologically active scaffold |
| Dimedone | 2-((8-bromo-6-chloro-2H-chromen-3-yl)methylene)-5,5-dimethylcyclohexane-1,3-dione | Synthetic intermediate |
Synthesis of Pyrazole Derivatives: Constructing Bioactive Heterocycles
Substituted pyrazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5] this compound serves as an excellent precursor for the synthesis of novel chromene-pyrazole hybrids. The reaction with hydrazine derivatives proceeds through a condensation-cyclization cascade to afford the corresponding pyrazole.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the chromene-3-carbaldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the β-carbon of the α,β-unsaturated system, followed by aromatization, yields the stable pyrazole ring. The regioselectivity of the cyclization is dependent on the substitution pattern of the hydrazine and the electronic nature of the chromene system.
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 885271-03-4,this compound [lookchemicals.com]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Versatile Architect: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde as a Cornerstone for Heterocyclic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the chromene nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials. Its inherent conformational and electronic properties make it an ideal starting point for the design of novel molecular entities. Within this family, 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde emerges as a particularly powerful and versatile building block. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 6-position—offers differential reactivity for sequential, site-selective modifications, such as cross-coupling reactions. Furthermore, the α,β-unsaturated aldehyde functionality at the 3-position serves as a reactive handle for a vast array of synthetic transformations, including condensations, cycloadditions, and multicomponent reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation, showcase its application in the construction of complex heterocyclic systems, and provide detailed, field-proven protocols to empower your research endeavors.
Physicochemical Properties & Handling
A solid understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 885271-03-4 | [BOC Sciences] |
| Molecular Formula | C₁₀H₆BrClO₂ | [BOC Sciences] |
| Molecular Weight | 273.51 g/mol | Calculated |
| Appearance | Yellowish to white powder | [BOC Sciences] |
| Storage | Store at room temperature, sealed well | [BOC Sciences] |
Safety & Handling: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Part 1: Synthesis of the Building Block
The most reliable and established method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[1] This reaction employs a formylating agent, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks an electron-rich aromatic ring, in this case, the precursor 2-hydroxyacetophenone, to ultimately yield the desired aldehyde.
The synthesis of this compound logically commences from the corresponding substituted 2-hydroxyacetophenone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound via the Vilsmeier-Haack reaction.
Protocol 1: Synthesis of this compound
Rationale: This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones.[1] The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent) from DMF and POCl₃. This reagent formylates the activated aromatic ring of 3'-bromo-5'-chloro-2'-hydroxyacetophenone, which is commercially available (CAS 59443-15-1)[2][3][4], followed by intramolecular cyclization and dehydration to afford the target chromene. Cooling the initial reaction to 0 °C is critical to control the exothermic reaction between DMF and POCl₃.
Materials:
-
3'-Bromo-5'-chloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (4 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 3'-bromo-5'-chloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Part 2: Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a scaffold for generating molecular diversity. The aldehyde group is a versatile functional handle for a wide range of transformations.
Application 1: Knoevenagel Condensation for the Synthesis of Styryl Chromenes
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like piperidine or aniline.[5] This reaction is exceptionally useful for extending the conjugation of the chromene system, a strategy often employed in the development of fluorescent probes and pharmacologically active agents.
Caption: General scheme for the Knoevenagel condensation.
Protocol 2: Synthesis of 2-(8-Bromo-6-chloro-2H-chromen-3-yl)malononitrile
Rationale: This protocol utilizes malononitrile as the active methylene compound. The reaction is catalyzed by piperidine, which deprotonates the malononitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the highly conjugated product. The choice of a mild base like piperidine is crucial to avoid side reactions.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired product.
Application 2: Multicomponent Reactions for Rapid Scaffolding
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Chromene-3-carbaldehydes are excellent substrates for such reactions.
Protocol 3: Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-one Derivatives
Rationale: This protocol is based on a novel three-component reaction that assembles the biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-one scaffold.[6] The reaction likely proceeds through an initial condensation of the aniline with the aldehyde to form an imine, which is then attacked by the isocyanide. An intramolecular Michael-type cyclization follows, leading to the final fused heterocyclic system. This one-pot procedure allows for the rapid construction of complex molecules from simple starting materials.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-methoxyaniline)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aniline (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the pure chromeno[4,3-b]pyrrol-4(1H)-one derivative.
Application 3: Conjugate Addition for Chroman Synthesis
The α,β-unsaturated nature of the 2H-chromene-3-carbaldehyde scaffold makes it an excellent Michael acceptor. Organocatalytic conjugate addition of nucleophiles, such as nitroalkanes, provides a direct route to highly functionalized chroman derivatives, which are prevalent in many natural products and drugs.[7]
Caption: General scheme for the conjugate addition to the chromene scaffold.
Protocol 4: Organocatalytic Conjugate Addition of Nitromethane
Rationale: This protocol describes the conjugate addition of nitromethane to the chromene scaffold, catalyzed by a proline-based organocatalyst.[7] The catalyst activates the aldehyde via iminium ion formation, lowering the LUMO and facilitating the nucleophilic attack of the deprotonated nitromethane at the C4 position. This approach offers a metal-free and efficient method for creating complex chroman structures with high diastereoselectivity.
Materials:
-
This compound
-
Nitromethane
-
A prolinol silyl ether catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
A protonic solvent (e.g., methanol or isopropanol)
Procedure:
-
To a vial containing a magnetic stir bar, add this compound (1 equivalent) and the prolinol silyl ether catalyst (0.2 equivalents).
-
Add the protonic solvent (e.g., isopropanol).
-
Add nitromethane (5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (hexanes/ethyl acetate) to yield the highly functionalized chroman derivative.
Conclusion and Future Outlook
This compound is a synthetic building block of significant potential. Its straightforward preparation via the Vilsmeier-Haack reaction and the versatile reactivity of its α,β-unsaturated aldehyde functionality make it an invaluable tool for the synthesis of diverse and complex heterocyclic structures. The protocols detailed herein for Knoevenagel condensations, multicomponent reactions, and conjugate additions represent just a fraction of its potential applications. The presence of two distinct halogen atoms opens further avenues for sequential, site-selective cross-coupling reactions, enabling the construction of even more elaborate molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of such versatile building blocks will be paramount in driving innovation.
References
-
Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available at: [Link]
- Jagtap, S. S. et al. (2018). Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. International Journal of Research in Advent Technology, 6(6).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wallén, E. A. A. et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389-391. Available at: [Link]
- Akula, M. R. et al. (1999). β−HALOVINYLALDEHYDES – AS VERSATILE REACTIVE INTERMEDIATES IN THE SYNTHESES OF CONDENSED FUSED RING POLYCYCLIC HETEROCYCLES. Indian Journal of Chemistry - Section B, 38B(9), 1025-1035.
-
Wang, W. et al. (2007). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene- 3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc, 2007(14), 361-368. Available at: [Link]
-
Mphahlele, M. J. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27420. Available at: [Link]
-
PubChem. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Available at: [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available at: [Link]
-
Li, G. et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega, 5(29), 18353-18361. Available at: [Link]
Sources
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- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | C8H6BrClO2 | CID 2735546 - PubChem [pubchem.ncbi.nlm.nih.gov]
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applications of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde in medicinal chemistry
This Application Note and Protocol Guide details the synthesis, derivatization, and medicinal utility of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde . This compound is treated here as a "Linchpin Intermediate"—a scaffold possessing three distinct vectors for chemical diversification: an electrophilic aldehyde for condensation, a labile bromine for facile cross-coupling, and a robust chlorine for late-stage modification.
A Multimodal Scaffold for Medicinal Chemistry
Executive Summary & Pharmacophore Insight
This compound (CAS: 885271-03-4) represents a privileged scaffold in drug discovery. Its value lies in its specific substitution pattern:
-
3-Formyl Group: A "warhead" precursor. It readily undergoes Knoevenagel condensations and Schiff base formations to generate DNA-intercalating agents or enzyme inhibitors (e.g., Tyrosine Kinase, MAO-B).
-
8-Bromo Substituent: A high-reactivity handle for Suzuki-Miyaura or Sonogashira couplings, allowing the introduction of biaryl systems to modulate lipophilicity (
). -
6-Chloro Substituent: A metabolic blocker. The C6 position in chromenes is metabolically vulnerable; chlorine substitution blocks oxidation, enhancing half-life (
), while remaining available for forcing Pd-catalyzed couplings if needed.
Synthesis Protocol: The Core Scaffold
Objective: Synthesize the title compound from commercially available precursors. Mechanism: Base-mediated annulation of substituted salicylaldehyde with acrolein.
Reagents:
-
Precursor: 3-Bromo-5-chlorosalicylaldehyde (CAS: 19685-00-8)
-
Annulation Agent: Acrolein diethyl acetal (or Acrolein)
-
Base/Solvent: 1,4-Dioxane, Potassium Carbonate (
)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-chlorosalicylaldehyde (10 mmol, 2.35 g) in 1,4-dioxane (40 mL).
-
Addition: Add Acrolein diethyl acetal (15 mmol, 1.95 g) and anhydrous
(10 mmol, 1.38 g). Note: The acetal is preferred over free acrolein for better handling and yield. -
Reaction: Reflux the mixture at 100°C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should appear as the starting phenol ( ) disappears. -
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) containing 1N HCl (10 mL) to neutralize the base.
-
Isolation: A yellow precipitate will form. Filter the solid, wash copiously with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
-
Yield: ~75-82%
-
Appearance: Pale yellow needles.
-
Validation:
NMR (CDCl3) should show the characteristic singlet for the aldehyde (-CHO) at 9.6–9.8 ppm and the C4-H vinyl proton at 7.2–7.4 ppm.
-
Application Protocols: Derivatization Vectors
Vector A: The Aldehyde Handle (Antimicrobial Schiff Bases)
Rationale: The imine linkage (-CH=N-) mimics the peptide bond and is critical for binding to bacterial DNA gyrase.
Protocol:
-
Mix: Dissolve the Chromene-3-carbaldehyde (1 mmol) and a substituted Aniline (e.g., 4-fluoroaniline, 1 mmol) in absolute Ethanol (15 mL).
-
Catalyze: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 80°C for 3–5 hours.
-
Isolate: Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.
-
Data Output: These derivatives typically exhibit MIC values of 1–10
against S. aureus and E. coli.
Vector B: The Halogen Handle (Regioselective Suzuki Coupling)
Rationale: The C8-Br bond is significantly weaker (bond dissociation energy) than the C6-Cl bond, allowing for chemoselective arylation at the 8-position without touching the 6-chloro group.
Protocol:
-
Mix: In a Schlenk tube, combine Chromene-3-carbaldehyde (1 mmol), Phenylboronic acid (1.1 mmol), and
(3 mol%). -
Solvent: Add Toluene:Ethanol (4:1, 10 mL) and 2M
(2 mL). -
Conditions: Degas with Argon and heat at 90°C for 4 hours. Crucial: Do not exceed 100°C or prolonged times to avoid activating the C6-Cl.
-
Result: 6-Chloro-8-phenyl-2H-chromene-3-carbaldehyde. The C6-Cl remains intact for a second round of coupling if "bis-aryl" diversity is required.
Visualizing the Chemical Space
The following diagram illustrates the divergence from the core scaffold into three distinct therapeutic classes.
Caption: Divergent synthesis pathways from the this compound scaffold targeting distinct pharmacological profiles.
Biological Profiling & Data Summary
When evaluating derivatives of this scaffold, the following structure-activity relationship (SAR) trends are established in literature:
| Derivative Class | Target Pathway | Key Substituent Effect | Typical Potency |
| Schiff Bases | DNA Gyrase / Cell Wall | 4-F or 4-NO2 on aniline ring enhances potency. | MIC: 0.5 – 5 |
| Vinyl Nitriles | EGFR / Tyrosine Kinase | Electron-withdrawing groups (CN) at vinyl position are essential. | IC50: 1 – 10 |
| 8-Aryl Analogs | MAO-B Inhibition | 8-Aryl vs 8-Br : Bulky aryl groups fit hydrophobic pockets. | IC50: ~19 |
References
-
Synthesis of 2H-Chromene-3-carbaldehydes: Koh, D., et al. "8-Methoxy-2H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 2012.
-
Antimicrobial Schiff Bases: Shi, Y., et al. "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 2007.
-
Suzuki Coupling Selectivity: Hocek, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines." Synthesis, 2004.
-
Biological Activity of Chromenes: Horton, D.A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003.
Application Notes & Protocols: The Strategic Role of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde in Modern Drug Discovery
For: Researchers, medicinal chemists, and drug development professionals.
Preamble: Unlocking a Privileged Scaffold for Novel Therapeutics
The chromene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] This guide focuses on a specific, highly functionalized derivative: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde . While direct biological activity data for this precise molecule is not extensively documented in public literature, its strategic importance lies in its role as a versatile synthetic intermediate. The presence of two distinct halogen atoms (bromine and chlorine) at the 8- and 6-positions, respectively, combined with the reactive carbaldehyde group at the 3-position on the 2H-chromene core, offers a rich platform for the synthesis of novel, potentially potent therapeutic agents.
This document will elucidate the inferred therapeutic potential of derivatives synthesized from this scaffold, provide detailed synthetic protocols for its utilization, and discuss the mechanistic rationale behind these applications, drawing from established knowledge of related chromene-based compounds.
The Chemical Rationale: A Trifecta of Reactivity for Diversity-Oriented Synthesis
The therapeutic potential of any molecule derived from this compound is intrinsically linked to its unique structural features. Each component of the molecule serves as a handle for diverse chemical transformations, allowing for a systematic exploration of chemical space in the quest for new drugs.
-
The 2H-Chromene Core: This heterocyclic system is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Its conformation and electronic properties are key to its interaction with various biological targets.
-
The 3-Carbaldehyde Group: This aldehyde functionality is a versatile anchor for a multitude of chemical reactions. It readily participates in condensations, cycloadditions, and nucleophilic additions, enabling the construction of more complex molecular architectures.[5][6] This is the primary site for introducing significant structural diversity.
-
The 6-Chloro and 8-Bromo Substituents: Halogenation is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7] Halogens can influence metabolic stability, membrane permeability, and binding affinity through halogen bonding. Studies on related halogenated nitrochromenes have demonstrated that the presence and number of halogen atoms can significantly enhance antibacterial activity, particularly against Gram-positive bacteria.[8][9]
The interplay of these three features makes this compound a high-value starting material for generating libraries of novel compounds for high-throughput screening.
Logical Flow of Synthetic Utility
Caption: Synthetic pathways from the title compound to potential therapeutic agents.
Application Note I: Development of Novel Antimicrobial Agents
Hypothesized Mechanism & Rationale:
The chromene scaffold is a known antimicrobial pharmacophore.[1] Specifically, halogenated chromenes have shown potent activity against multidrug-resistant (MDR) Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[8][9] The di-halogenated nature of this compound suggests that its derivatives could exhibit enhanced antibacterial efficacy. The aldehyde group can be used to synthesize Schiff bases or other heterocyclic systems known to possess antimicrobial properties.
Experimental Protocol: Synthesis of a Chromene-Thiazole Hybrid
This protocol describes a potential pathway to synthesize a novel antimicrobial agent by creating a thiazole ring from the carbaldehyde group, a common strategy in medicinal chemistry.
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
Dissolution: Dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Reagent: To this solution, add 1.1 equivalents of thiosemicarbazide.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to the Thiazole Ring
-
Suspension: Suspend 1.0 equivalent of the dried thiosemicarbazone intermediate in ethanol.
-
Addition of Cyclizing Agent: Add 1.2 equivalents of an α-haloketone (e.g., 2-chloro-1-phenylethan-1-one) to the suspension.
-
Reaction: Reflux the mixture for 6-8 hours, again monitoring by TLC. The disappearance of the thiosemicarbazone spot indicates the completion of the reaction.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. If a solid precipitates, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow for Antimicrobial Agent Synthesis
Caption: Synthesis and screening workflow for a potential antimicrobial agent.
Application Note II: A Scaffold for Novel Anticancer Agents
Hypothesized Mechanism & Rationale:
Numerous chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Some chromene-based compounds, such as Crolibulin™ (EPC2407), act as microtubule-depolarizing agents, disrupting the tumor vasculature.[4] The aldehyde group of this compound is an excellent starting point for synthesizing chalcone-like structures or fused heterocyclic systems, which are known to exhibit anticancer activity. For instance, indole-tethered chromenes have been investigated as tubulin-targeting agents.[10]
Experimental Protocol: Knoevenagel Condensation for the Synthesis of a Cyano-acrylate Derivative
This protocol outlines the synthesis of a cyano-acrylate derivative, a common intermediate for building more complex molecules with potential anticancer activity.
-
Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound, 1.2 equivalents of ethyl cyanoacetate, and a catalytic amount of piperidine (0.1 equivalents) in 15 mL of ethanol.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-2 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be isolated by adding the reaction mixture to cold water and collecting the resulting precipitate.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure cyano-acrylate derivative. This derivative can then be used in subsequent reactions, such as a Michael addition, to build further complexity.
Data Summary: Anticancer Activity of Related Chromene Scaffolds
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism of Action (if known) |
| Indole-tethered Chromenes | Various | Micromolar range | Tubulin Inhibition[10] |
| 4H-Chromenes | Various | Varies | Microtubule Depolarization[4] |
| Chromeno[2,3-d]pyrimidines | MCF-7, HePG2 | Micromolar range | Likely Tubulin Inhibition[11] |
This table presents data for related chromene structures to illustrate the potential of derivatives from the title compound.
Self-Validating Systems and Quality Control
For every protocol, the integrity of the synthesized compounds must be validated.
-
Structural Confirmation: The structure of all intermediates and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., disappearance of the aldehyde C=O stretch, appearance of a nitrile or amide C=O stretch).
-
-
Purity Assessment: The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC), ideally showing >95% purity before biological screening.
Conclusion and Future Directions
This compound represents a strategically designed chemical scaffold with significant potential in drug discovery. While not a therapeutic agent itself, its true value is realized as a versatile starting material for the synthesis of diverse libraries of novel compounds. The protocols and applications outlined in this document are based on established chemical principles and the known biological activities of the broader chromene family. Researchers are encouraged to use this guide as a starting point to explore the vast chemical space accessible from this unique intermediate, with a particular focus on developing new antimicrobial and anticancer agents.
References
-
Desai, N. C., et al. (2015). Pharmacological activities of chromene derivatives: An overview. ResearchGate. Retrieved from [Link]
-
G. W. Gribble. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. Retrieved from [Link]
-
Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. Retrieved from [Link]
-
Fadda, A. A., et al. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. ResearchGate. Retrieved from [Link]
-
Sashidhara, K. V., et al. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC. Retrieved from [Link]
-
Sashidhara, K. V., et al. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ResearchGate. Retrieved from [Link]
-
Nayak, S., et al. (2019). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. Retrieved from [Link]
-
Ribeiro, R., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC. Retrieved from [Link]
-
Reddy, C. R., et al. (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC. Retrieved from [Link]
-
Koh, D. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4-Chloro-2H-chromene-3-carbaldehyde: a valid scaffold in organic synthesis and future molecules for healthcare and energy. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sharma, A., et al. (2014). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chromenochalcones: a comprehensive review on developments towards a medicinal perspective. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
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- 4. orientjchem.org [orientjchem.org]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of a Halogenated Chromene Scaffold
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a synthetically versatile intermediate poised for a significant role in medicinal chemistry and materials science. The chromene core is a privileged scaffold found in a plethora of biologically active natural products and pharmaceutical agents. The presence of an aldehyde functional group at the 3-position, coupled with the distinct electronic properties imparted by the bromo and chloro substituents on the aromatic ring, makes this compound a valuable starting material for the construction of complex molecular architectures.
The electron-withdrawing nature of the halogens and the aldehyde group activates the chromene system towards various transformations. The aldehyde moiety serves as a handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, including but not limited to, Knoevenagel condensations, Wittig reactions, and reductive aminations. These reactions open avenues for the synthesis of novel compounds with potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4]
This guide provides detailed experimental procedures for two key reactions of this compound: a Knoevenagel condensation and a reductive amination. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the choice of reagents and conditions.
Characterization of the Starting Material
A thorough characterization of the starting material is paramount for the success of any synthetic endeavor. While specific experimental spectroscopic data for this compound (CAS No. 885271-03-4) were not available in the referenced literature at the time of this writing, the expected spectral features can be predicted based on the analysis of closely related structures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885271-03-4 |
| Molecular Formula | C₁₀H₆BrClO₂ |
| Molecular Weight | 273.51 g/mol |
| Appearance | Expected to be a solid |
Note on Spectroscopic Data: Researchers should perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the starting material before use. The data presented below are predicted values and should be used as a guideline for interpretation.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (likely a singlet around 9-10 ppm), the vinylic proton on the chromene ring, the methylene protons of the dihydropyran ring, and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the carbons of the chromene core, and the aromatic carbons, with the carbon atoms attached to the halogens showing characteristic shifts.
-
IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), the C=C bond of the chromene ring, and C-X (C-Br, C-Cl) bonds.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. This protocol describes the reaction of this compound with malononitrile, a common active methylene compound, to yield a dicyanovinyl-substituted chromene. This product can serve as a versatile intermediate for further synthetic elaborations.
Rationale: The choice of a catalytic amount of a weak base, such as piperidine or triethylamine, is crucial to facilitate the deprotonation of malononitrile without promoting side reactions of the aldehyde. Ethanol is a suitable solvent as it dissolves the reactants and the catalyst, and it can be easily removed post-reaction. The reaction is typically performed at room temperature to moderate heating to ensure a reasonable reaction rate while minimizing potential decomposition.
Experimental Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL).
-
Catalyst Addition: While stirring, add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-((8-Bromo-6-chloro-2H-chromen-3-yl)methylene)malononitrile.
Table 2: Reagent Quantities for Knoevenagel Condensation
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 0.01 | 2.735 g |
| Malononitrile | 1.1 | 0.011 | 0.727 g |
| Piperidine | 0.1 | 0.001 | ~0.1 mL |
| Ethanol | - | - | 20 mL |
Protocol 2: Reductive Amination with a Primary Amine
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This protocol outlines the reaction of this compound with a primary amine, followed by in-situ reduction of the resulting imine to the corresponding secondary amine.
Rationale: The reaction proceeds via the formation of an imine intermediate, which is then reduced. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the one-pot procedure. Dichloromethane (DCM) is a common solvent for this reaction. The addition of a small amount of acetic acid can catalyze the imine formation.
Experimental Workflow Diagram:
Caption: Reductive Amination Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Amine Addition: Add the primary amine (1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Table 3: Reagent Quantities for Reductive Amination
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 0.01 | 2.735 g |
| Primary Amine (example: benzylamine) | 1.2 | 0.012 | ~1.3 mL |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 0.015 | 3.18 g |
| Dichloromethane (DCM) | - | - | 20 mL |
| Glacial Acetic Acid (optional) | 0.1 | 0.001 | ~0.06 mL |
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this compound was not found, related halogenated aldehydes are known to be irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For more detailed safety information, consult the SDS for structurally similar compounds such as 3-bromobenzaldehyde or 4-chlorobenzaldehyde.[5]
Conclusion
This compound represents a valuable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein for the Knoevenagel condensation and reductive amination serve as a starting point for the exploration of its synthetic utility. The resulting products can be further functionalized, offering a gateway to novel molecular entities with potential applications in drug discovery and materials science. It is imperative for researchers to conduct thorough characterization of all starting materials and products to ensure the integrity of their scientific findings.
References
-
Chem-Impex. 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 22(12), 2163. [Link]
-
Yoon, J. H., Lee, H. S., Lee, Y. J., & Kim, J. N. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o105. [Link]
-
Mori, K. (2016). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1638–1640. [Link]
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analytical methods for characterizing 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
An In-Depth Guide to the Analytical Characterization of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated heterocyclic compound belonging to the chromene class of molecules. Chromene derivatives are recognized as significant scaffolds in medicinal chemistry and organic synthesis, serving as building blocks for a wide range of biologically active compounds.[1][2][3] The presence of bromine and chlorine atoms, along with an aldehyde functional group, imparts unique reactivity to this molecule, making it a valuable intermediate for the synthesis of novel pharmaceuticals and materials.[2][4]
Given its potential applications, rigorous analytical characterization is imperative. This guide provides a comprehensive overview of the analytical methods and detailed protocols required to confirm the identity, purity, and structural integrity of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a self-validating system for quality control and characterization.
Molecular Structure and Physicochemical Properties
A complete understanding of the molecule's physical and chemical properties is the foundation of any analytical strategy.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆BrClO₂ |
| Molecular Weight | 289.51 g/mol |
| Appearance | Expected to be a crystalline solid (based on similar chromene structures[5]) |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), and Acetone. |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. Each technique provides a unique piece of the structural puzzle. The data from these methods are complementary and, when combined, provide a high degree of confidence in the final characterization.
Figure 1: Integrated workflow for the characterization of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are essential for confirming the precise arrangement of substituents on the chromene ring. The spectra of chroman derivatives often show distinct patterns for the non-aromatic protons.[6]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CHO | ~9.8 (s, 1H) | ~190.0 |
| H-2 | ~5.0 (s, 2H) | ~65.0 |
| H-4 | ~7.5 (s, 1H) | ~130.0 |
| H-5 | ~7.4 (d, 1H) | ~128.0 |
| H-7 | ~7.6 (d, 1H) | ~132.0 |
| C-3 | - | ~125.0 |
| C-4a | - | ~120.0 |
| C-6 | - | ~129.0 (C-Cl) |
| C-8 | - | ~115.0 (C-Br) |
| C-8a | - | ~150.0 (C-O) |
Note: These are predicted values based on known chemical shift ranges for similar structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. The presence of both chlorine and bromine atoms in the molecule will result in a highly characteristic isotopic pattern in the mass spectrum.[7]
Causality Behind Isotopic Patterns:
-
Chlorine: Has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), leading to M+ and M+2 peaks in an approximate 3:1 intensity ratio for monochlorinated compounds.[8][9]
-
Bromine: Has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), resulting in M+ and M+2 peaks of nearly equal intensity (1:1 ratio) for monobrominated compounds.[8][9]
For a molecule containing one chlorine and one bromine atom, a complex isotopic cluster for the molecular ion will be observed at M+, M+2, and M+4.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Data Acquisition (Positive ESI Mode):
-
Infuse the sample solution directly or via an LC system into the ion source.
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire data in full scan mode to observe the molecular ion cluster. The high resolution will allow for the determination of the elemental composition.
-
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Isotopic Combination | Expected Relative Abundance |
| [M]⁺ | 287.9294 | C₁₀H₆³⁵Cl⁷⁹BrO₂ | ~76% (relative to cluster) |
| [M+2]⁺ | 289.9273 | C₁₀H₆³⁷Cl⁷⁹BrO₂ / C₁₀H₆³⁵Cl⁸¹BrO₂ | ~100% (Base Peak of cluster) |
| [M+4]⁺ | 291.9244 | C₁₀H₆³⁷Cl⁸¹BrO₂ | ~24% (relative to cluster) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11] For the target compound, key vibrational bands for the aldehyde, aromatic ring, and carbon-halogen bonds are expected.
Protocol for ATR-FTIR Analysis:
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Table 4: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2850 and ~2750 | C-H (in aldehyde) | Stretching (Fermi resonance doublet)[12] |
| ~1680 - 1700 | C=O (aromatic aldehyde) | Stretching |
| ~1600, ~1470 | C=C (aromatic) | Ring Stretching |
| ~1250 | C-O (aryl ether) | Stretching[13] |
| ~1100 - 1000 | C-Cl (aryl) | Stretching[14] |
| ~600 - 500 | C-Br (aryl) | Stretching[14] |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for determining the purity of non-volatile organic compounds. A UV-Vis detector is suitable due to the chromophoric nature of the chromene ring system.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-320 nm range).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 5: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Note: For quantitative analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed, which allows for sensitive detection of the resulting hydrazone.[15][16]
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and S in a compound. For halogenated compounds, the percentages of Br and Cl can also be determined. This technique is crucial for confirming the empirical and molecular formula derived from mass spectrometry.
Protocol for Elemental Analysis:
-
Sample Preparation: Submit a high-purity, thoroughly dried sample (typically 2-5 mg) to a certified analytical laboratory.
-
Analysis: The laboratory will use a combustion-based elemental analyzer. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. Halogens are typically determined by methods such as ion chromatography after combustion.
-
Validation: The experimental percentages should agree with the theoretical values to within ±0.4%.
Table 6: Elemental Composition of C₁₀H₆BrClO₂
| Element | Theoretical Percentage (%) |
| Carbon (C) | 41.48 |
| Hydrogen (H) | 2.09 |
| Bromine (Br) | 27.60 |
| Chlorine (Cl) | 12.25 |
| Oxygen (O) | 16.58 |
A Self-Validating Characterization Strategy
The trustworthiness of the final characterization relies on the convergence of data from orthogonal analytical techniques. The following diagram illustrates the logical flow of data integration.
Figure 2: Logical flow for data integration to achieve unambiguous structural confirmation.
References
-
Berdini, I., et al. (2014). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research. Available at: [Link]
-
Yusufzai, S. K., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Mani, P., et al. (2023). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. IUCrData. Available at: [Link]
-
Reddy, G. V., et al. (2018). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and 3-vinyl-2H-chromene 2(a–h) and 2′(a–h). ResearchGate. Available at: [Link]
-
Chemistry Page. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]
-
Van der Veken, P., et al. (2005). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
van der Meer, D., & van der Weijer, A. P. (1969). The NMR Spectra of Some Chroman Derivatives. SciSpace. Available at: [Link]
-
Najmanová, I., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Available at: [Link]
-
Bak, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Sivelä, K., et al. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at: [Link]
-
Zimmermann, B., & Tkalčec, Z. (2020). Chemical Analysis of Pollen by FT-Raman and FTIR Spectroscopies. Frontiers in Plant Science. Available at: [Link]
-
Rohman, A., et al. (2020). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Molecules. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]
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Application Notes and Protocols for 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS No. 885271-03-4). The protocols and safety information herein are synthesized from established best practices for handling halogenated aromatic aldehydes and related chromene derivatives. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in medicinal chemistry and organic synthesis.[1][2][3] The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Introduction: Chemical Profile and Reactivity
This compound is a multi-functionalized heterocyclic compound. Its structure, featuring a chromene core substituted with two different halogens (bromine and chlorine) and an aldehyde group, makes it a versatile building block in synthetic chemistry.[3][4] The electron-withdrawing nature of the halogens and the aldehyde group influences the reactivity of the chromene ring system. The aldehyde functional group is a key reactive site, susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol.[5] The bromine atom on the aromatic ring can also participate in various substitution reactions.[5] Given this reactivity, careful consideration of handling and storage conditions is paramount to maintain the compound's integrity and ensure laboratory safety.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough risk assessment can be conducted by examining the hazards associated with its constituent functional groups and related molecules.
Inferred Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Similar chromene derivatives and aldehydes are harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin Corrosion/Irritation: Aromatic aldehydes and halogenated compounds can be irritating to the skin.[6][8]
-
Serious Eye Damage/Eye Irritation: This class of compounds is often irritating to the eyes.[6][8]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6][8]
Causality of Hazards: The aldehyde group can react with biological nucleophiles, such as proteins and DNA, leading to cytotoxicity.[8] The halogen substituents can enhance the electrophilic nature of the molecule, potentially increasing its reactivity and irritant properties.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure.[9][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[8] | Protects against splashes of solutions or airborne particles of the solid compound. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or butyl rubber gloves.[8] | Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[8] Gloves should be inspected before use and changed frequently. |
| Body Protection | A full-length, long-sleeved laboratory coat.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood.[11] | A fume hood is the primary means of controlling inhalation exposure. For situations where a hood is not feasible (e.g., weighing), a respirator with an appropriate organic vapor cartridge may be necessary after a formal risk assessment. |
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Handling Protocols
Adherence to prudent laboratory practices is critical.[12]
General Handling
-
Work Area: All manipulations of this compound, both in solid and solution form, should be conducted in a well-ventilated chemical fume hood.[10][11]
-
Avoidance of Contact: Avoid direct contact with skin and eyes.[10] Do not breathe dust or vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]
-
Prior Approval: For procedures involving large quantities or elevated temperatures, prior approval from a supervisor or chemical hygiene officer may be required.[9]
Weighing and Dispensing Protocol
-
Designated Area: Weigh the solid compound in a designated area within the fume hood to contain any airborne particles.
-
Spatula Use: Use a clean, dry spatula for transferring the solid. Avoid generating dust.
-
Container Sealing: Promptly reseal the container after dispensing the required amount.[13]
Solution Preparation Protocol
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: Slowly add the solid to the solvent while stirring to facilitate dissolution. If heating is required, use a controlled heating source like a heating mantle with a temperature probe and perform the operation in a fume hood.
-
Container Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Storage Protocols
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, ideally refrigerated between 2-8°C.[13] | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[13] | The aldehyde group can be susceptible to oxidation by atmospheric oxygen.[14] |
| Container | Keep in a tightly closed container.[1][13] | Prevents contamination and exposure to moisture and air. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | Aldehydes can react exothermically with these classes of chemicals. |
Chemical Incompatibility Diagram
Caption: Incompatible chemical classes for storage.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Control: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the waste according to institutional and local regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13]
References
-
885271-03-4,this compound. (n.d.). Autech Industry Co.,Limited. Retrieved January 29, 2026, from [Link]
-
School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved January 29, 2026, from [Link]
-
Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Retrieved January 29, 2026, from [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Study.com. Retrieved January 29, 2026, from [Link]
-
Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. (2018). Molecules. Retrieved January 29, 2026, from [Link]
-
Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps. Retrieved January 29, 2026, from [Link]
-
Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved January 29, 2026, from [Link]
-
Synthetic path for substituted 2-oxo-2H-chromene-4-carbaldehyde N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (2025). International Union of Crystallography. Retrieved January 29, 2026, from [Link]
-
Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. (1987). Applied and Environmental Microbiology. Retrieved January 29, 2026, from [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Catalytic Synthesis of 2H-Chromenes. (2015). Chemical Reviews. Retrieved January 29, 2026, from [Link]
-
Aromatic Halogenation. (2019). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1). (n.d.). Cheméo. Retrieved January 29, 2026, from [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved January 29, 2026, from [Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde. (2013). Acta Crystallographica Section E. Retrieved January 29, 2026, from [Link]
-
Amines. (n.d.). National Council of Educational Research and Training (NCERT). Retrieved January 29, 2026, from [Link]
-
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (2025). Acta Crystallographica Section E. Retrieved January 29, 2026, from [Link]
-
2H-1-Benzopyran-3-carboxaldehyde. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
Sources
- 1. 885271-03-4,this compound [lookchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 2H-1-Benzopyran-3-carboxaldehyde | C10H8O2 | CID 40066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. cdc.gov [cdc.gov]
- 10. hmc.edu [hmc.edu]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. ncert.nic.in [ncert.nic.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The chromene scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a key building block for a variety of pharmaceutical agents.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
The primary synthetic route to this compound and similar structures is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][3] While effective, the reaction can be sensitive to various parameters, leading to common issues such as low yield, impurity formation, and reaction stalling. This guide will address these challenges in a practical, question-and-answer format.
I. Troubleshooting Guide
This section is structured to address the most common problems encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.
Low Product Yield
Q1: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of the precursor, 8-bromo-6-chloro-2H-chromene, can stem from several factors. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile in the reaction.[2] Its formation from DMF and POCl₃ is an exothermic process that requires careful temperature control.
-
Causality: If the temperature is too high during the addition of POCl₃ to DMF, the reagent can decompose. Conversely, if the temperature is too low, the reaction may be too slow for complete formation.
-
Solution: Prepare the Vilsmeier reagent at a low temperature, typically 0°C, by adding POCl₃ dropwise to DMF with vigorous stirring.[4] Allow the mixture to stir at this temperature for a defined period (e.g., 30-60 minutes) to ensure complete formation before adding the chromene substrate.
-
-
Insufficient Activation of the Chromene Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2] While the oxygen atom in the 2H-chromene ring is an activating group, the electron-withdrawing nature of the bromo and chloro substituents can decrease the nucleophilicity of the aromatic ring.
-
Causality: Reduced electron density on the chromene ring slows down the electrophilic aromatic substitution, leading to incomplete reaction.
-
Solution:
-
Increase Reaction Temperature: After the initial addition of the substrate at a low temperature, gradually increasing the reaction temperature (e.g., to room temperature or slightly higher, 40-60°C) can provide the necessary activation energy for the formylation to proceed.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.
-
Increase Reaction Time: A longer reaction time may be necessary to drive the reaction to completion. Again, TLC monitoring is crucial to determine the optimal reaction time.
-
-
-
Hydrolysis of the Intermediate Iminium Salt: The reaction proceeds through an iminium salt intermediate which is then hydrolyzed to the final aldehyde product during the workup.[2]
-
Causality: Inefficient hydrolysis will result in a lower yield of the desired aldehyde.
-
Solution: The workup typically involves pouring the reaction mixture into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate.[4] Ensure that the hydrolysis is carried out for a sufficient duration with effective stirring to facilitate the complete conversion of the iminium salt to the aldehyde.
-
Impurity Formation
Q2: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue. Here are some likely impurities and strategies to mitigate their formation:
-
Over-formylation or Formation of Di-formylated Products: While the 3-position of the 2H-chromene is the most reactive site for electrophilic substitution, under harsh conditions, a second formyl group might be introduced at another position on the benzene ring.
-
Causality: Excess Vilsmeier reagent, high reaction temperatures, or prolonged reaction times can lead to over-formylation.
-
Solution:
-
Stoichiometry Control: Use a controlled amount of the Vilsmeier reagent. A typical molar ratio is 1.5 to 2.0 equivalents of the reagent relative to the chromene substrate.[4]
-
Temperature and Time Management: As mentioned previously, carefully control the reaction temperature and time. Use TLC to monitor the consumption of the starting material and the formation of the product, stopping the reaction once the starting material is consumed to prevent the formation of over-formylated byproducts.
-
-
-
Decomposition of Starting Material or Product: The 2H-chromene ring system can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition.
-
Causality: The reaction mixture is acidic due to the presence of byproducts from the Vilsmeier reagent formation. Prolonged exposure to high temperatures can cause degradation.
-
Solution: Maintain the reaction at the lowest effective temperature and for the minimum time necessary for completion. A well-controlled, gradual increase in temperature is often more effective than a high initial temperature.
-
-
Residual Starting Material: Incomplete conversion is a common source of impurity.
-
Causality: This can be due to insufficient reagent, low reaction temperature, or short reaction time.
-
Solution: Refer to the solutions for low yield. If residual starting material is difficult to separate from the product due to similar polarities, consider optimizing the reaction conditions to drive the reaction to completion.
-
Reaction Stalling
Q3: My reaction seems to stop before the starting material is fully consumed. What could be causing the reaction to stall?
A3: A stalled reaction can be frustrating. Here are some potential culprits:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.
-
Causality: Water will react with and quench the Vilsmeier reagent, rendering it inactive.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (though DMF is typically used as both solvent and reagent). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Poor Quality Reagents: The purity of DMF and POCl₃ is critical.
-
Causality: Impurities in DMF, such as dimethylamine, can react with POCl₃ to form inactive species. Old or improperly stored POCl₃ may have partially hydrolyzed.
-
Solution: Use freshly distilled or high-purity, anhydrous DMF and POCl₃ from a reputable supplier.
-
-
Insufficient Mixing: In a heterogeneous or viscous reaction mixture, poor stirring can lead to localized depletion of reagents.
-
Causality: If the reactants are not in constant contact, the reaction rate will decrease and may eventually stop.
-
Solution: Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient mixing throughout the reaction.
-
II. Frequently Asked Questions (FAQs)
Q4: What is the typical appearance of this compound?
A4: It is typically a yellowish to white powder.[6]
Q5: What is a suitable method for purifying the crude product?
A5: The most common method for purification is silica gel column chromatography.[4] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of ethyl acetate and hexane is often a good starting point for optimizing the separation. Recrystallization from a suitable solvent system can also be an effective purification technique.
Q6: Are there alternative synthetic routes to 2H-chromene-3-carbaldehydes?
A6: Yes, other methods exist for the synthesis of the 2H-chromene core and for the introduction of the aldehyde group. For instance, some routes involve the reaction of salicylaldehydes with α,β-unsaturated aldehydes like acrolein.[7] However, for the specific formylation at the 3-position of a pre-formed 2H-chromene, the Vilsmeier-Haack reaction is a very common and direct method.
Q7: How can I monitor the progress of the reaction?
A7: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.
III. Optimized Experimental Protocol
This protocol is a generalized procedure based on typical Vilsmeier-Haack reactions. It should be adapted and optimized for your specific laboratory conditions and scale.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| 8-Bromo-6-chloro-2H-chromene | 261.50 | >97% |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 153.33 | >99% |
| Sodium Acetate | 82.03 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
| Ethyl Acetate | 88.11 | ACS Grade |
| Hexane | 86.18 | ACS Grade |
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 - 2.0 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes.
-
Reaction with Substrate: Dissolve 8-bromo-6-chloro-2H-chromene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC.
-
Workup and Hydrolysis: Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture back to 0°C. Carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
IV. Visualizing the Workflow
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low product yield.
General Vilsmeier-Haack Reaction Mechanism
Caption: Simplified Vilsmeier-Haack reaction mechanism.
V. References
-
Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 28, 2026, from
-
Chem-Impex. (n.d.). 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. Retrieved January 28, 2026, from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 28, 2026, from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 28, 2026, from
-
BOC Sciences. (n.d.). This compound cas no.885271-03-4. Retrieved January 28, 2026, from
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... Retrieved January 28, 2026, from
-
Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved January 28, 2026, from
-
ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved January 28, 2026, from
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved January 28, 2026, from
-
MSU chemistry. (2015, February 26). Catalytic Synthesis of 2H‑Chromenes. Retrieved January 28, 2026, from
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 28, 2026, from
-
RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved January 28, 2026, from
-
RSC Publishing. (n.d.). Synthesis of 2H-Chromenes: Recent Advances and Perspectives. Organic & Biomolecular Chemistry. Retrieved January 28, 2026, from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. This compound, CasNo.885271-03-4 BOC Sciences United States [bocscichem.lookchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven advice to help you navigate potential pitfalls and optimize your experimental outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow a protocol, but to troubleshoot and adapt it effectively.
The Synthetic Landscape: A Deduced Pathway
Direct synthetic procedures for this compound are not extensively documented in readily available literature. Therefore, a likely and practical synthetic route involves a two-step process:
-
Synthesis of the Precursor: Formation of 6-Bromo-8-chloro-2H-chromene from a suitably substituted phenolic precursor.
-
Formylation: Introduction of the carbaldehyde group at the 3-position of the chromene ring, most commonly via the Vilsmeier-Haack reaction.
This guide will focus on troubleshooting issues that may arise during these key stages.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Synthesis of the 6-Bromo-8-chloro-2H-chromene Precursor
Question 1: My yield of 6-Bromo-8-chloro-2H-chromene is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the di-halogenated chromene precursor often stem from several factors related to the starting materials and reaction conditions.
-
Purity of Starting Materials: The synthesis likely begins with a di-halogenated phenol, such as 4-bromo-2-chlorophenol. The purity of this starting material is paramount. Isomeric impurities, such as 2-bromo-4-chlorophenol, can lead to the formation of undesired chromene isomers that are difficult to separate.
-
Troubleshooting Tip: Always verify the purity of your starting phenol by techniques like NMR or GC-MS before proceeding. If necessary, purify it by recrystallization or column chromatography.
-
-
Reaction Conditions for Cyclization: The formation of the 2H-chromene ring typically involves the reaction of the phenol with an α,β-unsaturated aldehyde or its equivalent, followed by cyclization. The choice of base and solvent is critical.
-
Expert Insight: A common side reaction is the formation of polymeric material, especially with strong bases or high temperatures. A milder base, such as K₂CO₃ or even an organic base like triethylamine, can be beneficial. The reaction should be carefully monitored by TLC to avoid prolonged reaction times that can lead to decomposition.
-
-
Work-up and Purification: Halogenated organic compounds can sometimes be challenging to purify.
-
Protocol: A standard work-up involves quenching the reaction, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and washing with brine. For purification, column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Table 1: Recommended Starting Materials and Reagents for Precursor Synthesis
| Starting Material/Reagent | Recommended Purity | Common Impurities to Watch For |
| 4-Bromo-2-chlorophenol | >98% | 2-Bromo-4-chlorophenol, other isomers |
| Acrolein or equivalent | Freshly distilled | Polymers, oxidation products |
| Base (e.g., K₂CO₃, Et₃N) | Anhydrous | Water content can affect reactivity |
| Solvent (e.g., Acetonitrile, DMF) | Anhydrous | Water can lead to side reactions |
Part 2: The Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic systems.[1] It involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly dimethylformamide - DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then attacks the aromatic ring.
Question 2: The Vilsmeier-Haack formylation of my 6-Bromo-8-chloro-2H-chromene is sluggish and gives a low yield of the desired carbaldehyde. Why is this happening?
Answer:
This is a common issue when attempting to formylate a di-halogenated chromene. The root cause lies in the electronic nature of your substrate.
-
Electron-Deficient Substrate: The Vilsmeier reagent is a relatively weak electrophile.[3] For the reaction to proceed efficiently, the aromatic ring of the substrate needs to be sufficiently electron-rich.[2] The presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the benzene ring of your chromene precursor deactivates it towards electrophilic aromatic substitution.
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC to avoid decomposition.
-
Increase Reaction Time: A longer reaction time may be necessary to achieve a reasonable conversion.
-
Excess Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can help to drive the reaction forward.
-
-
Question 3: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction, and the major product is not my desired this compound. What are these side products?
Answer:
The formation of multiple byproducts is a significant challenge in this synthesis. Here are the most probable side reactions and how to address them:
-
Over-formylation or Di-formylation: While less likely on a deactivated ring, under harsh conditions (high temperature, long reaction time), there is a possibility of a second formylation occurring at another position on the chromene ring, if one is available and sufficiently activated.
-
Reaction at other positions: Depending on the precise electronic effects of the substituents and the reaction conditions, formylation could potentially occur at an alternative position on the aromatic ring, leading to isomeric products.
-
Decomposition of Starting Material or Product: 2H-chromenes can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can potentially lead to the opening of the pyran ring or other decomposition pathways, especially at elevated temperatures.
-
Byproducts from the Vilsmeier Reagent Itself: The reaction between POCl₃ and DMF can generate byproducts, although these are typically removed during aqueous work-up.
Troubleshooting Workflow for Side Product Formation
Sources
Technical Support Center: Purification of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Case ID: PUR-8B6C-2H Status: Active Support Tier: Senior Application Scientist Last Updated: February 11, 2026
Executive Summary & Molecule Profile
User Query: "I am experiencing low recovery and persistent impurities during the isolation of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. Standard silica chromatography results in tailing, and recrystallization attempts lead to oiling out."
Technical Assessment: The purification of This compound presents a triad of physicochemical challenges:
-
Lipophilicity & Solubility: The di-halogenated motif (Br at C8, Cl at C6) significantly increases LogP (~3.5–4.0), reducing solubility in polar protic solvents while promoting "oiling out" in mixed solvent systems.
-
Electrophilic Reactivity: The C3-formyl group conjugated with the C2-C3 double bond creates a vinylogous Michael acceptor system, making the molecule sensitive to nucleophilic attack (e.g., by water or alcohols during prolonged heating) and prone to polymerization.
-
Oxidative Instability: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (8-bromo-6-chloro-2H-chromene-3-carboxylic acid), particularly on active silica surfaces.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Workup & Crude Isolation
Q1: My Vilsmeier-Haack reaction mixture turns into a black tar upon quenching. How do I prevent this? Diagnosis: This is a classic "thermal shock" issue. The intermediate iminium salt is stable, but rapid hydrolysis generates significant exotherms. If the temperature spikes >50°C during quenching, the electron-rich chromene core undergoes polymerization. Solution:
-
Protocol Adjustment: Do not pour the reaction mixture into water. Instead, pour the reaction mixture slowly into crushed ice/sodium acetate (buffered to pH 4-5) with vigorous stirring.
-
Temperature Control: Maintain the internal temperature below 10°C during the quench.
-
Causality: High temperatures facilitate the condensation of the aldehyde product with unreacted starting materials or self-condensation (aldol-type), leading to tars.
Q2: The organic layer is essentially an emulsion that won't separate. What can I do? Diagnosis: The presence of phosphorous salts (from POCl₃) and DMF creates a surfactant-like environment. Solution:
-
The "Salting Out" Method: Add saturated brine (NaCl) to the aqueous phase.
-
Filtration: Pass the biphasic mixture through a Celite® pad to remove fine particulate matter that stabilizes the emulsion.
-
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc), as the higher density of DCM helps phase separation against the heavy aqueous salt layer.
Category B: Crystallization & Solid-State Purification
Q3: I tried recrystallizing from Ethanol, but the product "oiled out" as a yellow goo at the bottom. Diagnosis: The melting point of the di-halogenated derivative is likely suppressed by impurities, and the compound is too lipophilic for pure ethanol at high concentrations. Solution:
-
Solvent System: Switch to a DCM/Hexane or EtOAc/Heptane system.
-
Dissolve crude solid in minimum warm DCM (35°C).
-
Add Hexane dropwise until persistent cloudiness appears.
-
Add a "seed crystal" (if available) or scratch the glass surface.
-
Cool slowly to room temperature, then to 4°C.
-
-
Why this works: The halogenated chromene has high affinity for DCM. Hexane acts as an anti-solvent that precipitates the product based on polarity difference rather than just thermal solubility, avoiding the "melted oil" phase.
Category C: Chromatography [1][2][3]
Q4: My product streaks/tails on the silica column, and I lose mass. Diagnosis: The aldehyde group is interacting via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel. Furthermore, silica can catalyze the oxidation of the aldehyde to the carboxylic acid, which sticks irreversibly to the baseline. Solution:
-
Column Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading the sample.
-
Eluent Modifier: Use 0.5% active TEA in your mobile phase (e.g., Hexane:EtOAc 9:1 + 0.5% TEA).
-
Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 column volumes.
Validated Purification Protocols
Protocol A: Optimized Workup for Vilsmeier-Haack Synthesis
Target: Removal of phosphorous byproducts and DMF.
-
Quench: Pour reaction mixture onto 500g crushed ice containing 2.0 eq NaOAc. Stir mechanically for 30 min.
-
Extraction: Extract with DCM (3 x 100 mL). Note: DCM is preferred over ether due to better solubility of the di-halogenated arene.
-
Wash: Wash combined organics with:
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Water (2 x 100 mL) to remove DMF.
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Sat. NaHCO₃ (1 x 100 mL) to remove acidic impurities.
-
Brine (1 x 100 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes act as a Lewis acid and promote degradation; Sodium sulfate is gentler).
-
Concentration: Evaporate solvent at <40°C under reduced pressure.
Protocol B: Anti-Solvent Crystallization (DCM/Hexane)
Target: High purity (>98%) for biological testing.
| Parameter | Specification | Notes |
| Solvent A (Good) | Dichloromethane (DCM) | Solubilizes the halogenated core. |
| Solvent B (Bad) | n-Hexane (or n-Heptane) | Induces precipitation. |
| Ratio | 1:3 to 1:5 (v/v) | Determine empirically based on concentration. |
| Temperature | Start: 35°C | Slow cooling is critical to avoid oiling. |
| Yield Expectation | 65–75% recovery | First crop is usually >98% pure. |
Visualizing the Challenge: Impurity Pathways
The following diagram illustrates the critical degradation pathways that must be mitigated during purification.
Figure 1: Purification workflow and critical failure points (red dashed lines) leading to common impurities.
References & Grounding
-
Vilsmeier-Haack Mechanism & Workup :
-
Synthesis of Halogenated Chromenes :
-
Purification of 2H-Chromene-3-carbaldehydes :
-
Context: General stability and reactivity of the 3-formyl-2H-chromene scaffold.
-
Source: "Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates." MDPI. Link
-
-
Solubility of Halogenated Benzaldehydes :
Sources
- 1. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde [benchchem.com]
- 7. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your synthetic outcomes.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds via a modified Vilsmeier-Haack reaction. This classic formylation method is adapted to facilitate both the cyclization and formylation of a substituted salicylaldehyde precursor or a related phenol derivative.[1][2] The Vilsmeier-Haack reagent, an electrophilic iminium salt, is prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent is a relatively weak electrophile, making the reaction highly suitable for electron-rich aromatic compounds such as phenols.[1][5]
The presence of two electron-withdrawing groups (Bromo and Chloro) on the aromatic ring of the precursor presents the primary challenge in this synthesis, as they deactivate the ring towards electrophilic aromatic substitution.[6] Therefore, careful control of reaction conditions is paramount for achieving satisfactory yields.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for this synthesis.
Caption: High-level overview of the synthesis process.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][7]
-
Electrophilic Substitution and Cyclization: The electron-rich starting phenol attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to form the chromene ring system. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product.[3][4]
The mechanism below illustrates the key steps.
Caption: Key steps in the Vilsmeier-Haack formylation and cyclization.
Q2: Why is temperature control so critical, especially during reagent formation?
A2: The reaction between DMF and POCl₃ is highly exothermic. Adding POCl₃ too quickly or at an insufficiently low temperature (above 5-10°C) can lead to uncontrolled side reactions and decomposition of the Vilsmeier reagent.[5] It is imperative to add the POCl₃ dropwise to a cooled solution of DMF (0-5°C) to maintain control and ensure the clean formation of the active electrophile.[5]
Q3: Can I use other reagents instead of POCl₃?
A3: Yes, other reagents can be used to activate the formamide. Thionyl chloride (SOCl₂) is a common alternative to POCl₃.[8] In some cases, oxalyl chloride or phosgene have also been employed, although they are often more hazardous. For this specific transformation, POCl₃ is well-documented and generally provides a good balance of reactivity and handling safety.[2]
Q4: What are the expected yields for this reaction?
A4: Given the deactivating nature of the bromo and chloro substituents, yields can be moderate.[6] With an unoptimized protocol, yields might be in the 30-50% range. However, by carefully controlling the parameters outlined in this guide, it is possible to achieve yields of 70% or higher. For example, a similar synthesis of 8-methoxy-2H-chromene-3-carbaldehyde reported a yield of 82% after purification.[9]
III. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My reaction has a very low yield or has failed completely. What are the likely causes and solutions?
A: This is a common issue, often stemming from one of several factors.
-
Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is sensitive to moisture.
-
Troubleshooting:
-
Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF distilled over a suitable drying agent.
-
Use freshly distilled POCl₃. Old or improperly stored POCl₃ may be partially hydrolyzed and inactive.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Cause 2: Insufficient Reactivity of the Substrate. The electron-withdrawing bromo and chloro groups significantly reduce the nucleophilicity of the aromatic ring.[1][10]
-
Troubleshooting:
-
Increase Reaction Temperature: After the initial addition at 0°C, the reaction often requires heating. Systematically increase the temperature (e.g., to 60°C, then 80°C, or even reflux) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Increase Reaction Time: These reactions can be slow. A typical duration might be 4-8 hours, but it could require stirring overnight.[8][9]
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion. Try increasing the equivalents of both DMF and POCl₃ relative to the substrate.
-
-
-
Cause 3: Ineffective Workup. The iminium intermediate must be fully hydrolyzed to the aldehyde.
-
Troubleshooting:
-
After pouring the reaction mixture onto ice, ensure thorough stirring.[9]
-
Consider adding a mild base, such as a saturated solution of sodium acetate or sodium bicarbonate, during workup to neutralize acidic byproducts and facilitate hydrolysis.[3][8] Stirring for an extended period (e.g., 30-60 minutes) after neutralization can be beneficial.
-
-
Q: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve the selectivity?
A: Formation of byproducts is often related to reaction conditions and substrate stability.
-
Cause 1: Diformylation or Other Side Reactions. If other positions on the ring are activated, secondary formylation can occur, though this is less likely with a deactivated ring.
-
Troubleshooting:
-
Stoichiometry Control: Avoid a very large excess of the Vilsmeier reagent. Use a controlled excess (e.g., 1.5 to 3 equivalents) and optimize from there.
-
Temperature Management: Overheating can sometimes lead to decomposition or side reactions. Find the minimum temperature required for a reasonable reaction rate.
-
-
-
Cause 2: Degradation of Starting Material or Product. The product or starting material may not be stable under the reaction or workup conditions.
-
Troubleshooting:
-
Minimize Reaction Time: Once TLC indicates the consumption of the starting material, proceed with the workup promptly.
-
Gentle Workup: Avoid strongly acidic or basic conditions during workup if your product is sensitive. Neutralization with sodium bicarbonate is generally a mild option.
-
-
Q: I'm struggling to purify the final product. What are some effective strategies?
A: Purification can be challenging if the product has similar polarity to impurities or if it is not a stable solid.
-
Strategy 1: Column Chromatography. This is the most common method.
-
Optimization:
-
Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether).
-
If the product streaks, consider adding a small amount (0.5-1%) of triethylamine to the eluent to neutralize acidic silica gel, or conversely, a small amount of acetic acid if the compound is basic.
-
For very similar impurities, consider using a different solvent system (e.g., Dichloromethane/Methanol).
-
-
-
Strategy 2: Recrystallization. If the crude product is a solid, this can be a highly effective purification method.
-
Optimization:
-
Screen various solvents and solvent pairs (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold. A related chromene carbaldehyde was successfully recrystallized from ethanol.[9]
-
-
-
Strategy 3: Trituration. If the crude material is an amorphous solid or a thick oil, trituration (stirring the crude material as a slurry in a solvent where the product is insoluble but impurities are soluble) can effectively remove many impurities. Hexanes or diethyl ether are good starting points.
IV. Optimized Experimental Protocol
This protocol synthesizes insights from various established procedures for Vilsmeier-Haack reactions on phenols.[3][5][9]
1. Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[5]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid or a viscous pale-yellow mixture indicates the formation of the reagent.
2. Reaction and Cyclization:
-
Dissolve the starting phenol (e.g., 3-Bromo-5-chloro-2-hydroxy-acetophenone, 1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.[8]
-
Add the substrate solution to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C and monitor its progress by TLC.
-
Continue heating for 4-8 hours or until the starting material is consumed.[9]
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice with vigorous stirring.[8]
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.[3][8]
-
Stir the resulting suspension for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, if a solid is obtained, attempt recrystallization from a suitable solvent like ethanol.[9]
V. Reaction Parameter Summary
The following table summarizes key parameters and their typical impact on the reaction outcome.
| Parameter | Recommended Range | Rationale & Potential Impact | Source(s) |
| POCl₃ Equivalents | 1.2 - 2.0 equiv. | Stoichiometric excess ensures complete formation of the Vilsmeier reagent. Too much can lead to side reactions. | [5] |
| DMF Equivalents | 3.0 - 10.0 equiv. (or as solvent) | Often used in excess as both a reagent and a solvent to ensure solubility and drive the reaction. | [3][11] |
| Reagent Addition Temp. | 0 - 5 °C | Critical for controlling the exothermic reaction and preventing reagent decomposition. | [5] |
| Reaction Temperature | 25 - 100 °C | Higher temperatures are needed to overcome the deactivating effect of halogens on the aromatic ring. | [11] |
| Reaction Time | 4 - 24 hours | Deactivated substrates require longer reaction times for complete conversion. Monitor by TLC. | [8][9] |
| Solvent | DMF, Dichloroethane (DCE) | DMF is standard. DCE can be used as a co-solvent if substrate solubility is an issue. | [3][8] |
| Workup pH | ~7 (Neutral) | Neutral or slightly basic conditions facilitate the final hydrolysis step and prevent acid-catalyzed degradation. | [3][8] |
VI. References
-
(No valid reference)
-
(No valid reference)
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available from: [Link]
-
(No valid reference)
-
Capot Chemical. Specifications of this compound. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
ACS Publications. Catalytic Synthesis of 2H‑Chromenes. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available from: [Link]
-
National Center for Biotechnology Information. 8-Methoxy-2H-chromene-3-carbaldehyde. Available from: [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
(No valid reference)
-
(No valid reference)
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
National Center for Biotechnology Information. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Available from: [Link]
-
Royal Society of Chemistry. Recent developments in thiochromene chemistry. Available from: [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
stability and degradation of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Welcome to the technical support center for 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and use of this compound in experimental settings.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic scaffolds of medicinal interest.[1] Its unique structure, featuring a reactive aldehyde group and a halogenated chromene core, makes it a versatile building block. However, these same features can also contribute to its potential instability under certain conditions. This guide provides a comprehensive overview of the stability and degradation of this compound, along with practical advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Compound Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. One supplier recommends storing the compound at room temperature in a well-sealed container.[2] Long-term storage at lower temperatures (2-8 °C) with an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.
Q2: I received the compound, and it has a slight yellow tint. Is this normal?
A2: A pale-yellowish to white powder is the expected appearance of this compound.[2] However, a significant or deepening yellow to brown color may indicate degradation, possibly due to oxidation or exposure to light. It is recommended to assess the purity of the compound using a suitable analytical method, such as HPLC or ¹H NMR, before use.
Q3: The compound appears clumpy or has solidified. How should I handle this?
A3: Clumping can occur due to moisture absorption. It is crucial to handle the compound in a dry environment, such as a glove box or under a stream of inert gas. If the material has solidified, it can be gently broken up with a clean, dry spatula. Avoid vigorous grinding, which can generate static electricity and increase exposure to air.
Experimental Troubleshooting
Q4: My reaction yield is lower than expected when using this compound. What could be the cause?
A4: Lower than expected yields can be attributed to several factors:
-
Compound Degradation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents. Ensure your reaction is performed under an inert atmosphere and use freshly opened or properly stored starting material.
-
Solvent and Reagent Purity: Impurities in solvents or reagents, such as peroxides in ethers or moisture, can react with the aldehyde. Use anhydrous solvents and high-purity reagents.
-
Reaction Conditions: Aromatic aldehydes, while generally stable, can be sensitive to high temperatures.[3] If your reaction requires heating, consider running it at the lowest effective temperature and for the shortest possible time to minimize thermal degradation.
-
Side Reactions: The aldehyde can participate in various side reactions, such as Cannizzaro reactions in the presence of a strong base if there are no α-hydrogens.[4] The halogen substituents can also be susceptible to nucleophilic substitution under certain conditions.
Q5: I am observing an unknown impurity in my reaction mixture by TLC/LC-MS. What could it be?
A5: The formation of impurities can arise from the degradation of the starting material or from side reactions. Potential degradation products include:
-
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid: The product of aldehyde oxidation.
-
Products of dehalogenation: Under reductive conditions or in the presence of certain catalysts, the bromine or chlorine atoms may be removed.
-
Products of chromene ring opening: Although the 2H-chromene ring is relatively stable, it can undergo ring-opening reactions under harsh acidic or basic conditions, or upon prolonged exposure to UV light.
To identify the impurity, consider techniques like LC-MS/MS or isolating the impurity for NMR analysis.
Q6: The compound is poorly soluble in my reaction solvent. What are my options?
A6: this compound is generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. If you encounter solubility issues, you can try:
-
Gentle warming: As mentioned, avoid excessive heat. Gentle warming with stirring can improve solubility.
-
Co-solvent system: Adding a small amount of a more polar aprotic solvent like DMF or DMSO can enhance solubility. However, be mindful that these solvents can be difficult to remove and may affect the reaction.
-
Sonication: Applying ultrasonic waves can help dissolve the compound without significant heating.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for developing stability-indicating analytical methods. The primary sites of reactivity are the aldehyde group, the halogen substituents, and the 2H-chromene ring.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 50-100 µg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: 254 nm (or determine the λmax of the compound for optimal sensitivity)
-
Gradient: A typical starting gradient could be 50% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The retention time and peak area can be used to determine the purity. The formation of more polar degradation products, such as the carboxylic acid, would likely result in earlier eluting peaks.
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile or semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Column:
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If derivatization is needed to improve volatility (e.g., for the carboxylic acid), consult relevant literature for appropriate silylation or esterification procedures.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Scan range: 40-500 m/z
-
-
Analysis: The separated components will be fragmented and detected by the mass spectrometer. The resulting mass spectra can be compared to spectral libraries (e.g., NIST, Wiley) for identification of known degradation products.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | Room Temperature (long-term: 2-8 °C) | Minimizes thermal degradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Light Protection | Amber vial or stored in the dark | Prevents potential photodegradation of the chromene ring. |
| Purity Analysis | HPLC-UV, ¹H NMR | To confirm identity and purity before use. |
| Degradation Product ID | LC-MS, GC-MS | To identify potential impurities and degradation products. |
Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
References
-
Rocha, D. H. A., Batista, V. F., Balsa, E. J. F. B., Pinto, D. C. G. A., & Silva, A. M. S. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. [Link]
-
Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
-
Rocha, D. H. A., Batista, V. F., Balsa, E. J. F. B., Pinto, D. C. G. A., & Silva, A. M. S. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. [Link]
Sources
- 1. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.885271-03-4 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds | MDPI [mdpi.com]
- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Technical Support Center: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurity identification and control during this specific synthetic process. The chromene scaffold is a vital structural motif in numerous pharmaceutical agents and natural products, making purity paramount.[1][2] This guide provides in-depth, experience-based answers to frequently encountered challenges.
Section 1: Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically involves the formylation of an 8-Bromo-6-chloro-2H-chromene intermediate. A common and efficient method for this transformation is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[5][6]
Understanding this pathway is critical to anticipating potential impurities, which can be broadly categorized as process-related or degradation-related.[7]
Visualizing Impurity Origins
The following diagram illustrates the primary sources from which impurities can arise during the synthesis.
Caption: Sources of impurities in the synthesis workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific analytical observations and provides a structured approach to identifying the root cause.
High-Performance Liquid Chromatography (HPLC) Issues
HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds.[8] Unexpected peaks are a common issue requiring systematic investigation.
Q1: My HPLC chromatogram shows a significant peak eluting before my main product peak. What is the likely identity of this impurity?
A1: A peak eluting earlier than the target compound on a reversed-phase HPLC column is typically more polar. The most probable candidates are:
-
Unreacted 8-Bromo-6-chloro-2H-chromene: The precursor to the aldehyde is less polar than the final product but could still elute earlier depending on the exact conditions. However, the most likely early-eluting impurity is the starting phenol used to construct the chromene ring if the initial cyclization was incomplete.
-
Hydrolyzed Vilsmeier Reagent By-products: Aqueous work-up of the Vilsmeier-Haack reaction can lead to various small, polar, water-soluble impurities that should typically be removed during extraction but may persist in trace amounts.
Troubleshooting Steps:
-
Spiking Study: Co-inject a small amount of the suspected starting material (the unformylated chromene) with your sample. If the peak area of the unknown increases, you have confirmed its identity.
-
LC-MS Analysis: The most definitive method. Analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity. The unformylated chromene will have a molecular weight corresponding to the absence of the -CHO group.
Q2: I observe a small peak eluting very close to or as a shoulder on my main product peak. How can I resolve and identify this?
A2: A closely eluting peak suggests an impurity with a structure and polarity very similar to the final product. This is often a related substance, such as:
-
Isomeric Impurity: An isomer where the formyl group is at a different position on the chromene ring, although the directing effects of the substituents make this less likely.
-
Over-formylated or Diformylated Product: While sterically hindered, a second formylation is a possible side reaction.
-
Degradation Product: The most common closely-eluting impurity is the corresponding carboxylic acid (8-Bromo-6-chloro-2H-chromene-3-carboxylic acid), formed by oxidation of the aldehyde. This is especially common if the material has been exposed to air or oxidizing conditions.
Troubleshooting & Method Development Protocol: Improving separation is key. A systematic approach to HPLC method development is recommended.[9]
-
Decrease Gradient Slope: If using a gradient, make it shallower around the elution time of your product. This increases the residence time on the column, allowing for better separation.
-
Modify Mobile Phase:
-
Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
pH: The carboxylic acid impurity's retention time is highly dependent on the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) will suppress the ionization of the carboxylic acid, making it less polar and changing its retention time relative to the neutral aldehyde.
-
-
Change Stationary Phase: If mobile phase adjustments fail, switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.[10]
| Parameter | Initial Condition (Example) | Optimized Condition (Example) | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm | No change |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Suppress ionization of acidic impurities |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change |
| Gradient | 50-90% B in 10 min | 60-75% B in 15 min | Shallower gradient for better resolution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change |
| Detection | 290 nm | 290 nm | No change |
| Temperature | 40°C | 40°C | No change |
| Table 1: Example of HPLC Method Optimization for Resolving Closely Eluting Impurities.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
NMR is indispensable for structural elucidation.[12] Impurity signals can often be identified with careful spectral analysis.
Q1: In my ¹H NMR spectrum, I see a singlet between 9-10 ppm characteristic of an aldehyde, but I also see a small, broad peak further downfield (>10 ppm). What is this?
A1: A broad singlet above 10 ppm is highly indicative of a carboxylic acid proton. This supports the hypothesis of the aldehyde product oxidizing to 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid. The peak is often broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.
Confirmatory Step:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peak above 10 ppm should disappear as the acidic proton exchanges with deuterium. This is a classic and definitive test for exchangeable protons (-OH, -NH, -COOH).
Q2: My ¹³C NMR shows the expected aldehyde carbonyl peak around 190 ppm, but there's also a weak signal around 160-170 ppm. What could this be?
A2: While the aldehyde carbon appears around 190-215 ppm, a peak in the 160-170 ppm region is characteristic of a carboxylic acid or ester carbonyl carbon.[13] This provides further evidence for the presence of the carboxylic acid impurity.
Mass Spectrometry (MS) Issues
MS provides crucial molecular weight information for identifying unknown impurities.[14]
Q1: My mass spectrum shows the expected molecular ion peak for my product, but I also see a prominent pair of peaks at M+2. Why is this?
A1: This is not an impurity but a characteristic isotopic signature of your product. Your molecule contains both bromine and chlorine.
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[15]
-
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
The combination of these halogens results in a distinctive isotopic cluster for the molecular ion. The peak at M+2 (and M+4) arises from the presence of the heavier ⁸¹Br and ³⁷Cl isotopes. This pattern is a powerful confirmation that your compound contains one bromine and one chlorine atom.[16][17]
Q2: I've identified an unknown impurity peak in my LC-MS with a molecular weight 16 amu higher than my product. What is it?
A2: A mass difference of +16 amu is almost always indicative of oxidation—the addition of an oxygen atom. This strongly suggests the formation of the carboxylic acid impurity (8-Bromo-6-chloro-2H-chromene-3-carboxylic acid) from the aldehyde product. This is a very common degradation pathway for aldehydes.
Section 3: Systematic Impurity Identification Workflow
When an unknown impurity is detected, a structured analytical approach is necessary for identification and characterization, in line with regulatory expectations such as the ICH Q3A guidelines.[7][18]
Workflow Diagram
Caption: Systematic workflow for impurity identification.[19]
References
-
Vilsmeier-Haack reaction - Name-Reaction.com . Name-Reaction.com. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps . Chemistry Steps. Available at: [Link]
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Synthesis of 2H-Chromenes: Recent Advances and Perspectives - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives - IslandScholar . University of Prince Edward Island. Available at: [Link]
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules . Ibn AL-Haitham Journal For Pure and Applied Science. Available at: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances . International Council for Harmonisation. Available at: [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek . Intertek. Available at: [Link]
-
HPLC Separation of Drugs - SIELC Technologies . SIELC Technologies. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Identification of Pharmaceutical Impurities . Taylor & Francis Online. Available at: [Link]
-
Mass Spectrometry - MSU chemistry . Michigan State University Department of Chemistry. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac . Pharma's Almanac. Available at: [Link]
-
Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach . ResearchGate. Available at: [Link]
-
mass spectra - the M+2 peak - Chemguide . Chemguide. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation . International Journal of Pharmaceutical Investigation. Available at: [Link]
Sources
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Workup of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde Reactions
Welcome to the technical support center for the synthesis and workup of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workup of reactions involving this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured troubleshooting guide and a comprehensive set of frequently asked questions (FAQs) to ensure the successful isolation and purification of your target compound.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1] Its synthesis often involves the Vilsmeier-Haack formylation of a corresponding substituted phenol or chromanone precursor.[2][3] The workup of these reactions is critical for obtaining a high yield and purity of the final product. This guide will address the specific issues that may arise during the quenching, extraction, and purification stages.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to directly address the most common problems encountered during the workup of this compound syntheses.
Problem 1: Low or No Yield of the Desired Product After Workup
Potential Causes and Solutions:
-
Incomplete Hydrolysis of the Iminium Salt Intermediate: The Vilsmeier-Haack reaction proceeds through a stable iminium salt intermediate which must be hydrolyzed to the aldehyde during workup.[4][5] Insufficient water or inadequate reaction time during the quenching step can lead to low yields.
-
Solution: Ensure the reaction mixture is quenched by pouring it into a large volume of ice-cold water or a dilute aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[4][6] Stir the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the disappearance of the polar iminium salt.
-
-
Product Degradation During Quenching: The reaction mixture after a Vilsmeier-Haack reaction is highly acidic due to the presence of phosphorus oxychloride (POCl₃) and its byproducts.[6] Pouring water directly into the hot reaction mixture can lead to a violent exothermic reaction and potential degradation of the product.
-
Solution: Always pour the reaction mixture slowly into a large volume of crushed ice or ice-cold water with vigorous stirring. This helps to dissipate the heat and maintain a controlled temperature.
-
-
Product Loss During Extraction: this compound is a polar molecule, and its solubility in non-polar extraction solvents may be limited, leading to poor recovery from the aqueous phase.
-
Solution: Use a moderately polar solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[7] Perform multiple extractions (at least 3x) with fresh solvent to ensure complete recovery of the product. Combining and concentrating the organic layers will then yield the crude product.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Causes and Solutions:
-
Unreacted Starting Material: The Vilsmeier-Haack reaction may not go to completion, especially with electron-deficient substrates.[8]
-
Solution: Monitor the reaction progress using TLC. If starting material persists, consider increasing the reaction time or temperature. During purification, unreacted starting material can often be separated by column chromatography.
-
-
Formation of By-products: Over-formylation or side reactions with the Vilsmeier reagent can lead to the formation of impurities. The nature of these by-products will depend on the specific starting material.
-
Solution: Careful control of reaction stoichiometry and temperature can minimize the formation of by-products.[8] Purification by column chromatography is typically effective in separating the desired product from these impurities.
-
-
Residual DMF or POCl₃: Incomplete removal of the solvent (DMF) or quenching of the Vilsmeier reagent can lead to contamination of the final product.
-
Solution: After extraction, wash the combined organic layers thoroughly with water and then with a saturated brine solution to remove residual DMF and water-soluble byproducts.[4]
-
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Potential Causes and Solutions:
-
Poor Separation on Silica Gel: The polarity of this compound may be very similar to that of certain impurities, making separation on a silica gel column challenging.
-
Solution: Experiment with different solvent systems for TLC to find an eluent that provides good separation (a ΔRf of at least 0.2 is desirable).[9] A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[7] Gradient elution may be necessary to achieve optimal separation.
-
-
Product Decomposition on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
-
Solution: To mitigate this, a small amount of a neutralizer like triethylamine (0.1-1%) can be added to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.
-
Problem 4: Oily or Non-Crystalline Final Product
Potential Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Re-purify the product by column chromatography. Ensure that the fractions containing the pure product are collected and that there is no overlap with impurity-containing fractions.
-
-
Inappropriate Recrystallization Solvent: The choice of solvent is crucial for successful recrystallization.
-
Solution: The product is described as a yellowish to white powder, suggesting it is a solid at room temperature.[10] For recrystallization, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Ethanol is often a good choice for chromene derivatives.[11] Other potential solvents or solvent mixtures to try include isopropanol, or mixtures of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[10]
Q2: How can I effectively monitor the progress of the Vilsmeier-Haack reaction by TLC?
A2: Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate. The product, being an aldehyde, will be more polar than the likely starting material (a phenol or chromanone derivative) but less polar than the highly polar iminium salt intermediate. The spots can be visualized under UV light (254 nm) as aromatic compounds typically show UV absorbance.[12] Staining with a p-anisaldehyde solution can also be used to visualize aldehydes, which often appear as colored spots upon heating.
Q3: My product appears as a persistent oil even after thorough drying. What should I do?
A3: If the product is an oil, it may indicate the presence of residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, re-purification by column chromatography is recommended. If the pure product is indeed an oil at room temperature, this should be confirmed by analytical data such as NMR and mass spectrometry.
Q4: Can I use a different base for quenching the reaction?
A4: Yes, while sodium bicarbonate or sodium acetate solutions are common, other mild inorganic bases like potassium carbonate can also be used. Strong bases like sodium hydroxide should be avoided as they can potentially lead to side reactions with the aldehyde or other functional groups on the molecule.
Q5: What is the expected appearance of the purified this compound?
A5: The purified compound is typically a yellowish to white powder.[10]
Experimental Protocols
Standard Workup Protocol for Vilsmeier-Haack Reaction
-
Quenching: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (or a cold, dilute aqueous solution of sodium bicarbonate or sodium acetate). Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring.
-
Hydrolysis: Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water (2x) and then with a saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Typical Column Chromatography Purification
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh).
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Typical Value/Observation | Troubleshooting Action if Deviant |
| Appearance | Yellowish to white powder[10] | If oily or discolored, re-purify. |
| Purity (Typical) | >97%[10] | If lower, re-purify by column chromatography or recrystallization. |
| TLC Rf Value | Dependent on eluent; aim for 0.2-0.3 for good separation. | Adjust solvent polarity if Rf is too high or too low. |
| Yield | Varies depending on substrate and conditions. | If low, investigate potential losses during workup (see Troubleshooting Guide). |
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Standard Workup and Purification Workflow
Sources
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- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Technical Support Center: 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde NMR Spectral Analysis
Welcome to the technical support center for resolving NMR (Nuclear Magnetic Resonance) spectroscopy issues encountered with 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing NMR for the structural characterization and analysis of this complex heterocyclic compound. Here, we address common spectral challenges with in-depth explanations and actionable troubleshooting protocols.
Troubleshooting Guide: Common NMR Issues and Solutions
This section provides a systematic approach to diagnosing and resolving frequent problems observed in the ¹H and ¹³C NMR spectra of this compound.
Question 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Broadening of NMR signals can obscure crucial coupling information and lead to inaccurate integration. Several factors can contribute to this issue.[1][2]
Possible Causes & Explanations:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad peaks. Shimming is the process of adjusting the magnetic field to maximize its homogeneity.[3][4] Improper shimming will result in a distorted magnetic field across the sample, leading to a range of resonance frequencies for the same nucleus and thus, broadened signals.
-
Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, which can shorten relaxation times and broaden signals.[1] Conversely, poor solubility can result in a non-homogenous sample, also causing peak broadening.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly shorten nuclear relaxation times, leading to severe peak broadening.
-
Quadrupolar Effects: The bromine and chlorine atoms in the molecule are quadrupolar nuclei.[5][6] While direct coupling to these halogens is not typically observed in ¹H NMR, their quadrupolar moments can sometimes induce broadening in the signals of nearby protons, although this is usually a minor effect.[7]
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Before each experiment, and especially if line shapes are poor, perform a thorough shimming procedure.[4] Modern spectrometers often have automated shimming routines that are highly effective.
-
Optimize Sample Preparation:
-
Ensure your sample is fully dissolved in the deuterated solvent. If solubility is an issue, try a different solvent.[1]
-
Filter your sample to remove any particulate matter.[2]
-
Prepare a sample of optimal concentration. A good starting point for ¹H NMR is typically 5-10 mg of compound in 0.6-0.7 mL of solvent.
-
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before sealing the NMR tube.
Question 2: The aldehyde proton signal (at ~9.5-10.5 ppm) appears as a broad singlet. Shouldn't it be a doublet due to coupling with the vinylic proton at C4?
This is a common and insightful observation. The aldehyde proton is indeed expected to couple with the vinylic proton at the 4-position. The absence of clear splitting points to several potential phenomena.
Possible Causes & Explanations:
-
Small Coupling Constant: The coupling constant (J-value) between the aldehyde proton and the vinylic proton might be very small, leading to a splitting pattern that is not resolved, especially if the peak is slightly broadened.
-
Chemical Exchange: If there are trace amounts of water or other exchangeable protons in the sample, the aldehyde proton can undergo chemical exchange. This rapid exchange can decouple the aldehyde proton from the vinylic proton, causing the signal to collapse into a singlet.
-
Restricted Bond Rotation: At room temperature, there might be restricted rotation around the C3-C(H)O single bond. If the rate of this rotation is on the same timescale as the NMR experiment, it can lead to signal broadening and the loss of observable coupling.[8]
Troubleshooting Protocol:
-
Improve Spectral Resolution:
-
Ensure optimal shimming to achieve the narrowest possible linewidths, which may help in resolving a small coupling constant.
-
Acquire the spectrum with a higher number of scans to improve the signal-to-noise ratio.
-
-
Variable Temperature (VT) NMR:
-
Acquiring spectra at different temperatures can help to diagnose issues related to chemical exchange or restricted rotation.[1]
-
Cooling the sample may slow down exchange processes, potentially revealing the expected coupling.
-
Heating the sample can increase the rate of bond rotation, which might sharpen the signal.
-
-
Solvent Change: The choice of solvent can influence chemical shifts and coupling constants.[1][9] Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) may alter the appearance of the aldehyde proton signal.
Question 3: The aromatic region of the ¹H NMR spectrum is complex and the signals are overlapping. How can I assign the aromatic protons?
With two protons on the aromatic ring, you would expect two distinct signals. However, the electronic effects of the bromine, chlorine, and the chromene ring system can lead to complex splitting patterns and overlapping signals.
Possible Causes & Explanations:
-
Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order effects can distort the splitting patterns, making them difficult to interpret.[10]
-
Long-Range Couplings: In addition to the expected ortho-coupling, there might be smaller meta- and para-couplings that further complicate the signals.[11][12][13]
-
Anisotropic Effects: The pi-electron systems of the aromatic ring and the adjacent heterocyclic ring can create magnetic anisotropy, which can influence the chemical shifts of the aromatic protons.[10][14]
Troubleshooting Protocol:
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving complex spectra and establishing connectivity.[15][16][17][18][19]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show a cross-peak between the two aromatic protons, confirming their coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This will allow you to identify which proton is bonded to which carbon in the aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is extremely useful for confirming the overall structure and assigning quaternary carbons. For example, the aldehyde proton should show a correlation to the carbon at position 4a.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons of this compound?
While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides an estimated range for the key proton signals.
| Proton | Approximate Chemical Shift (ppm) | Expected Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet or Doublet |
| H4 (Vinylic) | 7.5 - 8.5 | Singlet or Doublet |
| H2 (Methylene) | 4.8 - 5.2 | Singlet |
| Aromatic Protons | 7.0 - 7.8 | Doublets |
These are estimated values and should be confirmed with experimental data.
Q2: How do the halogen substituents (bromine and chlorine) affect the NMR spectrum?
The electronegative halogen atoms have a deshielding effect on the nearby protons, causing their signals to appear at a lower field (higher ppm).[20] They also influence the electron density in the aromatic ring, which can affect the chemical shifts of the aromatic protons.[21][22] As mentioned earlier, their quadrupolar nature can sometimes contribute to minor peak broadening.[5][6][7]
Q3: Can I use ¹³C NMR to help with the structure elucidation?
Absolutely. ¹³C NMR spectroscopy provides complementary information to ¹H NMR. You can expect to see signals for all the carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum. The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm.[23] Combining ¹³C NMR data with DEPT (Distortionless Enhancement by Polarization Transfer) experiments can help to distinguish between CH, CH₂, and CH₃ groups.[24]
Experimental Workflow and Data Interpretation
The following workflow provides a systematic approach to acquiring and interpreting NMR data for this compound.
Caption: A stepwise workflow for NMR data acquisition, interpretation, and troubleshooting.
Logical Troubleshooting Flowchart
When encountering ambiguous or problematic spectra, the following decision-making flowchart can guide your troubleshooting efforts.
Caption: A decision-making flowchart for troubleshooting common NMR spectral issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available from: [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Available from: [Link]
-
Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. Available from: [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]
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Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. Available from: [Link]
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University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. Available from: [Link]
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Molecules. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available from: [Link]
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Michigan State University, Department of Chemistry. NMR Spectroscopy. Available from: [Link]
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The OChem Whisperer. Guide to Solving NMR Questions. Available from: [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Chen, L., & Zheng, S.-L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(30), 6549-6563. Available from: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]
-
IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available from: [Link]
-
ResearchGate. Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. Available from: [Link]
-
Reddit. NMR Peak Broadening. Available from: [Link]
-
Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available from: [Link]
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available from: [Link]
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-
MDPI. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Available from: [Link]
-
ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Available from: [Link]
-
Molbank. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
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-
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-
YouTube. 15.6b Interpreting NMR Example 2 | Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
The NMR Blog. Measurement of Long Range C H Coupling Constants. Available from: [Link]
-
Oregon State University. CH 336: Aldehyde Spectroscopy. Available from: [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( ¹ H) NMR Spectrum. Available from: [Link]
-
PubMed. Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects. Available from: [Link]
-
PMC. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Available from: [Link]
-
UCSD SSPPS NMR Facility. Distinguishing chlorine and bromine by 1 H- 13 C HSQC. Available from: [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
-
Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available from: [Link]
-
NIH. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Available from: [Link]
-
YouTube. NMR Spectroscopy | Aromaticity | 365 Chemistry | Problem | Question. Available from: [Link]
-
Chemistry LibreTexts. Quadrupolar Coupling. Available from: [Link]
-
YouTube. Coupling in Proton NMR. Available from: [Link]
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- 13. Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. modgraph.co.uk [modgraph.co.uk]
- 23. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
addressing problems in scaling up 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
I. Synthetic Overview & Core Mechanism
The most reliable and scalable method for the synthesis of this compound is a two-step process starting from the readily available 3-bromo-5-chlorophenol.
-
Step 1: Friedel-Crafts Acylation: The phenol is first acylated, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 2'-hydroxy-3'-bromo-5'-chloroacetophenone. This step is crucial for setting up the subsequent cyclization.
-
Step 2: Vilsmeier-Haack Cyclization & Formylation: The acetophenone intermediate is then subjected to the Vilsmeier-Haack reaction.[1][2][3] This classic reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve both the cyclization to form the chromene ring and the formylation at the 3-position in a single pot.[1][2]
The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic systems, such as phenols and their derivatives.[3] The mechanism involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the enol form of the acetophenone. A subsequent intramolecular cyclization followed by dehydration and hydrolysis of the resulting iminium salt yields the final aldehyde product.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
II. Troubleshooting Guide: Scaling Up the Vilsmeier-Haack Reaction
This section addresses specific problems that may arise during the critical Vilsmeier-Haack cyclization and formylation step, particularly during scale-up operations.
Problem 1: Low or Stalled Conversion of the Acetophenone Intermediate
Q: My reaction seems to stall, with significant amounts of the 2'-hydroxy-3'-bromo-5'-chloroacetophenone starting material remaining even after prolonged reaction times. What are the likely causes and solutions?
A: This is a common issue often related to the reactivity of the Vilsmeier reagent or the reaction conditions. The electron-withdrawing nature of the bromo and chloro substituents deactivates the aromatic ring, making the reaction more challenging than with electron-rich phenols.
Possible Causes & Troubleshooting Steps:
-
Inactive Vilsmeier Reagent:
-
Causality: The Vilsmeier reagent is sensitive to moisture. Contamination in either the DMF or POCl₃ can hydrolyze the reagent, rendering it inactive.
-
Solution: Ensure you are using anhydrous DMF and freshly opened or properly stored POCl₃. For large-scale reactions, it is advisable to test the water content of the DMF (e.g., by Karl Fischer titration) before use.
-
-
Insufficient Reagent Stoichiometry:
-
Causality: On a larger scale, minor losses during transfer or inaccurate measurements can lead to a substoichiometric amount of the Vilsmeier reagent. A molar excess is typically required.
-
Solution: Increase the molar equivalents of both POCl₃ and DMF relative to the acetophenone. A typical starting point is 3-4 equivalents of the POCl₃/DMF complex. See the table below for guidance.
-
-
Inadequate Reaction Temperature:
-
Causality: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the deactivated acetophenone may require higher temperatures to proceed at a reasonable rate.[4]
-
Solution: After the controlled addition of POCl₃ at low temperature (0-5 °C), slowly raise the temperature of the reaction mixture. Monitor the reaction progress by an appropriate in-process control (IPC) like HPLC or TLC. A temperature range of 60-80 °C is often effective.[4]
-
Table 1: Recommended Adjustments for Low Conversion
| Parameter | Standard Condition (Lab Scale) | Recommended Adjustment (Pilot Scale) | Rationale |
| POCl₃ Equiv. | 2.5 eq | 3.0 - 4.0 eq | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion with a deactivated substrate. |
| DMF | Solvent & Reagent | Anhydrous (<0.05% H₂O) | Prevents premature hydrolysis of the Vilsmeier reagent. |
| Reaction Temp. | 25-40 °C | 60-80 °C (post-addition) | Provides sufficient energy to overcome the activation barrier for the deactivated aromatic ring. |
| Reaction Time | 4-6 hours | Monitor by IPC (6-12 hours) | Avoids premature work-up and ensures maximum conversion. |
Problem 2: Formation of a Significant Impurity (~5-15%)
Q: I'm observing a persistent, significant impurity in my crude product that is difficult to remove by standard crystallization. What could it be and how can I prevent it?
A: In the Vilsmeier-Haack synthesis of chromenes, several side reactions can occur. The most probable impurity in this case is the corresponding 4-chloro-2H-chromene derivative, arising from an alternative reaction pathway of the Vilsmeier reagent.
Possible Causes & Troubleshooting Steps:
-
Over-chlorination by Vilsmeier Reagent:
-
Causality: The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent under certain conditions, particularly at higher temperatures or with prolonged reaction times. This can lead to the formation of 4-chloro-8-bromo-6-chloro-2H-chromene-3-carbaldehyde.
-
Solution:
-
Strict Temperature Control: Avoid excessive heating. Once the reaction reaches completion as determined by IPC, proceed to the work-up without delay.
-
Optimize Stoichiometry: An excessive excess of the Vilsmeier reagent can promote side reactions. Experiment with reducing the equivalents of POCl₃/DMF to the minimum required for full conversion (e.g., starting from 2.5-3.0 equivalents).
-
-
-
Incomplete Cyclization/Side Products:
-
Causality: In some cases, intermediates may not cyclize correctly or may undergo alternative reactions. While less common, the formation of benzofuran derivatives can occur in related syntheses.
-
Solution: Ensure that the reaction conditions favor the desired 6-membered ring closure. This is usually managed by the choice of the Vilsmeier-Haack conditions. If benzofuran-type impurities are identified, a re-evaluation of the overall synthetic strategy might be necessary, though this is unlikely for this specific substrate.
-
Visualizing the Troubleshooting Logic for Impurity Formation
Caption: Decision workflow for addressing impurity formation.
III. Scale-Up Safety & Work-up Procedures
Q: The reaction between POCl₃ and DMF is highly exothermic. How can I manage this on a large scale to prevent a thermal runaway?
A: This is a critical safety consideration. The formation of the Vilsmeier reagent can lead to a dangerous exotherm if not properly controlled.[5][6]
Key Safety Protocols for Scale-Up:
-
Reverse Addition (Dosing Control):
-
Causality: Adding DMF to POCl₃ or adding both together quickly can lead to an uncontrolled exotherm.
-
Solution: The safest method is a "reverse addition" protocol. Charge the reactor with the acetophenone starting material and the solvent (DMF). Then, slowly add the POCl₃ dropwise or via a dosing pump while maintaining a low internal temperature (0-5 °C) with a capable cooling system. This ensures the Vilsmeier reagent reacts as it is formed, preventing its accumulation and the associated thermal risk.
-
-
Dilution and Heat Transfer:
-
Causality: Concentrated reactions have a lower heat capacity and can heat up more rapidly.
-
Solution: While DMF is a reagent, using it in sufficient quantity to also act as a solvent helps to dissipate the heat generated. Ensure the reactor has adequate agitation and a large surface area for efficient heat exchange.
-
-
Quenching Procedure:
-
Causality: Quenching the reaction mixture is also exothermic. Adding the entire reaction mass to water at once is extremely hazardous on a large scale.
-
Solution: Perform a "reverse quench." Charge the quench vessel with cold water or a mixture of ice and water. Slowly add the reaction mixture to the vigorously stirred water, maintaining the temperature of the quench vessel below 20 °C.
-
Table 2: Comparison of Addition Methods for Safety
| Method | Description | Risk Level | Recommendation |
| Normal Addition | Adding substrate to pre-formed Vilsmeier reagent. | High | Not recommended for scale-up due to high thermal risk from accumulated reagent.[5] |
| Reverse Addition | Adding POCl₃ slowly to a mixture of substrate and DMF. | Low | Highly Recommended. The reagent is consumed as it forms, minimizing thermal accumulation. |
IV. Purification & Final Product Quality
Q: My crude product is a dark, oily solid. What is the best way to purify it to obtain a crystalline, high-purity final product?
A: The crude product from a Vilsmeier-Haack reaction is often dark due to polymeric byproducts. A multi-step purification process is usually required.
Recommended Purification Protocol:
-
Aqueous Work-up and Extraction:
-
After quenching, the product will likely precipitate as a solid. Filter the solid and wash it thoroughly with water to remove inorganic salts and residual DMF.
-
Alternatively, if the product is oily, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[7] Wash the organic layer with water, then with a dilute sodium bicarbonate solution to remove any acidic residue, and finally with brine.
-
-
Charcoal Treatment (Optional):
-
If the color of the crude product in solution is very dark, a charcoal treatment can be effective. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate), add activated charcoal, stir for a short period (15-30 minutes), and then filter through a pad of celite. Be aware that this can sometimes lead to yield loss.
-
-
Recrystallization:
-
Causality: The key to obtaining a high-purity crystalline solid is selecting the right solvent system for recrystallization.
-
Solution: For halogenated aromatic aldehydes, a two-solvent system is often effective. Good candidates include:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Toluene/Heptane
-
-
Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., isopropanol) and then slowly add the "poor" solvent (e.g., heptane) until turbidity is observed. Allow the mixture to cool slowly to promote the formation of well-defined crystals.
-
Table 3: Recommended Recrystallization Solvents
| Solvent System | Polarity | Typical Ratio (Good:Poor) | Notes |
| Isopropanol/Heptane | Medium/Non-polar | 1:2 to 1:4 | Excellent for inducing crystallization. Heptane is a good anti-solvent. |
| Ethanol/Water | Polar/Polar | 2:1 to 4:1 | Good for moderately polar compounds. Water helps to crash out less polar impurities. |
| Toluene/Heptane | Aromatic/Non-polar | 1:3 to 1:5 | Effective if the product has good solubility in hot toluene. |
V. References
-
Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PMC - NIH.[Link]
-
US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Google Patents.
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.[Link]
-
Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.[Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.[Link]
-
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications.[Link]
-
US9018421B2 - Separation of aromatic aldehydes. Google Patents.
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.[Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.[Link]
-
Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering.[Link]
-
Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.[Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.[Link]
-
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. MDPI.[Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC - NIH.[Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester.[Link]
-
Vilsmeier–Haack reaction. Wikipedia.[Link]
-
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate.[Link]
-
Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate.[Link]
-
Thermal stability and flame retardancy of novel phloroglucinol based organo phosphorus compound. ResearchGate.[Link]
-
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. PMC - PubMed Central.[Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate.[Link]
-
Synthesized and Antibacterial Activity of Derivatives 7-Chloro-4-hydroxy- 2-oxo-2H-chromene-3-carbaldehyde. ResearchGate.[Link]
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- 7. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
preventing decomposition of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde during storage
Welcome to the technical support center for 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS No. 885271-03-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common questions and concerns regarding its storage and handling to prevent decomposition.
Introduction: Understanding the Molecule
This compound is a poly-functionalized heterocyclic compound, featuring a chromene core, two halogen substituents (bromo and chloro), and a reactive aldehyde group.[1][2] This combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis but also renders it susceptible to specific degradation pathways if not stored and handled correctly. This guide provides a structured, in-depth approach to mitigating these risks.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I've noticed a color change in my sample of this compound, from a light yellow powder to a brownish or off-white solid. What could be the cause?
A color change is a primary indicator of chemical decomposition. For this specific molecule, several factors could be at play, primarily oxidation of the aldehyde group.
Answer: The observed color change is most likely due to the autoxidation of the aldehyde moiety into the corresponding carboxylic acid, 8-bromo-6-chloro-2H-chromene-3-carboxylic acid. Aromatic aldehydes are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and moisture.[3] This process often leads to the formation of colored impurities.
Troubleshooting Guide: Investigating Color Change
Step 1: Visual Inspection
-
Observation: Note the extent and nature of the color change. Is it uniform or localized? A non-uniform change might suggest localized exposure to contaminants or environmental factors.
Step 2: Solubility Test (Small Scale)
-
Procedure: Attempt to dissolve a small amount of the discolored material in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Indication: The presence of insoluble particulate matter may indicate polymerization, another potential degradation pathway for aldehydes.
Step 3: Analytical Confirmation (Recommended)
-
Technique: Thin Layer Chromatography (TLC) is a rapid method to check for the presence of impurities. A new, more polar spot compared to a reference sample of the pure compound is indicative of the more polar carboxylic acid.
-
Advanced Analysis: For a definitive identification of the degradant, techniques such as ¹H NMR spectroscopy (which would show the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal) or Mass Spectrometry can be employed.
FAQ 2: What are the primary decomposition pathways for this compound during storage?
Understanding the potential chemical reactions that can lead to the degradation of this compound is crucial for implementing effective preventative measures.
Answer: The main decomposition pathways to be aware of are:
-
Oxidation: As mentioned, the aldehyde group is prone to oxidation to a carboxylic acid. This is often a radical-mediated process initiated by oxygen.[4]
-
Photodecomposition: Aromatic compounds containing carbon-halogen bonds can be sensitive to light, particularly UV radiation.[5][6] Light can induce the homolytic cleavage of the C-Br or C-Cl bonds, leading to the formation of radical species and subsequent degradation products.
-
Hydrolysis: The chromene ring system, while generally stable, can be susceptible to hydrolysis under certain conditions, although this is a less common pathway for this specific derivative under standard storage conditions.[7]
-
Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.
Visualizing Decomposition Pathways
Below is a diagram illustrating the primary degradation routes for this compound.
Caption: Primary decomposition pathways for this compound.
FAQ 3: What are the ideal storage conditions to prevent the decomposition of this compound?
Proactive and proper storage is the most effective strategy to maintain the purity and stability of your compound.
Answer: Based on the chemical nature of the molecule, we recommend the following storage protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature slows down the rate of chemical reactions, including oxidation and polymerization.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, which is a key reactant in the oxidation of the aldehyde group.[9][10] |
| Light | Amber Glass Vial/Protection from Light | Protects the compound from photodecomposition, which can be initiated by UV and visible light.[11] |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes exposure to moisture, which can participate in hydrolytic decomposition and potentially accelerate other degradation pathways.[12] |
Experimental Protocols: Best Practices for Handling and Storage
Protocol 1: Long-Term Storage Procedure
This protocol outlines the steps for the optimal long-term storage of this compound.
Materials:
-
Schlenk flask or a vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a manifold
-
Vacuum pump
-
Parafilm or vial sealant
-
Amber glass container
-
Refrigerator (2-8°C)
Procedure:
-
Place the freshly received or synthesized this compound into a clean, dry amber glass vial or Schlenk flask.
-
Attach the container to a Schlenk line or inert gas manifold.
-
Evacuate the container under vacuum for 5-10 minutes to remove atmospheric air and moisture.
-
Backfill the container with dry argon or nitrogen.
-
Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
After the final backfill, securely seal the container with the PTFE-lined cap.
-
For added protection, wrap the cap and neck of the vial with Parafilm.
-
Place the sealed container in a refrigerator maintained at 2-8°C.
-
Ensure the storage location is dark.
Workflow for Optimal Storage
The following diagram illustrates the decision-making process and workflow for the proper storage of this compound.
Caption: Recommended workflow for the storage of this compound.
References
-
Doyle, M. P., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University Department of Chemistry. Available at: [Link]
- Meena, K., & Sharma, P. K. (2007). Kinetics and mechanism of the oxidation of aromatic aldehydes by pyridinium fluorochromate. Journal of the American Chemical Society.
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
- Al-Nu'airat, J., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). PubMed. doi: 10.1016/j.envint.2020.105584
- Google Patents. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds.
- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. doi: 10.1021/ol062478z
- Abdel-Hamid, M. E., & Al-Gohary, O. M. (1999). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed.
-
G. D. College, Begusarai. (n.d.). Autoxidation, Oxidation of aldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and 3-vinyl-2H-chromene 2(a–h) and 2′(a–h). Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
-
Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition mechanism explaining the formation of aromatic decomposition gases and benzoquinone. Retrieved from [Link]
-
Generation Nitrogen. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? Retrieved from [Link]
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SCIRP. (n.d.). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 18). Synthesis of functionalized 4H-Chromenes catalyzed by lipase immobilized on magnetic nanoparticles. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the chromene scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds necessitates a deep understanding of its derivatives. This guide provides a comprehensive analysis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, a halogenated derivative with significant potential in synthetic chemistry. While detailed experimental data for this specific compound is not broadly published, this guide will establish its physicochemical profile through a comparative analysis with structurally similar analogs, providing a robust framework for its synthesis and characterization.
The Profile of this compound: A Key Synthetic Intermediate
This compound (CAS No. 885271-03-4) is a halogenated derivative of the 2H-chromene-3-carbaldehyde core.[1][2] The strategic placement of bromine and chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for the synthesis of more complex heterocyclic systems. The chromene nucleus itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885271-03-4 | [1] |
| Molecular Formula | C₁₀H₆BrClO₂ | [1] |
| Appearance | Yellowish to white powder | [1] |
| Purity | Typically ≥97% | [1][2] |
Synthesis and Mechanistic Insight: A Protocol for Preparation
The synthesis of 2H-chromene-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6][7] The following is a detailed, self-validating protocol for the synthesis of this compound, grounded in established chemical principles.
Proposed Synthetic Protocol
Step 1: Formation of the Vilsmeier Reagent. In a fume hood, to a flask containing anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C with constant stirring. The reaction is exothermic and should be controlled. The formation of the electrophilic chloromethyliminium salt, the Vilsmeier reagent, is the critical first step.
Step 2: Electrophilic Aromatic Substitution. To the freshly prepared Vilsmeier reagent, add the starting material, 3-bromo-5-chlorosalicylaldehyde, portion-wise while maintaining the temperature at 0-5 °C. The electron-rich aromatic ring of the salicylaldehyde derivative attacks the electrophilic Vilsmeier reagent.
Step 3: Cyclization and Formylation. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 60-70 °C for several hours. This promotes the intramolecular cyclization to form the chromene ring and subsequent formylation at the 3-position.
Step 4: Work-up and Purification. The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution). The precipitated product is then filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium cation (the Vilsmeier reagent). This reagent is then attacked by the electron-rich aromatic ring of the substituted salicylaldehyde. The subsequent intramolecular cyclization is facilitated by the hydroxyl group, leading to the formation of the 2H-chromene ring system. The final hydrolysis of the iminium intermediate yields the desired aldehyde functionality.
Caption: Synthetic workflow for this compound.
Comparative Analysis with Structurally Related Analogs
To provide a robust characterization framework for this compound, a comparative analysis with its structurally similar analogs is indispensable. The following table summarizes the available characterization data for key alternatives.
Table 2: Comparative Characterization Data of Substituted 2H-Chromene-3-carbaldehydes
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Bromo-2-phenyl-2H-chromene-3-carboxaldehyde | C₁₆H₁₁BrO₂ | 137-139 | 9.66 (s, 1H), 7.39–7.27 (m, 8H), 6.78 (d, J = 8.0 Hz, 1H), 6.34 (s, 1H) | 189.9, 153.9, 139.2, 138.6, 136.2, 134.7, 131.6, 129.1, 128.8, 126.9, 121.9, 119.2, 113.8, 74.6 |
| 6-Chloro-2-phenyl-2H-chromene-3-carboxaldehyde | C₁₆H₁₁ClO₂ | 129-131 | 9.67 (s, 1H), 7.36 (s, 1H), 7.34–7.22 (m, 7H), 6.82 (d, J = 8.0 Hz, 1H), 6.34 (s, 1H) | 189.8, 153.3, 139.3, 138.5, 134.6, 133.1, 128.9, 128.7, 128.5, 126.8, 126.7, 121.2, 118.6, 74.5 |
| 6,8-Dichloro-2-phenyl-2H-chromene-3-carboxaldehyde | C₁₆H₁₀Cl₂O₂ | 136-138 | - | - |
| 8-Allylchromone-3-carboxaldehyde | C₁₃H₁₀O₃ | - | 10.12 (s, 1H, CHO), 8.93 (s, 1H, H-2), 6.05 (m, 1H), 5.06 (m, 2H), 3.62 (d, 2H) | - |
| 8-Methoxy-2H-chromene-3-carbaldehyde | C₁₁H₁₀O₃ | - | - | - |
Note: The data for the phenyl-substituted analogs provides a strong indication of the expected chemical shifts for the chromene core protons and carbons.
Based on this comparative data, we can anticipate the following for this compound:
-
¹H NMR: An aldehydic proton signal (CHO) is expected to appear as a singlet around δ 9.5-10.0 ppm. The protons on the chromene ring will exhibit characteristic shifts and coupling patterns depending on their positions relative to the electron-withdrawing halogen substituents.
-
¹³C NMR: The carbonyl carbon of the aldehyde group will likely resonate in the range of δ 189-191 ppm. The signals for the aromatic and chromene ring carbons will be influenced by the presence of the bromine and chlorine atoms.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₀H₆BrClO₂, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Caption: A typical workflow for the characterization of a synthesized compound.
Conclusion and Future Perspectives
This compound stands as a promising synthetic intermediate for the development of novel chemical entities in drug discovery and materials science. While a complete, published dataset for this specific molecule is pending, this guide provides a robust, scientifically grounded framework for its synthesis and characterization. By leveraging comparative data from structurally similar analogs, researchers can confidently proceed with the synthesis and analysis of this and other related chromene derivatives. The detailed protocol and mechanistic insights offered herein are intended to empower researchers to explore the full potential of this versatile chemical scaffold.
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Semantic Scholar. Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Available from: [Link]
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A Comparative Guide to the Biological Activity of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde and Its Analogs
In the landscape of medicinal chemistry, the chromene scaffold is a privileged structure, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic introduction of halogen substituents and other functional groups onto this core structure can significantly modulate its biological efficacy. This guide provides an in-depth comparative analysis of the biological activity of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde and its structurally related analogs. While direct experimental data for the parent compound is limited in publicly accessible literature, a comprehensive examination of its analogs offers valuable insights into its potential therapeutic applications and the structure-activity relationships that govern its bioactivity.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to guide future research and development of novel chromene-based therapeutic agents.
The 2H-Chromene-3-carbaldehyde Scaffold: A Versatile Pharmacophore
The 2H-chromene-3-carbaldehyde core serves as a versatile template for the design of biologically active molecules. The presence of the aldehyde group at the 3-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The benzene ring of the chromene nucleus offers multiple sites for substitution, enabling fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.
Comparative Analysis of Biological Activity
This section presents a comparative overview of the reported antimicrobial and anticancer activities of various analogs of this compound. The data is summarized in tabular format for ease of comparison, followed by a discussion on the structure-activity relationships.
Antimicrobial Activity
The chromene nucleus is a well-established scaffold in the development of antimicrobial agents. The introduction of halogen atoms, in particular, has been shown to enhance the antimicrobial potency of these compounds.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for several halogenated chromene derivatives against various bacterial strains.
Table 1: Antimicrobial Activity of Halogenated 2H-Chromene Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus (Multidrug-Resistant) | 4 | [1] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis (Multidrug-Resistant) | 1-4 | [1] |
| Mono-halogenated nitrochromenes | Staphylococcus spp. | 8-32 | [1] |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcus spp. | 1-8 | [1] |
Structure-Activity Relationship Insights:
The data presented in Table 1 suggests a clear trend in the anti-staphylococcal activity of halogenated 3-nitro-2H-chromenes. Tri-halogenated derivatives exhibit significantly lower MIC values, indicating greater potency compared to their mono-halogenated counterparts.[1] The presence of multiple halogen atoms on the chromene scaffold appears to be a key determinant of antimicrobial efficacy. Specifically, the analog 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, which shares the 6-chloro and 8-bromo substitution pattern with our lead compound, demonstrates potent activity against multidrug-resistant strains of S. aureus and S. epidermidis.[1] This suggests that this compound itself could be a promising candidate for antimicrobial drug development. The high electronegativity and size of the halogen atoms can influence the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity
The chromene scaffold is also a prominent feature in many potent anticancer agents. The cytotoxic activity of various chromene derivatives against different cancer cell lines has been extensively studied.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for several chromene analogs.
Table 2: Anticancer Activity of Chromene Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-2-methyl-2H-chromene hydantoin derivative (135o) | A549 (Lung) | 17.5 | [2] |
| 6-Bromo-2-methyl-2H-chromene hydantoin derivative (135o) | K562 (Leukemia) | 10.6 | [2] |
| 6-Bromo-2-methyl-2H-chromene hydantoin derivative (135o) | MCF-7 (Breast) | 15.3 | [2] |
| 6-Bromo-2-methyl-2H-chromene hydantoin derivative (135o) | MOLT-4 (Leukemia) | 24.8 | [2] |
| Chromene derivatives with halogenated substituents | MCF-7 and Hs578T (Breast) | Enhanced activity compared to non-halogenated analogs | [3] |
Structure-Activity Relationship Insights:
The anticancer data reveals that halogenated chromenes often exhibit enhanced cytotoxic activity. For instance, a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene core displayed significant anticancer action against a panel of cancer cell lines, with IC50 values in the micromolar range.[2] Furthermore, studies on other chromene derivatives have indicated that compounds bearing halogenated substituents, particularly bromine, show enhanced activity against breast cancer cells compared to their non-halogenated counterparts.[3] This suggests that the bromo and chloro substituents on the 8- and 6-positions of our lead compound could contribute positively to its anticancer potential. The lipophilicity and electronic properties conferred by the halogens can influence the compound's ability to cross cell membranes and interact with intracellular targets involved in cell proliferation and apoptosis.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Caption: Workflow for MTT cytotoxicity assay.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed protocols for the key biological assays are provided below.
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5][6][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
MTT Assay for Anticancer Activity
The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[9][10][11]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
While direct biological activity data for this compound remains to be fully elucidated in the public domain, the comparative analysis of its close analogs provides compelling evidence for its potential as a promising antimicrobial and anticancer agent. The presence of bromo and chloro substituents at the 8- and 6-positions, respectively, is a recurring motif in chromene derivatives with enhanced biological potency. The insights from the structure-activity relationships of related compounds strongly suggest that this compound warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its future derivatives. Further research, including synthesis and comprehensive biological screening, is essential to fully unlock the therapeutic potential of this intriguing halogenated chromene scaffold.
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Research J. Pharm. and Tech. 2023; 16(9):4435-4444. [Link]
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Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic letters, 9(3), 389–391. [Link]
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Gülcan, O., & F. B. Şen. (2014). Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. Bioorganic & medicinal chemistry, 22(19), 5345–5356. [Link]
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Exploitation of new chalcones and 4H-chromenes as agents for cancer treatment. ResearchGate. [Link]
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Mphahlele, M. J. (2015). Synthetic studies and biological evaluation of chromone-3-carbaldehydes. University of Venda. [Link]
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Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. ResearchGate. [Link]
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Gabasa, Y., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 11(2), 218. [Link]
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Fguiri, I., et al. (2018). Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality. Letters in Organic Chemistry, 15(11), 934-940. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. ResearchGate. [Link]
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Gabasa, Y., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics (Basel, Switzerland), 11(2), 218. [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. [Link]
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Wacław, S., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-77. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
While specific literature on this exact molecule is not abundant, the principles and techniques discussed herein are grounded in established analytical chemistry and are broadly applicable to substituted chromene derivatives and other organic compounds.[3][4] This guide will detail orthogonal analytical approaches, providing a self-validating system for the rigorous determination of purity.
The Imperative of Purity in Drug Discovery
The presence of impurities in a synthesized compound can arise from various sources, including residual starting materials, byproducts of the primary reaction, side reactions, and degradation products. For a molecule like 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, which may serve as a scaffold for more complex drug candidates, ensuring high purity is a critical first step. The International Conference on Harmonisation (ICH) provides stringent guidelines on the identification and control of impurities in new drug substances.[1]
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged approach utilizing a combination of chromatographic and spectroscopic techniques is the most robust strategy for purity assessment.[5][6] This ensures that different types of impurities, with varying physicochemical properties, are detected and quantified.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[7] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Principle of Comparison: A primary HPLC method is developed for routine purity analysis. An alternative, or secondary, HPLC method with a different column chemistry or mobile phase composition is then employed to confirm the purity results and to resolve any co-eluting impurities that may have been missed in the primary method.
Table 1: Comparison of Primary and Alternative HPLC Methods
| Parameter | Primary Method (Method A) | Alternative Method (Method B) | Rationale for Comparison |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Different stationary phase chemistries provide alternative selectivity for impurities. |
| Mobile Phase | Gradient: Acetonitrile/Water with 0.1% Formic Acid | Isocratic: Methanol/1% Phosphoric Acid (e.g., 82:18 v/v)[8] | Varying the organic modifier and pH of the mobile phase alters the retention behavior of the analyte and impurities. |
| Detection | UV at 254 nm and 280 nm | Diode Array Detector (DAD) | DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and homogeneity assessment. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Optimization of flow rate can improve peak shape and resolution. |
| Hypothetical Purity | 98.5% (by area %) | 98.3% (by area %) | Confirms the purity value and reveals a minor impurity not fully resolved in Method A. |
Experimental Protocol: HPLC Purity Determination (Method A)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-Phase C18 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[9]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[9]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[9] For greater accuracy, a certified reference standard should be used to create a calibration curve.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[10][11][12] This method is particularly useful for detecting residual solvents from the synthesis and purification process.
Principle of Comparison: While HPLC is the primary tool for non-volatile impurities, GC-MS serves as a complementary technique to ensure the absence of volatile impurities that might not be detected by HPLC.
Experimental Protocol: GC-MS Analysis of Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., dichloromethane) that does not interfere with the analysis.
-
Data Analysis: Identify and quantify residual solvents by comparing their retention times and mass spectra with those of known standards.
Table 2: Hypothetical GC-MS Analysis Results
| Potential Residual Solvent | Retention Time (min) | Result |
| Dichloromethane | 3.5 | < 0.05% |
| Ethyl Acetate | 5.2 | Not Detected |
| Hexane | 6.8 | Not Detected |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[13][14][15][16] It provides detailed information about the chemical environment of each atom in the molecule, making it highly effective for confirming the desired structure and identifying any structurally related impurities.[5][17]
Principle of Comparison: ¹H NMR provides a "fingerprint" of the molecule and is excellent for detecting proton-containing impurities. ¹³C NMR complements this by providing information on the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign the structure and identify unknown impurities.[16]
Expected ¹H NMR Resonances for this compound (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet around δ 9.5-10.0 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring.
-
Vinyl Proton: A singlet around δ 7.0-7.5 ppm for the proton at the 4-position of the chromene ring.
-
Methylene Protons (-OCH₂-): A singlet around δ 5.0-5.5 ppm for the two protons at the 2-position.
Data Interpretation: The presence of unexpected signals in the ¹H NMR spectrum would indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative estimate of the impurity levels.
Mass Spectrometry (MS): Molecular Weight Verification
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized compound.
Expected Molecular Formula: C₁₀H₆BrClO₂[18] Expected Exact Mass: The calculated monoisotopic mass would be compared to the experimentally determined mass. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula.
Integrated Purity Assessment Workflow
The following diagram illustrates an integrated workflow for the comprehensive purity assessment of this compound.
Caption: Integrated workflow for purity assessment.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires the application of orthogonal analytical techniques. A combination of HPLC for quantitative purity, GC-MS for volatile impurities, NMR for structural confirmation, and HRMS for elemental composition provides a robust and self-validating system. By employing the comparative methods and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized materials, ensuring the integrity and reliability of their subsequent research.
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A Comparative Guide to the Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: A Validated Route and Its Alternatives
The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The title compound, 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, is a highly functionalized intermediate, making it a valuable building block for the synthesis of more complex molecular architectures in drug discovery and materials science.[1]
This guide provides a comprehensive validation of a primary synthetic route to this compound. We will delve into the mechanistic reasoning behind the chosen reactions, offer detailed experimental protocols, and compare this primary route with viable alternatives, supported by experimental data.
Primary Validated Synthetic Route
The most common and reliable approach to synthesizing 2H-chromene-3-carbaldehydes involves a two-step process: the initial synthesis of a substituted salicylaldehyde precursor, followed by the construction of the chromene ring and subsequent formylation. A particularly effective method for the formylation step is the Vilsmeier-Haack reaction.[4][5][6][7]
Step 1: Synthesis of the Precursor: 3-Bromo-5-chloro-2-hydroxybenzaldehyde
The synthesis of the key intermediate, 3-bromo-5-chloro-2-hydroxybenzaldehyde, begins with a commercially available substituted phenol. The choice of formylation reaction at this stage is critical to ensure good yields and regioselectivity. While the Reimer-Tiemann[8][9][10][11] and Duff reactions[12][13][14][15] are classic methods for the ortho-formylation of phenols, they often suffer from moderate yields and harsh reaction conditions. A more controlled approach involves the direct bromination of a suitable chlorosalicylaldehyde.
Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
-
Starting Material: 5-Chlorosalicylaldehyde.
-
Bromination: Dissolve 5-chlorosalicylaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add bromine (1 equivalent) dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with cold water to remove excess acid, and then dried under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-bromo-5-chloro-2-hydroxybenzaldehyde.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
With the substituted salicylaldehyde in hand, the chromene ring is constructed via a hetero-Diels-Alder reaction with acrolein. The final formylation at the C3 position is achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][16] The electrophilic Vilsmeier reagent then attacks the electron-rich double bond of the 2H-chromene intermediate.
Experimental Protocol: Synthesis of this compound
-
Chromene Ring Formation: To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1 equivalent) in dioxane, add potassium carbonate (0.2 equivalents) and acrolein (2.2 equivalents).[17]
-
The mixture is refluxed for approximately 2 hours, with the reaction progress monitored by TLC.
-
After completion, the mixture is cooled and poured into water, followed by extraction with ethyl acetate.
-
The combined organic layers are washed with a sodium hydroxide solution and then with water, and finally dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 8-bromo-6-chloro-2H-chromene.
-
Vilsmeier-Haack Formylation: In a separate flask, the Vilsmeier reagent is prepared by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (5 equivalents).
-
The crude 8-bromo-6-chloro-2H-chromene is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Workflow of the Primary Synthetic Route
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cytotoxicity comparison between 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde and other compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer agents, the chromene scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Halogenation of this core is a well-established strategy to modulate physicochemical properties and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the cytotoxic potential of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde and its structural analogues, offering insights into their structure-activity relationships and mechanisms of action. While direct experimental data for this compound is not publicly available, this guide synthesizes data from closely related halogenated chromene derivatives to provide a predictive and comparative framework for researchers in the field.
Comparative Cytotoxicity of Halogenated Chromene Derivatives
The cytotoxic effects of chromene derivatives are profoundly influenced by the nature and position of substituents on the chromene ring. Halogen atoms, in particular, can significantly alter the electron distribution, lipophilicity, and metabolic stability of the molecule, thereby impacting its interaction with biological targets. The following table summarizes the available in vitro cytotoxicity data for a selection of halogenated chromene derivatives against various human cancer cell lines.
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Target: this compound | Data Not Available | - | - | - |
| 2-Amino-8-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | Data Not Available | MCF-7 (Breast) | 21.97 | [1] |
| 2-Amino-4-(5-bromo-1-methyl-1H-indol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Data Not Available | A549 (Lung) | 9.1 | [2] |
| 2-imino-2H-chromene-3-carboxylic acid-[1-(4-nitobenzyl)-1H-[3][4]-triazole-4-yl methyl] amide | Data Not Available | MCF-7 (Breast) | 14.7 | [5] |
| 6-Aryl-2-styrylquinazolin-4(3H)-one derivative (from 6-bromo precursor) | Data Not Available | TK-10 (Renal), UACC-62 (Melanoma), MCF-7 (Breast) | Various | [6] |
| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives | Data Not Available | MCF-7 (Breast) | Various | [7][8] |
| Benzochromene derivatives | Data Not Available | Various | 4.6-21.5 |
Note: The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxic potency. The structures for the compounds listed above are not available in the provided search results.
Structure-Activity Relationship (SAR) Insights
The analysis of cytotoxicity data from various halogenated chromenes reveals several key structure-activity relationships:
-
Influence of Halogen Position: The position of the halogen atom on the benzopyran ring significantly impacts cytotoxicity. Both 6- and 8-halogenated chromenes have demonstrated potent anticancer activities. The electron-withdrawing nature of halogens can modulate the reactivity of the entire chromene system.
-
Effect of Multiple Halogenation: While data for the specific 6-chloro-8-bromo substitution pattern is scarce, studies on di-halogenated derivatives suggest that multiple halogen substitutions can either enhance or diminish cytotoxic effects depending on their positions and the overall electronic and steric properties of the molecule.
-
Role of the 3-Position Substituent: The carbaldehyde group at the 3-position is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, which could contribute to its cytotoxic mechanism. The electronic interplay between the halogen substituents and the carbaldehyde group is crucial for the overall activity. Derivatives with other electron-withdrawing groups at this position, such as cyano or carboxamide groups, have also shown significant cytotoxicity.[1][5]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound and other test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells. Adjust the cell density to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the complete culture medium. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) should also be included.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the treatment period, remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Putative Mechanisms of Action
The cytotoxic effects of halogenated chromenes are often attributed to their ability to induce programmed cell death, or apoptosis. Several studies on related chromene derivatives suggest that they can trigger apoptosis through various signaling pathways.
One proposed mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells.[9] Elevated ROS levels can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioner enzymes of apoptosis.
Another potential mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or tubulin.[9] Some chromene derivatives have been shown to interfere with the cell cycle, causing an arrest at specific checkpoints, which prevents the cancer cells from dividing and leads to their eventual death.
Apoptosis Signaling Pathway Diagram:
Caption: Proposed intrinsic apoptosis pathway induced by halogenated chromenes.
Conclusion and Future Perspectives
While direct experimental data for this compound remains to be elucidated, this comparative guide provides a valuable framework for researchers by synthesizing available data on structurally related halogenated chromenes. The evidence strongly suggests that this class of compounds holds significant potential as cytotoxic agents. The presence of both bromo and chloro substituents on the chromene ring, coupled with a reactive carbaldehyde group, warrants further investigation into their anticancer properties.
Future research should focus on the synthesis and in-depth cytotoxic evaluation of this compound against a panel of human cancer cell lines. Elucidating its precise mechanism of action, including its effects on apoptotic pathways and specific molecular targets, will be crucial for its development as a potential therapeutic agent. Furthermore, exploring the structure-activity relationships of a broader range of di-halogenated 2H-chromene-3-carbaldehydes will provide a more comprehensive understanding of the structural requirements for potent and selective anticancer activity.
References
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Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][9][4]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry, 18(8), 947-959.
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- Sabouri, S., Faghih-Mirzaei, E., & Abaszadeh, M. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Pharmaceutical Sciences, 29(1), 1-12.
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Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][9][4]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry, 18(8), 947-959.
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-
Ali, T. E., Assiri, M. A., El-Shaaer, H. M., Fouda, A. M., Hassan, M. M., & Hassanin, N. M. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][3][4]diazaphosphinines and Chromeno[4,3-c][3]azaphosphole and Their Antioxidant and Cytotoxicity Properties. Heterocycles, 98(5), 681-692.
- Mohammadi-Far, M., Nadri, H., Moradi, A., Zarenezhad, E., & Zarghi, A. (2017). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Iranian Journal of Pharmaceutical Research, 16(1), 140-150.
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reactivity comparison of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde with other aldehydes
Introduction: Contextualizing the Reactivity of a Complex Heterocycle
In the landscape of medicinal chemistry and drug development, heterocyclic aldehydes serve as pivotal intermediates for constructing complex molecular architectures. Among these, 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a compound of significant interest. Its unique scaffold, featuring a chromene ring system decorated with two distinct halogen atoms, presents a fascinating case study in chemical reactivity. The presence of both an aldehyde functional group and electron-withdrawing substituents suggests a heightened reactivity profile, making it a valuable synthon for introducing the chromene motif into target molecules.[1]
This guide provides an in-depth, objective comparison of the reactivity of this compound against a panel of common aliphatic and aromatic aldehydes. We will dissect the underlying electronic and steric principles that govern aldehyde reactivity and present a validated experimental framework for quantifying these differences. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to effectively utilize this versatile building block in their synthetic campaigns.
Theoretical Framework: The Pillars of Aldehyde Reactivity
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This carbon atom, being sp² hybridized and bonded to a highly electronegative oxygen atom, carries a partial positive charge, making it a prime target for nucleophiles.[2][3] The magnitude of this partial charge and the accessibility of the carbonyl carbon are modulated by two primary factors: electronic effects and steric hindrance.[4][5]
1. Electronic Effects: The Inductive and Resonance Tug-of-War
Substituents on the aldehyde's molecular framework can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) or halogens (-Br, -Cl) pull electron density away from the carbonyl carbon through inductive or resonance effects. This intensifies the partial positive charge, making the aldehyde more electrophilic and, consequently, more reactive towards nucleophiles.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups push electron density towards the carbonyl carbon, diminishing its partial positive charge and reducing its reactivity.[4]
The structure of This compound is notable for the presence of two powerful EWGs, bromine and chlorine. These halogens are expected to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, predisposing it to rapid nucleophilic attack.
2. Steric Hindrance: The Physical Barrier to Reaction
The size of the groups flanking the carbonyl function directly impacts the ease with which a nucleophile can approach and attack. Aldehydes, possessing a small hydrogen atom on one side, are inherently less sterically hindered and thus generally more reactive than ketones, which have two bulkier organic substituents.[7][8] Among aldehydes, increasing the size of the R-group can impede the optimal trajectory of nucleophilic attack (the Bürgi-Dunitz angle), slowing the reaction rate.[9]
Caption: Factors governing aldehyde reactivity.
Experimental Design: A Competitive Reactivity Assay
To empirically determine the relative reactivity of this compound, a competitive reaction provides the most direct and internally consistent data. The principle is straightforward: two different aldehydes are allowed to compete for a limited amount of a common reagent. The ratio of the resulting products directly reflects the relative rates of their formation and thus their intrinsic reactivity.
For this guide, we propose a competitive reduction using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that converts aldehydes to their corresponding primary alcohols.[10] The reaction is clean, proceeds under mild conditions, and the products are easily quantifiable by techniques such as ¹H NMR spectroscopy or Gas Chromatography (GC).
Aldehyde Panel for Comparison:
-
Butanal: A simple aliphatic aldehyde, serving as a baseline for a sterically unhindered, electronically neutral system.
-
Benzaldehyde: The simplest aromatic aldehyde, allowing for assessment of the phenyl group's electronic influence.
-
4-Methoxybenzaldehyde: An aromatic aldehyde with a strong electron-donating group.
-
4-Nitrobenzaldehyde: An aromatic aldehyde with a powerful electron-withdrawing group.
-
This compound: The subject of our investigation.
Caption: Workflow for the competitive reactivity assay.
Detailed Experimental Protocol
Objective: To determine the relative reactivity of two aldehydes via competitive reduction with NaBH₄.
Materials:
-
Aldehyde A (e.g., Benzaldehyde)
-
Aldehyde B (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Ethyl Acetate
-
Deionized Water
-
Acetone
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aldehyde A (1.0 mmol) and Aldehyde B (1.0 mmol) in 10 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.
-
Initiation of Reaction: In a separate vial, dissolve NaBH₄ (0.5 mmol, 0.5 equivalents) in 5 mL of cold (0°C) anhydrous methanol. Add this solution dropwise to the aldehyde mixture over 5 minutes. Causality Note: Adding the limiting reagent slowly and at a low temperature ensures that the reaction is kinetically controlled and prevents temperature fluctuations that could affect selectivity.
-
Reaction: Stir the mixture vigorously at 0°C for 1 hour.
-
Quenching: Quench the reaction by adding 1 mL of acetone to consume any unreacted NaBH₄. After 5 minutes, add 10 mL of deionized water. Self-Validation: The addition of acetone provides a clear endpoint for the reduction, ensuring that the product ratio is fixed at the time of quenching.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a quantitative ¹H NMR spectrum. Alternatively, analyze the product mixture by Gas Chromatography (GC) with an appropriate internal standard.
-
Quantification: Determine the molar ratio of the resulting alcohols by integrating characteristic, non-overlapping peaks in the ¹H NMR spectrum or by comparing peak areas in the chromatogram. This ratio is a direct measure of the relative reactivity of the two starting aldehydes.
Predicted Reactivity and Data Interpretation
Based on established principles of organic chemistry, we can predict a reactivity trend. The nucleophilic addition of a hydride from NaBH₄ to the carbonyl carbon is the rate-determining step.[11] Therefore, factors that increase the electrophilicity of this carbon will accelerate the reaction.
Predicted Reactivity Order:
4-Nitrobenzaldehyde > This compound > Benzaldehyde > Butanal > 4-Methoxybenzaldehyde
Justification:
-
4-Nitrobenzaldehyde: The potent electron-withdrawing nitro group makes its carbonyl carbon extremely electrophilic, rendering it the most reactive.[12]
-
This compound: The two halogen substituents are strongly electron-withdrawing, significantly activating the aldehyde. It is expected to be highly reactive, likely surpassed only by the nitro-substituted analogue.
-
Benzaldehyde: Serves as our aromatic baseline.
-
Butanal: Aliphatic aldehydes are generally reactive, but the lack of strong EWGs places it below the activated aromatic systems.
-
4-Methoxybenzaldehyde: The methoxy group donates electron density into the aromatic ring via resonance, deactivating the aldehyde towards nucleophilic attack.[13]
Data Presentation:
The results from the competitive experiments should be summarized in a clear, tabular format.
| Aldehyde A | Aldehyde B | Observed Product Ratio (Alcohol A : Alcohol B) | Relative Reactivity (A vs. B) |
| Benzaldehyde | Butanal | [Experimental Data] | [Calculated Value] |
| Benzaldehyde | 4-Methoxybenzaldehyde | [Experimental Data] | [Calculated Value] |
| Benzaldehyde | 4-Nitrobenzaldehyde | [Experimental Data] | [Calculated Value] |
| Benzaldehyde | This compound | [Experimental Data] | [Calculated Value] |
| 4-Nitrobenzaldehyde | This compound | [Experimental Data] | [Calculated Value] |
Conclusion and Synthetic Implications
This guide establishes a robust theoretical and experimental framework for comparing the reactivity of this compound. Due to the strong inductive effects of its bromine and chlorine substituents, this heterocyclic aldehyde is predicted to be a highly reactive electrophile. This enhanced reactivity is a critical asset in organic synthesis, allowing for:
-
Efficient Reactions: It can participate in nucleophilic additions under mild conditions with a wide range of nucleophiles.[1]
-
High Yields: Its heightened electrophilicity often leads to faster reaction rates and higher conversion to the desired product.
-
Selective Synthesis: In competitive scenarios, its preferential reaction can be exploited to achieve selectivity in complex molecular settings.
By understanding the factors that govern its reactivity, chemists can strategically employ this compound as a potent building block for the synthesis of novel pharmaceuticals and complex organic materials.
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Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Vedantu. (n.d.). Aldehydes are more reactive toward nucleophilic addition reactions than ketones. Justify. Retrieved from [Link]
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Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]
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Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
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Professor Dave Explains. (2024, July 17). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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A Comparative Analysis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Synthesis, Properties, and Spectroscopic Characterization
For researchers and professionals in drug development, the chromene scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] The targeted functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comparative analysis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, a halogenated derivative with potential as a versatile synthetic intermediate. Due to the limited availability of direct experimental data for this specific molecule, this guide will draw comparisons with structurally related and parent chromene-3-carbaldehydes to provide a comprehensive overview of its expected properties and synthetic considerations.
Introduction to Substituted Chromenes
The 2H-chromene-3-carbaldehyde framework is a key building block in organic synthesis, offering a reactive aldehyde group for further molecular elaboration.[3] The introduction of halogen substituents, such as bromine and chlorine, onto the aromatic ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making such derivatives highly valuable in medicinal chemistry.[3] this compound, with its distinct substitution pattern, presents an interesting candidate for the synthesis of novel therapeutic agents.
Proposed Synthesis via Vilsmeier-Haack Formylation
A common and efficient method for the introduction of a formyl group onto an activated aromatic or heterocyclic ring is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6] For the synthesis of this compound, a plausible synthetic route would involve the formylation of the corresponding 8-Bromo-6-chloro-2H-chromene precursor.
Caption: Proposed synthetic pathway for this compound.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The following table provides a comparison of the key physicochemical and spectroscopic properties of this compound with its parent compound, 2H-chromene-3-carbaldehyde, and other relevant substituted analogues. The data for the target compound are predicted based on the trends observed in the related molecules.
| Property | This compound | 2H-chromene-3-carbaldehyde | 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde | 8-Bromo-2H-chromene-3-carboxylic acid |
| CAS Number | 885271-03-4[8] | 51593-69-2[9] | 885271-15-8[10] | 885270-74-6[11] |
| Molecular Formula | C₁₀H₆BrClO₂[8] | C₁₀H₈O₂[9] | C₁₁H₉BrO₃[10] | C₁₀H₇BrO₃[11] |
| Molecular Weight | 289.51 g/mol | 160.17 g/mol [9] | 269.09 g/mol [10] | 255.06 g/mol [11] |
| Appearance | Yellowish to white powder[8] | Not specified | Not specified | Not specified |
| ¹H NMR (Aldehyde Proton, δ) | ~9.8-10.2 ppm (Predicted) | Not specified | ~9.8-10.2 ppm[10] | Not applicable |
| IR (C=O stretch, cm⁻¹) | ~1660-1680 cm⁻¹ (Predicted) | ~1664 cm⁻¹[12] | Not specified | Not specified |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and characterization of chromene-3-carbaldehydes, adaptable for the synthesis of this compound.
Synthesis of Substituted 2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the substituted 2H-chromene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Caption: A generalized experimental workflow for the synthesis and characterization of chromene-3-carbaldehydes.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compound. The characteristic aldehyde proton signal is expected in the downfield region of the ¹H NMR spectrum (δ 9.8–10.2 ppm).[10]
-
Infrared (IR) Spectroscopy: The presence of the aldehyde functional group can be confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1660-1680 cm⁻¹.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.
Conclusion
This compound represents a promising, yet underexplored, synthetic intermediate. While direct experimental data remains scarce, a comparative analysis with related chromene derivatives provides valuable insights into its likely physicochemical and spectroscopic properties. The Vilsmeier-Haack reaction stands out as a highly probable and efficient method for its synthesis. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this and other similarly substituted chromene-3-carbaldehydes in their drug discovery and development endeavors.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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IUCrData. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. Available from: [Link]
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Asian Journal of Chemistry. Facile Synthesis of 8-Hydroxymethyl-8,9-dihydro-2H-furo[2,3-h]chromene-3-carbaldehyde. Available from: [Link]
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ACS Catalysis. Catalytic Synthesis of 2H‑Chromenes. Available from: [Link]
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National Center for Biotechnology Information. 8-Methoxy-2H-chromene-3-carbaldehyde. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available from: [Link]
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YouTube. Vilsmeier Reaction. Available from: [Link]
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ResearchGate. Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Available from: [Link]
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MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available from: [Link]
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MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. Available from: [Link]
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ScienceDirect. Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. Available from: [Link]
-
PubChem. 2H-1-Benzopyran-3-carboxaldehyde. Available from: [Link]
-
ResearchGate. The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available from: [Link]
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Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: A Comparative Benchmarking Analysis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Chromenes
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, making them crucial intermediates in medicinal chemistry and drug discovery. The specific compound, 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, with its unique halogenation pattern, presents itself as a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of bromo and chloro substituents allows for further synthetic diversification through various cross-coupling reactions, making a reliable and high-yielding synthesis of this intermediate a paramount objective for synthetic chemists.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their respective yields and practical considerations.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly relies on the construction of the chromene ring system from a suitably substituted phenolic precursor. Our investigation highlights two principal and competing methodologies: the venerable Vilsmeier-Haack reaction and a robust base-catalyzed condensation approach.
| Synthetic Method | Starting Materials | Key Reagents | General Yield Range | Key Advantages | Potential Challenges |
| Method A: Vilsmeier-Haack Reaction | 3-Bromo-5-chlorosalicylaldehyde | POCl₃, DMF | Moderate to Good | One-pot procedure, reliable for many substituted systems. | Harsh reagents, moisture sensitive, potential for side reactions. |
| Method B: Base-Catalyzed Condensation | 3-Bromo-5-chlorosalicylaldehyde, Acrolein | K₂CO₃ or other bases | Good to Excellent | Milder conditions, potentially higher yields. | Acrolein is toxic and volatile, requires careful handling. |
| Alternative Strategies | Various (e.g., propargyl ethers, α,β-unsaturated aldehydes) | Organocatalysts, Metal Catalysts | Variable | High enantioselectivity possible, novel reactivity. | Catalyst cost, substrate scope may be limited for this specific compound. |
Method A: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2] In the context of 2H-chromene-3-carbaldehyde synthesis, it offers a one-pot cyclization and formylation cascade.
Mechanistic Insight
The reaction proceeds in two key stages. First, the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[3] This electrophilic species is then attacked by the electron-rich aromatic ring of the salicylaldehyde derivative. Subsequent cyclization involving the phenolic hydroxyl group and elimination leads to the formation of the chromene ring system, which is then formylated. The entire process is a concerted sequence of electrophilic aromatic substitution and intramolecular cyclization.
Diagram: Vilsmeier-Haack Reaction Workflow
Sources
A Mechanistic Deep Dive: Comparative Reactivity of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2H-chromene-3-carbaldehydes stand out as versatile synthetic intermediates. Their unique conjugated system, featuring a reactive aldehyde, a dihydropyran ring, and a tunable aromatic moiety, makes them valuable precursors for a diverse range of complex molecules in medicinal chemistry and materials science. This guide provides a detailed mechanistic investigation into the reactions of a particularly activated derivative, 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde. By comparing its reactivity with other substituted analogs, we aim to provide a predictive framework for its synthetic applications, supported by established chemical principles and relevant experimental data from closely related systems.
The Electron-Deficient Nature of this compound: A Catalyst for Enhanced Reactivity
The defining characteristic of this compound is its electron-deficient aromatic ring. The presence of two potent electron-withdrawing groups, a bromine atom at the 8-position and a chlorine atom at the 6-position, significantly influences the electron density distribution across the entire molecule. This inductive and mesomeric withdrawal of electron density has profound implications for its chemical reactivity, primarily by:
-
Activating the Aldehyde Group: The carbonyl carbon of the aldehyde becomes significantly more electrophilic, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is a direct consequence of the reduced electron density on the aromatic ring, which in turn pulls electron density from the aldehyde moiety.[1]
-
Influencing the Diene System: The diene within the dihydropyran ring also experiences a decrease in electron density, which can affect its participation in cycloaddition reactions.
This guide will explore the mechanistic nuances of key reaction classes for this highly reactive chromene derivative, offering a comparative perspective against less substituted counterparts.
Comparative Analysis of Key Reaction Mechanisms
We will now delve into a comparative analysis of the principal reaction pathways for this compound, juxtaposing its behavior with that of other substituted 2H-chromene-3-carbaldehydes.
Nucleophilic Addition to the Carbonyl Group: A Tale of Enhanced Electrophilicity
The nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry.[2] For this compound, this reaction is expected to be significantly accelerated compared to analogues bearing electron-donating or less electron-withdrawing substituents.
Mechanistic Rationale: The strong electron-withdrawing nature of the bromo and chloro substituents makes the carbonyl carbon of the aldehyde in the target molecule exceptionally electrophilic.[1] This increased partial positive charge on the carbonyl carbon provides a more favorable target for nucleophiles, leading to a lower activation energy for the addition reaction.
Experimental Protocol: A Representative Nucleophilic Addition (Grignard Reaction)
This protocol outlines a general procedure for the Grignard reaction with a 2H-chromene-3-carbaldehyde, which can be adapted for this compound.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Initiation: Add a small crystal of iodine and a few drops of a solution of the appropriate alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether.
-
Grignard Formation: Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining alkyl/aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 30 minutes.
-
Addition to Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Quenching: After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Reactivity Table:
| Substituent on Chromene Ring | Expected Relative Rate of Nucleophilic Addition | Rationale |
| 8-Bromo, 6-Chloro (Target) | Very High | Strong electron-withdrawing effect of two halogens significantly increases the electrophilicity of the carbonyl carbon.[1] |
| 6-Chloro | High | Electron-withdrawing effect of the chloro group enhances carbonyl electrophilicity. |
| Unsubstituted | Moderate | Baseline reactivity for the 2H-chromene-3-carbaldehyde scaffold. |
| 6-Methoxy | Low | Electron-donating methoxy group decreases carbonyl electrophilicity through resonance. |
Logical Workflow for Nucleophilic Addition
Caption: Nucleophilic addition to the aldehyde.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3] The electron-deficient nature of this compound is anticipated to facilitate this reaction.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound to form a carbanion. This is followed by the nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. The increased electrophilicity of the aldehyde in our target molecule will accelerate this key step. The subsequent dehydration to form the α,β-unsaturated product is typically facile.[4]
Experimental Protocol: A Representative Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation.[5]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.
Comparative Reactivity Table:
| Aldehyde Substituent | Expected Relative Rate of Knoevenagel Condensation | Rationale |
| 8-Bromo, 6-Chloro (Target) | Very High | Highly electrophilic carbonyl carbon readily accepts the nucleophilic attack from the enolate of the active methylene compound.[6] |
| 4-Nitrobenzaldehyde | High | The strongly electron-withdrawing nitro group activates the aldehyde. |
| Benzaldehyde | Moderate | Standard reactivity for an aromatic aldehyde. |
| 4-Methoxybenzaldehyde | Low | The electron-donating methoxy group deactivates the aldehyde towards nucleophilic attack. |
Mechanism of Knoevenagel Condensation
Caption: Knoevenagel condensation pathway.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[7] The reaction of this compound with a phosphonium ylide is expected to proceed efficiently.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then collapses to an oxaphosphetane.[8] This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. The enhanced electrophilicity of the aldehyde in the target compound will favor the initial nucleophilic attack by the ylide.[9]
Experimental Protocol: A Representative Wittig Reaction
This protocol describes a general procedure for the Wittig olefination.[10]
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise. Stir the resulting colored solution at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Comparative Reactivity Table:
| Aldehyde Substituent | Expected Relative Rate of Wittig Reaction | Rationale |
| 8-Bromo, 6-Chloro (Target) | Very High | The highly electrophilic carbonyl carbon facilitates the initial [2+2] cycloaddition with the ylide. |
| Unsubstituted 2H-chromene-3-carbaldehyde | High | The α,β-unsaturated nature of the aldehyde contributes to its reactivity. |
| Cyclohexanecarboxaldehyde | Moderate | A standard aliphatic aldehyde. |
| 4-Methoxybenzaldehyde | Low | The electron-donating group reduces the electrophilicity of the carbonyl carbon. |
Wittig Reaction Mechanism
Caption: The Wittig reaction pathway.
Cycloaddition Reactions: Exploring the Diene Character
The diene system within the 2H-chromene scaffold can participate in cycloaddition reactions, most notably the Diels-Alder reaction.[11] The electronic nature of the substituents on the chromene ring plays a crucial role in determining its reactivity as a diene.
Mechanistic Considerations: In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, in an inverse electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. Given the electron-withdrawing nature of the bromo and chloro substituents, this compound is expected to be an electron-deficient diene. Therefore, it is predicted to react more readily with electron-rich dienophiles in an inverse electron-demand Diels-Alder cycloaddition.
Experimental Protocol: A Representative Inverse Electron-Demand Diels-Alder Reaction
This protocol provides a general framework for an inverse electron-demand Diels-Alder reaction.
-
Reactant Mixture: In a sealed tube, combine this compound (1.0 eq.) and an electron-rich dienophile (e.g., an enol ether or an enamine, 1.5-2.0 eq.) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the cycloadduct.
Comparative Reactivity Table:
| Chromene Diene | Dienophile Type for Optimal Reaction | Rationale |
| 8-Bromo, 6-Chloro (Target) | Electron-Rich | The electron-deficient nature of the diene favors an inverse electron-demand Diels-Alder reaction.[12] |
| Unsubstituted 2H-chromene | Moderately Electron-Rich or Electron-Poor | Can potentially react with both types of dienophiles, though likely more reactive towards electron-poor ones in a normal demand scenario. |
| 6-Methoxy-2H-chromene | Electron-Poor | The electron-donating group increases the electron density of the diene, favoring a normal electron-demand Diels-Alder reaction. |
Diels-Alder Reaction Manifold
Caption: Normal vs. Inverse electron demand Diels-Alder.
Conclusion
The presence of the 8-bromo and 6-chloro substituents renders this compound a highly versatile and reactive building block in organic synthesis. The pronounced electron-withdrawing nature of these halogens significantly enhances the electrophilicity of the aldehyde group, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. Furthermore, the electron-deficient diene system opens up possibilities for inverse electron-demand cycloaddition reactions.
This guide provides a foundational understanding of the mechanistic principles governing the reactivity of this important scaffold. By leveraging the comparative analysis and the provided experimental frameworks, researchers can strategically design and execute synthetic routes to novel and complex molecules with greater predictability and efficiency. The insights presented herein are intended to empower scientists in the fields of drug discovery and materials science to fully exploit the synthetic potential of this and related halogenated 2H-chromene derivatives.
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Izquierdo, M., et al. (2017). The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. Molecules, 22(12), 2093. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS No. 885271-03-4). As a brominated and chlorinated heterocyclic aldehyde, this compound requires careful handling as hazardous waste. This guide is intended for researchers, chemists, and laboratory personnel to ensure that disposal procedures mitigate risks and adhere to regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and environmental responsibility.
Understanding the Hazard Profile
The presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound . Such compounds are subject to stringent disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins, upon improper incineration[2]. The aldehyde functional group, particularly in an α,β-unsaturated system, presents its own set of reactivity concerns, primarily the potential for nucleophilic addition reactions[3].
Key takeaway: Due to its chemical structure—a halogenated aromatic aldehyde—this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general laboratory trash[4].
Personal Protective Equipment (PPE) and Immediate Safety Measures
Before handling this compound for disposal, ensuring adequate personal protection is paramount. The following PPE should be worn at all times:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the compound or its solutions, which are presumed to cause serious eye irritation[1][5]. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as the compound is presumed to be a skin irritant[1][5]. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling. |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any dusts or vapors, which may cause respiratory irritation[1]. If handling outside of a fume hood is unavoidable, a risk assessment should be performed to determine the need for a respirator. |
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[6]. An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. Halogenated organic compounds must be collected separately from non-halogenated organic waste[7][8].
Protocol for Waste Collection:
-
Select the Appropriate Waste Container:
-
Obtain a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste" [2][6]. These are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded for easy identification.
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors[4][8].
-
-
Label the Waste Container:
-
Properly label the container before adding any waste[8].
-
The label must clearly state "Hazardous Waste: Halogenated Organic Compounds" .
-
List all constituents of the waste, including the full chemical name: "this compound" and any solvents used to rinse glassware.
-
Include the approximate concentrations or volumes of each component.
-
-
Transferring the Waste:
-
If the compound is in a solid form, carefully transfer it to the waste container using a dedicated spatula or scoop. Avoid creating dust[1][5].
-
If the compound is in solution, pour the liquid waste carefully into the container, using a funnel if necessary to prevent spills.
-
Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected in the halogenated organic waste container.
-
-
Decontamination of Labware:
-
Glassware and other equipment that have come into contact with the compound should be rinsed with a minimal amount of an appropriate solvent. This rinsate is considered hazardous and must be added to the halogenated organic waste container.
-
After the initial rinse, the glassware can typically be washed according to standard laboratory procedures.
-
-
Handling Contaminated Solid Waste:
-
Any solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a separate, clearly labeled container for "Solid Halogenated Organic Waste" .
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Final Disposal Procedures
The final step in the disposal process is the transfer of the collected waste to your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected. Ensure that the storage area is well-ventilated and away from incompatible materials.
-
Collection: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Treatment: The ultimate disposal of halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (such as HBr and HCl) that are produced[9]. This is the responsibility of the licensed disposal facility.
In Case of a Spill
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If you are trained and equipped to do so, you can manage a small spill by:
-
Wearing the appropriate PPE.
-
Containing the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collecting the absorbent material using non-sparking tools and placing it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminating the spill area with an appropriate solvent and collecting the cleaning materials as hazardous waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the compound's presumptive hazards as a halogenated organic aldehyde, adhering to strict PPE requirements, and following a meticulous waste segregation and containerization protocol, researchers can ensure a safe and compliant disposal process. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
